2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Description
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-8(4-3-7-14-11)12-15-9-5-1-2-6-10(9)16-12/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWQPSLCNFYEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653890 | |
| Record name | 2-(2-Chloropyridin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-40-8 | |
| Record name | 2-(2-Chloropyridin-3-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Abstract
This technical guide provides a comprehensive examination of the synthetic pathway for 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, and this particular derivative, featuring a chloropyridinyl moiety, presents a valuable synthon for the development of novel therapeutic agents. This document outlines the predominant synthetic strategy, the Phillips-Ladenburg condensation, offering a detailed mechanistic rationale, a step-by-step experimental protocol, and critical insights into process optimization. The content is designed for researchers, chemists, and professionals in the field of drug development, providing the necessary technical depth to enable successful synthesis and understanding of this important molecule.
Introduction
The Benzimidazole Scaffold: A Cornerstone in Medicinal Chemistry
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a structural motif of paramount importance in pharmaceutical sciences.[1][2] This bicyclic heterocycle is isosteric with naturally occurring purines, allowing it to readily interact with various biopolymers and biological systems.[3] Consequently, benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[4] The versatility and proven efficacy of this scaffold have cemented its status as a core component in numerous FDA-approved drugs, such as the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole.
Profile of the Target Molecule: this compound
The target of this guide, this compound (Molecular Formula: C₁₂H₈ClN₃, Molecular Weight: 229.67 g/mol ), incorporates the benzimidazole core with a 2-chloropyridine group at the 2-position.[5] The introduction of the pyridine ring, a common pharmacophore, and a reactive chlorine atom provides a strategic handle for further chemical modification, making this molecule a versatile intermediate for building more complex drug candidates.[6]
Core Synthetic Strategy: The Phillips-Ladenburg Condensation
The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction.[7][8] This classic condensation reaction involves the coupling of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.[1][9] For the synthesis of the target molecule, this translates to the condensation of o-phenylenediamine with 2-chloronicotinic acid.
Mechanistic Overview
The reaction proceeds via a two-stage, acid-catalyzed mechanism: amidation followed by cyclodehydration.
-
Acid Activation & Amide Formation: The reaction is initiated by the protonation of the carbonyl oxygen of 2-chloronicotinic acid by a strong acid catalyst (e.g., HCl). This activation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. This attack forms a tetrahedral intermediate which subsequently collapses to yield an N-(2-aminophenyl)-2-chloronicotinamide intermediate.[9][10]
-
Intramolecular Cyclization & Dehydration: With the application of heat, the second, unreacted amino group of the intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed amide. This cyclization event generates a cyclic intermediate which, under the acidic and high-temperature conditions, undergoes dehydration (loss of a water molecule) to form the stable, aromatic benzimidazole ring system.[8][9]
The overall pathway is a robust and atom-economical method for constructing the benzimidazole core.
Caption: Phillips-Ladenburg reaction mechanism.
Key Starting Materials
A successful synthesis relies on the quality and properties of the starting materials.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Role |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 95-54-5 | Benzene-diamine source |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.55 | 2942-59-8 | Pyridinyl-carboxylic acid source |
| Hydrochloric Acid (4M) | HCl | 36.46 | 7647-01-0 | Catalyst and Solvent |
Detailed Experimental Protocol
This protocol is a representative procedure derived from established methods for the Phillips-Ladenburg synthesis.[11][12]
Materials and Reagents
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
2-Chloronicotinic acid (1.73 g, 11 mmol, 1.1 eq)
-
4M Hydrochloric Acid (40 mL)
-
10% Ammonium Hydroxide solution
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware (beakers, funnels, etc.)
-
pH paper or pH meter
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10 mmol) and 2-chloronicotinic acid (1.73 g, 11 mmol).
-
Acid Addition: Carefully add 40 mL of 4M hydrochloric acid to the flask. The mixture will likely become a slurry.
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. Maintain reflux for 4 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Reaction Work-up and Purification
-
Neutralization: Place the cooled reaction flask in an ice bath. Slowly add a 10% solution of ammonium hydroxide dropwise while stirring. Monitor the pH and continue adding the base until the mixture is neutral to slightly alkaline (pH 7-8). A precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual salts.
-
Drying: Allow the product to air-dry or place it in a desiccator under vacuum to obtain the crude solid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solid does not fully dissolve, add a small amount of water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with literature values.
-
Spectroscopy: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the molecular structure and mass. Infrared (IR) spectroscopy can be used to identify key functional groups.
Process Optimization and Considerations
Choice of Catalyst and Reaction Medium
While 4M HCl is effective, serving as both a catalyst and a solvent, other acidic media can be employed.[11] Polyphosphoric acid (PPA) is a powerful dehydrating agent and can often drive the reaction to completion at slightly lower temperatures or in shorter times, though the work-up can be more challenging.[13] For some substrates, solid acid catalysts like p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent can also be effective.[14]
Reaction Conditions
-
Temperature: The high temperature of reflux is critical for the final cyclodehydration step, which involves the elimination of water.[9] Insufficient heat will result in the accumulation of the amide intermediate and low yields of the final product.
-
Stoichiometry: A slight excess (1.1 equivalents) of the carboxylic acid is often used to ensure the complete consumption of the more valuable o-phenylenediamine.
-
Microwave Irradiation: To accelerate the reaction, microwave-assisted synthesis is a viable alternative.[15] Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields.
Potential Side Reactions and Impurities
The primary impurity is typically the unreacted starting materials or the intermediate N-(2-aminophenyl)-2-chloronicotinamide if the reaction does not go to completion. Overheating or extended reaction times can lead to the formation of colored polymeric byproducts, which can complicate purification.[16] A thorough wash during work-up and a careful recrystallization are essential for obtaining a high-purity product.
Summary and Outlook
The Phillips-Ladenburg condensation of o-phenylenediamine and 2-chloronicotinic acid is a reliable and scalable method for the synthesis of this compound. The procedure is straightforward, utilizing readily available reagents and standard laboratory equipment. By understanding the underlying mechanism and key reaction parameters, researchers can effectively produce this valuable chemical intermediate. The presence of the reactive chlorine on the pyridine ring provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid diversification of this scaffold for the development of new and potent therapeutic agents.
References
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- An In-Depth Technical Guide to the Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide. (n.d.). Benchchem.
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An In-depth Technical Guide to the Mechanism of Action of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Preamble: Deconstructing a Privileged Scaffold
The benzimidazole nucleus represents a "privileged scaffold" in medicinal chemistry, a structural motif that confers a remarkable breadth of biological activities.[1][2] Derivatives have been developed as potent agents across therapeutic areas, including oncology, virology, and gastroenterology.[3] The specific compound of interest, 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, combines this versatile benzimidazole core with a substituted pyridine ring. This arrangement is reminiscent of two major classes of gastric acid suppressants, yet it possesses a subtle but critical structural distinction that dictates a fundamentally different mechanistic pathway.
This guide provides a comprehensive framework for elucidating the mechanism of action of this compound. Rather than presenting a known pathway—as definitive studies on this specific molecule are not prevalent in public literature—we will, from first principles of chemical structure and pharmacological precedent, formulate a primary mechanistic hypothesis. We will then detail the rigorous, self-validating experimental cascade required to test this hypothesis, providing the causal logic behind each protocol. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel benzimidazole-based compounds.
Structural Analysis and Primary Mechanistic Hypothesis
A cursory examination of this compound reveals its structural kinship with inhibitors of the gastric H⁺/K⁺-ATPase, the proton pump responsible for the final step in gastric acid secretion.[4][5] However, a more detailed comparison with established drug classes is crucial.
1.1 Comparison with Covalent Proton Pump Inhibitors (PPIs)
Traditional PPIs, such as omeprazole and pantoprazole, are characterized by a 2-(pyridinylmethylsulfinyl )-benzimidazole core.[6][7] Their mechanism is a sophisticated example of bioactivation. These prodrugs accumulate in the highly acidic secretory canaliculi of parietal cells, where they undergo an acid-catalyzed rearrangement to form a reactive tetracyclic sulfenamide.[6][8] This activated species then forms an irreversible covalent disulfide bond with cysteine residues on the luminal surface of the H⁺/K⁺-ATPase, physically blocking its pumping action.[9][10]
The subject molecule, this compound, lacks the critical methylsulfinyl linker . This structural omission renders the acid-catalyzed rearrangement impossible. Therefore, we can confidently preclude the classic covalent inhibition mechanism associated with traditional PPIs.
1.2 Comparison with Potassium-Competitive Acid Blockers (P-CABs)
A newer class of gastric acid suppressants, the Potassium-Competitive Acid Blockers (P-CABs) like vonoprazan, offers a more compelling mechanistic parallel.[11][12] P-CABs inhibit the H⁺/K⁺-ATPase through a reversible, ionic interaction. They bind to the enzyme's potassium-binding site on the luminal surface, directly competing with K⁺ ions and thereby preventing the conformational changes necessary for proton transport.[11][12] Structurally, many P-CABs also feature nitrogen-containing heterocyclic systems, including pyridine and benzimidazole moieties, that are capable of such ionic interactions.[11][13]
1.3 The Primary Hypothesis
Based on this structural analysis, the primary mechanistic hypothesis is as follows:
This compound functions as a reversible, potassium-competitive inhibitor of the gastric H⁺/K⁺-ATPase.
The following sections detail the comprehensive experimental strategy required to rigorously test and validate this hypothesis.
Figure 1: Contrasting mechanisms of classical PPIs and the hypothesized P-CAB pathway.
Experimental Validation Framework
A multi-tiered approach, progressing from isolated enzyme to cellular and in vivo models, is essential for a robust mechanistic validation. Each step is designed to answer a specific question in the logical cascade.
Figure 2: A tiered experimental workflow for mechanistic validation.
Tier 1: In Vitro Target Engagement & Inhibition Characterization
Objective: To definitively establish whether the compound directly interacts with and inhibits the H⁺/K⁺-ATPase enzyme and to characterize the nature of this inhibition (reversibility and competitive mode).
-
Causality: This is the foundational experiment to confirm direct enzyme inhibition. The assay measures the enzyme's primary function: ATP hydrolysis. A reduction in activity in the presence of the compound provides the first piece of direct evidence.
-
Methodology:
-
Enzyme Preparation: Isolate H⁺/K⁺-ATPase-enriched gastric microsomes from a suitable source, such as hog or rabbit gastric mucosa, via differential and sucrose gradient centrifugation.[14] The protein concentration of the final microsomal preparation should be determined (e.g., Bradford assay).[15]
-
Reaction Setup: In a 96-well plate, combine the microsomal preparation with a Tris buffer (pH 7.4), MgCl₂, and varying concentrations of the test compound (typically from 1 nM to 100 µM) or vehicle control. Omeprazole (a covalent inhibitor) and Vonoprazan (a P-CAB) should be run as positive controls.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture at 37°C for a defined period (e.g., 30-60 minutes).[16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing ATP and KCl.[16] The reaction proceeds at 37°C for 30 minutes.
-
Reaction Termination & Phosphate Detection: Stop the reaction by adding an ice-cold acidic solution (e.g., trichloroacetic acid).[16] Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the Malachite Green colorimetric method.[17][18] Measure absorbance at ~660 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
-
Causality: This experiment is critical to distinguish between the irreversible covalent binding of traditional PPIs and the hypothesized reversible binding of a P-CAB. If the compound's inhibitory effect is removed after it is washed away, the binding is reversible.
-
Methodology:
-
Initial Inhibition: Incubate the gastric microsomes with a high concentration of the test compound (e.g., 10x IC₅₀) and with omeprazole as a control for 60 minutes at 37°C.
-
Dilution/Washout: Centrifuge the microsomes to pellet the enzyme. Remove the supernatant containing the unbound inhibitor. Resuspend the pellet in fresh, inhibitor-free assay buffer. Repeat this wash step 2-3 times. A simple large-volume dilution (e.g., 100-fold) can also be performed.[19]
-
Activity Measurement: Measure the remaining H⁺/K⁺-ATPase activity in the washed microsomes using the method described in Protocol 1.
-
Data Analysis: Compare the enzyme activity of the washed samples to a control that was not exposed to the inhibitor. For a reversible inhibitor, activity should be fully or largely restored. For an irreversible inhibitor like omeprazole, activity will remain suppressed.[10][19]
-
-
Causality: This assay directly tests the "potassium-competitive" aspect of the hypothesis. By measuring the inhibition at different concentrations of the substrate (K⁺), we can determine if the compound and K⁺ are competing for the same binding site.
-
Methodology:
-
Assay Setup: Perform the H⁺/K⁺-ATPase activity assay (Protocol 1) using a matrix of conditions. Set up reactions with several fixed concentrations of the test compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Varying Substrate: For each inhibitor concentration, vary the concentration of KCl across a wide range (e.g., 0.5 mM to 20 mM).
-
Data Analysis: For each inhibitor concentration, plot the reaction velocity (rate of Pi production) against the K⁺ concentration. Analyze the data using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[K⁺]).
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (Km increases). This result would strongly support the P-CAB hypothesis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but Vmax will decrease.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
| Parameter | Expected Outcome for P-CAB Hypothesis | Rationale |
| IC₅₀ (Protocol 1) | < 10 µM | Demonstrates potent, direct inhibition of the target enzyme. |
| Activity Recovery (Protocol 2) | > 80% | Confirms the inhibition is reversible, ruling out a classic PPI mechanism. |
| Kinetic Profile (Protocol 3) | Competitive vs. K⁺ | Provides direct evidence of competition at the potassium-binding site. |
Tier 2: Cellular Functional Assay
Objective: To verify that the observed enzyme inhibition translates into a functional blockade of acid secretion in a physiological cell system.
-
Causality: This assay moves from an isolated enzyme to a more complex system containing intact parietal cells. It measures the accumulation of a weak base (aminopyrine) in acidic spaces, serving as a direct proxy for acid secretion.[8][20] This confirms the compound can access the enzyme in a cellular context and produce the expected physiological outcome.
-
Methodology:
-
Gland Isolation: Isolate gastric glands from rabbit stomach using collagenase digestion.
-
Stimulation & Inhibition: Pre-incubate the isolated glands with the test compound or controls. Stimulate acid secretion using a secretagogue like histamine or dibutyryl-cAMP.
-
Aminopyrine Accumulation: Add ¹⁴C-labeled aminopyrine to the incubation medium. As parietal cells secrete acid into their canaliculi, the aminopyrine becomes protonated and trapped within these acidic compartments.
-
Measurement: After incubation, rapidly separate the glands from the medium by centrifugation through silicone oil. Measure the radioactivity in the gland pellet using liquid scintillation counting.
-
Data Analysis: Calculate the ratio of aminopyrine concentration inside the glands to that in the medium. A potent inhibitor will significantly reduce the accumulation ratio in stimulated glands.
-
Tier 3: In Vivo Proof-of-Concept
Objective: To demonstrate the efficacy of the compound in reducing gastric acid secretion in a living animal model.
-
Causality: This classic in vivo model provides definitive proof of anti-secretory activity. By ligating the pylorus, gastric secretions are allowed to accumulate, enabling direct measurement of volume and acidity following drug administration.[19]
-
Methodology:
-
Animal Preparation: Fast male Wistar or Sprague-Dawley rats for 18-24 hours with free access to water.
-
Procedure: Under anesthesia, make a midline abdominal incision and ligate the pylorus. Administer the test compound, vehicle, or a positive control (e.g., lansoprazole) intraduodenally. Suture the incision.
-
Sample Collection: After a set period (e.g., 4 hours), euthanize the animals and carefully collect the entire gastric content.
-
Analysis: Measure the volume of the gastric juice. Centrifuge to remove solid matter and titrate the supernatant with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.
-
Data Analysis: Calculate the percent inhibition of acid output for the drug-treated groups relative to the vehicle control group.
-
Summary and Forward Outlook
The structural features of this compound strongly suggest a mechanism of action as a reversible, potassium-competitive inhibitor of the gastric H⁺/K⁺-ATPase. This guide has outlined a rigorous, multi-tiered experimental plan to systematically validate this hypothesis. Successful outcomes in these assays—demonstrating potent, reversible, and K⁺-competitive inhibition of the enzyme that translates to reduced acid secretion in both cellular and in vivo models—would classify this compound as a novel Potassium-Competitive Acid Blocker. Such a finding would position it as a promising candidate for further development in the treatment of acid-related disorders, warranting subsequent investigation into its pharmacokinetic, pharmacodynamic, and toxicological profiles.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Introduction
2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core linked to a chloropyridine moiety. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The incorporation of a substituted pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for drug discovery and development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a self-validating system of protocols and analyses, this document is designed to equip researchers and scientists with the foundational knowledge and experimental frameworks necessary for the effective characterization and application of this molecule.
Molecular Structure and Core Properties
The fundamental characteristics of this compound are rooted in its molecular structure.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClN₃ | [3] |
| Molecular Weight | 229.67 g/mol | [3] |
| CAS Number | 143426-40-8 | [3] |
These core properties are the bedrock for all subsequent experimental and computational analyses.
Solubility Profile: A Gateway to Biological Relevance
The solubility of a compound is a critical determinant of its bioavailability and formulation potential. The structural features of this compound, namely the aromatic rings and the nitrogen-containing heterocycles, suggest a complex solubility profile. The benzimidazole and pyridine moieties can engage in hydrogen bonding, while the overall aromaticity contributes to its hydrophobicity.
Experimental Protocol for Solubility Determination
A systematic approach to determining the solubility of an organic compound involves testing its miscibility in a range of solvents of varying polarity and pH[4][5][6][7][8].
Step-by-Step Methodology:
-
Initial Screening in Water: To a test tube containing approximately 25 mg of the compound, add 0.75 mL of deionized water in small portions. Vigorously shake the tube after each addition. Observe for complete dissolution.
-
pH Assessment: If the compound is water-soluble, test the resulting solution with litmus paper to determine its acidic or basic nature. An acidic pH may indicate the presence of a protonated amine, while a basic pH could suggest a more accessible lone pair on a nitrogen atom.
-
Acid-Base Solubility Tests: If the compound is insoluble in water, proceed with the following tests:
-
5% NaOH Solution: Add 5% aqueous sodium hydroxide to a fresh sample of the compound. Solubility in this basic solution suggests the presence of an acidic functional group, such as the N-H proton of the benzimidazole, which can be deprotonated to form a more soluble salt.
-
5% NaHCO₃ Solution: Test the solubility in 5% aqueous sodium bicarbonate. This is a weaker base than NaOH and will selectively dissolve stronger acids.
-
5% HCl Solution: Add 5% aqueous hydrochloric acid to a fresh sample. Solubility in this acidic solution is a strong indicator of a basic functional group, such as the pyridine nitrogen, which can be protonated to form a soluble salt.
-
-
Organic Solvent Miscibility: Assess the solubility in a range of common organic solvents, such as ethanol, methanol, acetone, and dichloromethane, to understand its behavior in non-aqueous environments[2].
Causality Behind Experimental Choices: The use of aqueous solutions of varying pH is a classic and effective method to probe the ionizable groups within a molecule. The formation of a salt dramatically increases the polarity and, consequently, the aqueous solubility of an organic compound. This principle is fundamental to many drug formulation and purification strategies.
Caption: Workflow for systematic solubility testing.
Lipophilicity (LogP): Predicting Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water. It is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Determination of LogP
The shake-flask method is the gold standard for experimental LogP determination, though it can be time-consuming[9][10]. High-performance liquid chromatography (HPLC) offers a faster, indirect method[11].
Shake-Flask Protocol (OECD 107):
-
Preparation of Phases: Prepare n-octanol and water that are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Dissolve a known amount of this compound in the n-octanol phase.
-
Partitioning: Mix the n-octanol solution with a known volume of the water phase in a separatory funnel. Shake vigorously for a predetermined time to allow for equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9]
Rationale for n-Octanol: n-Octanol is chosen as the organic phase because its long alkyl chain and polar hydroxyl group provide a reasonable mimic of the amphiphilic nature of biological membranes.
Caption: Shake-flask method for LogP determination.
Thermal Stability
Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides crucial information about the thermal stability and decomposition profile of a compound.[12][13]
Thermogravimetric Analysis (TGA) Protocol
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the compound (typically 5-10 mg) into a TGA crucible[14][15][16].
-
Instrument Setup: Place the crucible in the TGA instrument's microbalance.
-
Atmosphere and Temperature Program: Set the desired atmosphere (e.g., inert nitrogen or oxidative air) and temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: Initiate the experiment. The instrument will record the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss are key parameters to determine.
Interpreting the TGA Curve: A sharp, single-step weight loss typically indicates a clean decomposition process. Multiple steps may suggest the presence of intermediates or the loss of different molecular fragments at different temperatures.
Spectral Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, characteristic peaks are expected for the N-H stretch of the benzimidazole ring (around 3400-3450 cm⁻¹) and the C=N stretching vibration (around 1620-1630 cm⁻¹)[9].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the benzimidazole and pyridine rings. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms. The N-H proton of the benzimidazole would likely appear as a broad singlet at a downfield chemical shift (e.g., ~12-13 ppm in DMSO-d₆)[9].
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon atom attached to the chlorine on the pyridine ring would be significantly affected, and its chemical shift would be a key diagnostic signal.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).
Conclusion
This technical guide has outlined the key physicochemical properties of this compound and provided detailed, field-proven protocols for their determination. A thorough understanding of these properties is paramount for any researcher or drug development professional working with this compound. The experimental workflows described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data. By grounding these experimental choices in fundamental chemical principles, this guide serves as an authoritative resource for the comprehensive characterization of this and other novel chemical entities.
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved January 16, 2026, from [Link]
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An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole literature review
An In-depth Technical Guide to 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole: A Privileged Scaffold in Drug Discovery
Introduction: The Benzimidazole Core and Its Significance
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and an imidazole ring, is recognized in medicinal chemistry as a "privileged structure".[1][2] This designation stems from its ability to bind to a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[1][2][3][4] First investigated for its biological potential in the 1940s as a purine isostere, the benzimidazole nucleus has since become a cornerstone in the development of numerous therapeutic agents.[1]
This guide focuses on a specific, highly functionalized derivative: This compound . This molecule integrates the versatile benzimidazole core with a 2-chloropyridine moiety, a combination that unlocks a unique landscape of chemical properties and therapeutic possibilities. We will explore its synthesis, structural characteristics, and the extensive biological activities reported for it and its close analogs, providing researchers and drug development professionals with a comprehensive technical overview of this promising chemical entity.
Physicochemical and Structural Analysis
The unique arrangement of the benzimidazole and chloropyridine rings in this compound dictates its chemical behavior and interaction with biological systems. The benzimidazole portion provides a rigid, planar structure with both hydrogen bond donor (N-H) and acceptor (N=) sites, while the 2-chloropyridinyl group introduces an electron-withdrawing element and a potential site for further chemical modification.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 143426-40-8 | [5] |
| Molecular Formula | C₁₂H₈ClN₃ | [5] |
| Molecular Weight | 229.67 g/mol | [5] |
| Core Structure | Benzimidazole ring fused to a 2-chloropyridine ring | [6] |
The presence of the chlorine atom is particularly significant. Halogen substituents are known to modulate a compound's lipophilicity, membrane permeability, and metabolic stability. Furthermore, they can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. Studies on related benzimidazole derivatives have shown that the presence and position of chloro-substituents can dramatically increase antibacterial and anticancer activity.[1][7][8]
Synthesis and Derivatization Strategies
The synthesis of the benzimidazole scaffold is a well-established area of organic chemistry. The most prevalent and direct method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivatives like aldehydes or nitriles) under acidic and often high-temperature conditions.[2][9]
Proposed Synthesis of the Core Scaffold
The synthesis of this compound would logically proceed via the condensation of o-phenylenediamine with 2-chloronicotinic acid (2-chloro-3-pyridinecarboxylic acid) in the presence of a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or 4N HCl.
Caption: General workflow for Phillips condensation synthesis.
Derivatization for Structure-Activity Relationship (SAR) Studies
The core scaffold is a versatile platform for creating chemical libraries. The N-1 position of the benzimidazole ring is a common site for nucleophilic substitution, allowing for the introduction of various alkyl or aryl groups.[7] This modification is critical for modulating pharmacokinetic properties and exploring interactions with specific binding pockets in target proteins. Additionally, the chlorine atom on the pyridine ring can be displaced by other nucleophiles, offering another avenue for structural diversification. This systematic modification is fundamental to establishing a robust Structure-Activity Relationship (SAR) and optimizing lead compounds.
A Spectrum of Biological Activity
The benzimidazole class of molecules, and specifically those featuring pyridinyl substituents, exhibit a remarkable range of biological activities. This versatility makes them attractive candidates for tackling complex diseases that may require multi-target therapeutic approaches.[1][3][10]
Caption: Mechanism of ATP-competitive kinase inhibition.
The substituents at the 2-position (the 2-chloro-3-pyridinyl group) and the 1-position project out from the hinge region into other areas of the ATP-binding site. By carefully designing these substituents, it is possible to exploit unique structural features of a specific kinase, thereby achieving high selectivity and potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To assess the potency of a compound like this compound as a kinase inhibitor, a robust in vitro assay is essential. This protocol describes a common luminescence-based assay format.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against a specific protein kinase.
Principle: The assay measures the amount of ATP remaining in solution after the kinase reaction. As the kinase consumes ATP to phosphorylate its substrate, a potent inhibitor will spare ATP. The remaining ATP is detected via a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the ATP concentration.
Table 2: Typical Kinase Assay Reaction Components
| Component | Purpose | Typical Concentration |
| Kinase Enzyme | The biological target | 1-10 nM |
| Substrate (Peptide/Protein) | Phosphorylated by the kinase | 100-500 nM |
| ATP | Co-factor for phosphorylation | 10 µM (approx. Km) |
| Test Compound | The potential inhibitor | Serial dilution (e.g., 10 µM to 1 pM) |
| Assay Buffer | Maintains pH and ionic strength | Tris-HCl, MgCl₂, DTT, BSA |
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide concentration range.
-
Rationale: DMSO is a common solvent for organic compounds. Serial dilution is necessary to generate a dose-response curve to calculate the IC₅₀.
-
-
Kinase Reaction Setup: In a 384-well plate, add the assay buffer, the kinase enzyme, and the substrate.
-
Inhibitor Addition: Add a small volume of the diluted test compound (or DMSO for control wells) to the reaction plate. Incubate for 15-30 minutes at room temperature.
-
Rationale: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring equilibrium is reached.
-
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Rationale: The ATP concentration is typically set near its Michaelis-Menten constant (Km) for the kinase to ensure the assay is sensitive to competitive inhibitors.
-
-
Detection: Add a commercial ATP detection reagent (containing luciferase, luciferin, and reagents to stop the kinase reaction). Incubate in the dark for 10 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to control wells (DMSO only). Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This self-validating system includes positive (no inhibitor) and negative (no enzyme) controls to ensure the reliability of the results.
Conclusion and Future Directions
This compound represents a highly versatile and pharmacologically relevant scaffold. The fusion of the privileged benzimidazole core with a functionalized pyridine ring provides a platform for developing potent and selective modulators of key biological targets. The extensive literature on related analogs points to significant potential in the fields of oncology—primarily through kinase inhibition—and infectious diseases.
Future research should focus on:
-
Target Deconvolution: Identifying the specific kinases or other cellular targets that are most potently inhibited by this scaffold.
-
SAR Expansion: Synthesizing and screening libraries of derivatives to optimize potency, selectivity, and drug-like properties (ADME/Tox).
-
In Vivo Validation: Advancing promising lead compounds into preclinical animal models for cancer and infectious diseases to evaluate their therapeutic efficacy and safety profiles.
The foundational chemistry and broad biological activity profile make this compound and its derivatives a compelling area for continued investigation in the quest for novel therapeutics.
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The Benzimidazole Core: A Technical Guide to its Discovery, History, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold, a versatile bicyclic heterocycle, stands as a cornerstone in medicinal chemistry. Its journey from a 19th-century synthetic curiosity to a privileged structure in modern drug discovery is a testament to its remarkable chemical and biological adaptability. This technical guide provides a comprehensive exploration of the discovery, history, and key therapeutic applications of benzimidazole compounds. We will delve into the foundational synthetic methodologies, dissect the molecular mechanisms of action that underpin their diverse pharmacological effects, and present quantitative structure-activity relationship data. This guide is designed to serve as an in-depth resource, offering both historical context and practical, field-proven insights for researchers engaged in the development of novel therapeutics.
Genesis of a Privileged Scaffold: Discovery and Historical Milestones
The story of benzimidazole begins in 1872 with the pioneering work of Hobrecker, who first reported the synthesis of a 2,5-dimethyl-1H-benzo[d]imidazole.[1][2] This seminal discovery was achieved through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by a dehydration step. A few years later, an alternative synthesis was reported by Ladenburg and Wundt, who prepared the same compound by refluxing 3,4-diaminotoluene with acetic acid.[1]
However, it was the discovery in the 1950s that the 5,6-dimethylbenzimidazole moiety is an integral component of vitamin B12 that truly ignited the interest of the scientific community.[1] This finding underscored the biological significance of the benzimidazole core and laid the groundwork for its exploration as a pharmacophore. The subsequent decades saw a surge in research, leading to the development of robust synthetic methods and the discovery of a wide array of biological activities.
Foundational Synthetic Methodologies
The versatility of the benzimidazole scaffold is, in large part, due to the development of efficient and adaptable synthetic routes. Two classical methods, the Phillips-Ladenburg and Weidenhagen reactions, have been instrumental in the synthesis of a vast library of benzimidazole derivatives and remain relevant today.[3]
The Phillips-Ladenburg Condensation
This widely used method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[3][4] The reaction typically requires elevated temperatures to drive the cyclization and dehydration steps.
Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Acid Catalyst: Add a catalytic amount of a mineral acid, such as 4N hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux (typically >100°C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Neutralization: Carefully neutralize the mixture with a base, such as 10% sodium hydroxide solution, until alkaline to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.
The Weidenhagen Synthesis
The Weidenhagen reaction offers an alternative route, particularly for the synthesis of 2-aryl and 2-alkyl benzimidazoles, by condensing an o-phenylenediamine with an aldehyde or ketone.[3] This method often employs an oxidizing agent to facilitate the final aromatization step.
Experimental Protocol: Weidenhagen Synthesis of 2-Aryl Benzimidazoles
-
Reactant Mixture: In a suitable solvent such as methanol or ethanol, dissolve o-phenylenediamine (1 equivalent) and the aromatic aldehyde (1 equivalent).
-
Catalyst/Oxidant: Add a catalytic amount of an oxidizing agent, such as copper(II) acetate or molecular iodine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, the product may precipitate from the reaction mixture. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Caption: Weidenhagen synthesis workflow.
Therapeutic Triumphs: Key Applications of Benzimidazole Compounds
The privileged nature of the benzimidazole scaffold is evident in the breadth of its therapeutic applications. From combating parasitic infections to controlling gastric acid secretion, benzimidazole-based drugs have made a significant impact on human and veterinary medicine.
Anthelmintics: Targeting the Parasitic Cytoskeleton
Benzimidazole anthelmintics, such as albendazole, mebendazole, and thiabendazole, are mainstays in the treatment of infections caused by parasitic worms (helminths).[5]
Mechanism of Action: These drugs exert their effect by binding with high affinity to the β-tubulin subunit of the parasite's microtubules.[6][7] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient uptake. The disruption of microtubule formation ultimately leads to the death of the parasite.[8][9] The selectivity of these drugs stems from their higher affinity for parasitic β-tubulin compared to the mammalian homolog.[6]
Caption: Mechanism of benzimidazole anthelmintics.
Structure-Activity Relationship (SAR): The anthelmintic activity of benzimidazole carbamates is significantly influenced by the nature of the substituent at the 5-position of the benzimidazole ring.[5]
| Compound | 5-Substituent | Linkage to Ring | Relative Potency |
| Mebendazole | Benzoyl | C | High |
| Flubendazole | p-Fluorobenzoyl | C | High |
| Oxfendazole | Phenylsulfinyl | S | High |
| Albendazole | Propylthio | S | High |
| Oxibendazole | n-Propoxy | O | High |
Experimental Protocol: In Vitro Anthelmintic Assay (Adult Motility)
-
Parasite Collection: Collect adult earthworms (Pheretima posthuma) and wash them with normal saline to remove any adhering debris.
-
Test Solutions: Prepare stock solutions of the test benzimidazole compounds and a standard drug (e.g., piperazine citrate) in a suitable solvent (e.g., 5% DMF in saline). Create serial dilutions to obtain the desired test concentrations (e.g., 20, 40, 80 mg/mL).
-
Assay Setup: Place individual earthworms of approximately equal size into petri dishes containing 25 mL of the test solutions. A control group with only the solvent should be included.
-
Observation: Observe the earthworms for paralysis (no movement when shaken) and death (no movement even when dipped in warm water). Record the time taken for paralysis and death for each worm.
-
Data Analysis: Compare the time to paralysis and death for the test compounds with the standard drug and the control.
Proton Pump Inhibitors: Taming Gastric Acid
Benzimidazole derivatives, such as omeprazole, lansoprazole, and pantoprazole, are widely used as proton pump inhibitors (PPIs) for the treatment of acid-related gastrointestinal disorders like peptic ulcers and gastroesophageal reflux disease (GERD).[10]
Mechanism of Action: PPIs are prodrugs that are activated in the acidic environment of the secretory canaliculi of gastric parietal cells.[11][12] The activated form, a sulfenamide intermediate, forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump).[11][13][14] This irreversible inhibition of the proton pump blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.[12][15]
Caption: Mechanism of proton pump inhibitors.
Structure-Activity Relationship (SAR): The efficacy of PPIs is influenced by the substituents on both the benzimidazole and pyridine rings, which affect their pKa, lipophilicity, and reactivity with the proton pump.[12]
| Compound | Benzimidazole Substituent (R1) | Pyridine Substituents (R2, R3, R4) | Key Features |
| Omeprazole | 5-methoxy | 4-methoxy, 3,5-dimethyl | First-generation PPI |
| Lansoprazole | H | 4-(2,2,2-trifluoroethoxy), 3-methyl | Increased lipophilicity |
| Pantoprazole | 5-(difluoromethoxy) | 4-methoxy, 3-methoxy | Greater acid stability |
The Future of Benzimidazoles: Expanding Horizons
The remarkable journey of benzimidazole compounds from their initial synthesis to their established roles in modern medicine is far from over. The inherent versatility of the benzimidazole scaffold continues to inspire the design and synthesis of novel derivatives with a wide range of biological activities. Current research is actively exploring their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others. The ability of this "privileged structure" to interact with a diverse array of biological targets ensures that the legacy of benzimidazole will continue to unfold in the years to come, offering new hope for the treatment of a multitude of diseases.
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biological activity of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole derivatives
An In-depth Technical Guide to the Biological Activity of 2-(2-Chloro-3-pyridinyl)-1H-1,3-benzimidazole Derivatives
Prepared by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of this important class of heterocyclic compounds.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The this compound core represents a compelling structural motif in the landscape of medicinal chemistry. This scaffold is a hybrid of two biologically significant heterocycles: benzimidazole and pyridine. The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a key component in a variety of pharmacologically active compounds, including antihistamines, proton pump inhibitors, and anthelmintics.[1][2][3][4] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is also a common feature in many natural products and synthetic drugs. The combination of these two moieties, along with the strategic placement of a chloro substituent on the pyridine ring, gives rise to a class of molecules with a broad spectrum of biological activities.
General Synthesis Strategy
The synthesis of this compound derivatives is typically achieved through the condensation reaction of an appropriately substituted o-phenylenediamine with 2-chloro-3-pyridinecarboxylic acid or its derivatives.[1][4][5] This reaction is often facilitated by a condensing agent, such as polyphosphoric acid (PPA) or hydrochloric acid, and proceeds through the formation of an amide intermediate followed by cyclization. Variations of this method allow for the introduction of diverse substituents on the benzimidazole ring, enabling the exploration of structure-activity relationships.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Generalized synthetic workflow for this compound derivatives.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[5][6][7]
Mechanism of Antimicrobial Action
The precise mechanism of action for these compounds is multifaceted and can vary depending on the specific derivative and the target organism. However, several key mechanisms have been proposed:
-
Enzyme Inhibition: Molecular docking studies suggest that these derivatives can bind to and inhibit essential microbial enzymes. Dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway, has been identified as a potential target for both antibacterial and anticancer activities.[3][8]
-
Disruption of Cell Integrity: The lipophilic nature of the benzimidazole core allows these compounds to interact with and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Metal Chelation: The nitrogen atoms in the benzimidazole and pyridine rings can chelate essential metal ions, depriving the microbes of necessary cofactors for enzymatic reactions. The formation of metal complexes with benzimidazole derivatives has been shown to enhance their antimicrobial effects.[9]
Antibacterial Activity
These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.[2][7][9][10][11] Studies have reported significant inhibitory effects against clinically relevant pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Escherichia coli, and Pseudomonas aeruginosa.[2][8]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(2-chloro-3-pyridinyl) derivatives | E. coli | 3.1 - 16 | [5][8] |
| S. aureus | 6.2 - 16 | [5][8] | |
| P. aeruginosa | 6.2 | [5] | |
| MRSA | 2 - 16 | [8] |
Table 1: Representative Minimum Inhibitory Concentration (MIC) values of this compound derivatives against various bacterial strains.
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Antifungal Activity
In addition to their antibacterial properties, these derivatives have also been investigated for their antifungal activity against human and plant pathogenic fungi.[5][6][12] They have shown efficacy against species like Candida albicans and various phytopathogenic fungi.[9][12]
| Compound/Derivative | Fungal Strain | IC50/MIC (µg/mL) | Reference |
| Derivative 7f | Botrytis cinerea | 13.36 (IC50) | [12] |
| Derivative 5b | Colletotrichum gloeosporioides | 11.38 (IC50) | [12] |
| Derivative 4m | Fusarium solani | 18.60 (IC50) | [12] |
| Derivative 4k | Candida albicans | 8 - 16 (MIC) | [8] |
Table 2: Antifungal activity of selected this compound derivatives.
This method is commonly used to assess the antifungal activity of compounds against phytopathogenic fungi.[12]
-
Preparation of Fungal Plates:
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Incorporate the test compound at various concentrations into the molten PDA before pouring it into Petri plates. A control plate without the compound should also be prepared.
-
-
Inoculation:
-
From a fresh culture of the test fungus, cut a small disc (e.g., 5 mm diameter) of mycelial agar.
-
Place the mycelial disc at the center of each PDA plate (both control and compound-containing).
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days, until the mycelial growth in the control plate has reached a significant size.
-
-
Measurement and Calculation:
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of inhibition of mycelial growth using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
-
The IC50 value (the concentration that inhibits 50% of mycelial growth) can then be determined by plotting the percentage of inhibition against the compound concentration.
-
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The benzimidazole scaffold is a well-established pharmacophore in the design of anticancer agents.[3][8] The this compound derivatives have emerged as promising candidates in this area, demonstrating significant cytotoxicity against various cancer cell lines.
Mechanism of Anticancer Action
The anticancer effects of these compounds are believed to be mediated through multiple pathways:
-
Kinase Inhibition: Several derivatives have been shown to inhibit the activity of protein kinases that are crucial for cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR).[13][14] Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, angiogenesis, and metastasis.
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Inhibition of Dihydrofolate Reductase (DHFR): As mentioned earlier, DHFR is also a target in cancer therapy, and its inhibition can disrupt DNA synthesis and lead to cell death.[3][8]
Caption: Potential mechanisms of anticancer activity of this compound derivatives.
In Vitro Cytotoxicity
Numerous studies have evaluated the cytotoxic effects of these derivatives against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM or µg/mL) | Reference |
| Derivatives 1d, 2d, 3s, 4b, 4k | MCF-7 (Breast) | 1.84 - 10.28 µg/mL | [8] |
| A-549 (Lung) | Selective activity reported | [13] | |
| HCT-116 (Colon) | Potent activity reported | [14] | |
| Glycosyl-1,2,3-triazole 17 | MCF-7 (Breast) | 33.32 µM | [14] |
Table 3: In vitro cytotoxicity of selected this compound derivatives.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the plate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The IC50 value (the concentration that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
-
Other Reported Biological Activities
The therapeutic potential of this compound derivatives extends beyond antimicrobial and anticancer applications.
-
Insecticidal Activity: Some benzamide derivatives containing a pyridine-linked oxadiazole have shown good larvicidal activities against mosquito larvae.[15] Additionally, other heterocyclic compounds have demonstrated insecticidal activity against pests like the greenhouse whitefly.[16] While direct evidence for the topic compound is limited, the general class of benzimidazoles has applications in agrochemicals.[6]
-
Antiparasitic Activity: Benzimidazole derivatives are well-known for their anthelmintic properties.[1] Studies on related 2-(trifluoromethyl)-1H-benzimidazole derivatives have shown activity against various protozoan parasites like Giardia intestinalis and the nematode Trichinella spiralis.[17][18]
-
Anti-inflammatory Activity: While not a primary focus of research for this specific subclass, the broader benzimidazole family is known to possess anti-inflammatory properties by interacting with targets such as cyclooxygenase (COX) and various cytokines.[19]
Conclusion and Future Directions
The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent antimicrobial and anticancer effects.
Key Takeaways:
-
These compounds can be synthesized efficiently through established condensation reactions.
-
They exhibit a broad spectrum of antimicrobial activity against bacteria and fungi, with proposed mechanisms involving enzyme inhibition and cell membrane disruption.
-
Their anticancer properties are linked to the inhibition of key signaling pathways and the induction of apoptosis.
-
The structure-activity relationship is significantly influenced by the nature and position of substituents on the benzimidazole ring.
Future Perspectives:
-
Lead Optimization: Further structural modifications and optimization are warranted to enhance the potency, selectivity, and pharmacokinetic properties of these derivatives. This could involve the introduction of different functional groups at various positions of the benzimidazole and pyridine rings.
-
Mechanism of Action Studies: More in-depth studies are needed to fully elucidate the molecular mechanisms underlying the observed biological activities. This includes identifying specific molecular targets and validating them through biochemical and cellular assays.
-
In Vivo Efficacy and Safety: Promising candidates should be advanced to in vivo studies to evaluate their efficacy in animal models of infection and cancer, as well as to assess their safety and toxicity profiles.
-
Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that it could be explored for other therapeutic applications, such as antiviral, anti-inflammatory, and neuroprotective agents.
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A Deep Dive into the Structural Elucidation of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole: A Technical Guide
Foreword: Unveiling the Molecular Architecture
In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins our ability to predict its biological activity, reactivity, and physical properties. The heterocyclic compound 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, a molecule of significant interest due to the established pharmacological importance of the benzimidazole scaffold, presents a compelling case for a multi-faceted structural analysis. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties[1][2]. This in-depth technical guide provides a comprehensive framework for the complete structural characterization of this molecule, moving from foundational principles to advanced analytical workflows. We will explore not just the "how" but, more critically, the "why" behind the application of synergistic analytical techniques, offering a robust, self-validating system for researchers, scientists, and drug development professionals.
Foundational Insights: Synthesis and Preliminary Characterization
The journey into the structural analysis of this compound begins with its synthesis. A common and efficient method for the preparation of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a corresponding aldehyde or carboxylic acid[3][4]. In this specific case, the reaction of o-phenylenediamine with 2-chloro-3-pyridinecarboxaldehyde would be the logical synthetic route.
A preliminary characterization is crucial to confirm the successful synthesis of the target molecule. This typically involves determining its fundamental physical properties.
| Property | Value | Source |
| CAS Number | 143426-40-8 | [5] |
| Molecular Formula | C12H8ClN3 | [5] |
| Molecular Weight | 229.67 g/mol | [5] |
| IUPAC Name | 2-(2-chloropyridin-3-yl)-1H-1,3-benzimidazole | [6] |
The Analytical Cornerstone: A Multi-Technique Approach
A single analytical technique rarely provides a complete structural picture. Therefore, a synergistic approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography is essential for an unambiguous structural assignment. This integrated workflow ensures a high degree of confidence in the final elucidated structure.
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR, supplemented by 2D techniques like COSY and HSQC, are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule.
Expected ¹H NMR Chemical Shifts: The spectrum is anticipated to show distinct signals for the protons on the benzimidazole and pyridinyl rings. A key diagnostic signal is the N-H proton of the imidazole ring, which typically appears as a broad singlet in the downfield region (δ 12.0-13.6 ppm) when using DMSO-d₆ as the solvent, due to hydrogen bonding and the anisotropic effect of the aromatic system[2]. The protons on the benzene ring will exhibit characteristic splitting patterns depending on their substitution, while the protons on the pyridine ring will also show distinct chemical shifts and coupling constants[7][8].
Protocol 1: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Chemical Shifts: The spectrum will display signals for each unique carbon atom in the benzimidazole and pyridinyl rings. The carbon atom of the C=N bond in the imidazole ring is expected to appear at a characteristic downfield chemical shift[9][10]. The chemical shifts of the other aromatic carbons will be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in structural confirmation.
Electron Impact Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that causes extensive fragmentation. The resulting fragmentation pattern is a "fingerprint" of the molecule and can be used to confirm its structure. The fragmentation of benzimidazole derivatives has been a subject of study, providing a basis for interpreting the mass spectrum of the title compound[11][12][13].
Protocol 2: EI-MS Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
-
Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions, which can be rationalized based on the molecule's structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Obtaining suitable single crystals is often the most challenging step.
Protocol 3: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent or by vapor diffusion.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
-
Analysis: Analyze the final crystal structure to determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking[14][15].
Expected Crystallographic Data for a Similar Structure (2-(Pyridin-4-yl)-1H-benzimidazole):
| Parameter | Value | Source |
| Crystal System | Monoclinic | [14] |
| Space Group | P2₁/c | [14] |
| a (Å) | 6.0602 (14) | [14] |
| b (Å) | 11.610 (3) | [14] |
| c (Å) | 13.892 (4) | [14] |
| β (°) | 101.838 (8) | [14] |
| V (ų) | 956.6 (4) | [14] |
| Z | 4 | [14] |
Computational Modeling: A Theoretical Corroboration
Computational methods, particularly Density Functional Theory (DFT), can be used to complement experimental data. DFT calculations can predict the optimized geometry, spectroscopic properties (NMR chemical shifts), and electronic properties of the molecule[1][9][16]. Comparing the computationally predicted data with the experimental results provides an additional layer of validation for the structural assignment.
Caption: The synergy between experimental and computational data leads to a validated molecular structure.
Conclusion: A Holistic and Rigorous Approach
The structural elucidation of this compound is a testament to the power of a multi-pronged analytical strategy. By integrating the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, and further corroborating the findings with computational modeling, we can achieve an unambiguous and comprehensive understanding of its molecular architecture. This guide provides not just a series of protocols but a logical and scientifically sound framework for researchers to confidently and accurately characterize this and other novel chemical entities. The insights gained from such rigorous structural analysis are fundamental to advancing the fields of medicinal chemistry and materials science.
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Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. (n.d.). MDPI. Retrieved from [Link]
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Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (n.d.). MDPI. Retrieved from [Link]
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1H NMR SPECTRAL CHARACTERISTICS OF PYRIDO[1,2-A]BENZIMIDAZOLE AND ITS DERIVATIVES. (2024). Bohrium. Retrieved from [Link]
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- Pyridyl-benzimidazole derivatives decorated with phenylazo substituents and their low-spin iron(ii) complexes: a study of the synthesis, structure and photoisomerization. (2020). New Journal of Chemistry, 44(42), 18277-18288.
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2022). International Journal of Pharmaceutical Sciences and Medicine, 7(10), 1-10.
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- X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv
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- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). Molecules, 23(11), 2948.
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spectroscopic data for 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Audience: Researchers, scientists, and drug development professionals. Topic: Spectroscopic data for this compound
Introduction
This compound (CAS No. 143426-40-8) is a heterocyclic compound featuring a benzimidazole core linked to a chloropyridine moiety.[1] The benzimidazole scaffold is a cornerstone in medicinal chemistry, present in numerous pharmacologically active agents.[2][3] The precise structural elucidation of such molecules is paramount for ensuring purity, understanding structure-activity relationships (SAR), and meeting regulatory standards in drug development. Spectroscopic analysis provides the definitive fingerprint for chemical structure confirmation.
Core Methodologies for Spectroscopic Analysis
The characterization of novel benzimidazole derivatives relies on a suite of complementary analytical techniques. The workflow ensures an orthogonal validation of the molecular structure, where each method provides unique and confirmatory evidence.
General Experimental Protocols
The following protocols represent standard, field-proven methodologies for the spectroscopic analysis of benzimidazole derivatives.[2][4][5]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for benzimidazoles due to its ability to dissolve a wide range of compounds and to slow the exchange of the N-H proton, making it observable.[4]
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for sufficient signal dispersion.
-
¹H NMR Acquisition: Acquire spectra with a spectral width of approximately 16 ppm, using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire spectra with a spectral width of approximately 220 ppm. A proton-decoupled pulse sequence is standard.
2. Mass Spectrometry (MS):
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Infuse the sample solution into the ESI source in positive ion mode to generate the protonated molecule [M+H]⁺. Acquire data over a mass range appropriate for the compound's molecular weight (e.g., m/z 50-500).
3. Infrared (IR) Spectroscopy:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable method. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[2]
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Analytical Workflow Diagram
Caption: Structure of this compound.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzimidazole and pyridine rings. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms and the aromatic ring currents. The spectrum is predicted in DMSO-d₆.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-N1 | ~13.0 | Broad singlet (br s) | - | Acidic proton on benzimidazole nitrogen, typically broad and downfield. [4] |
| H-4' | ~8.7 | Doublet of doublets (dd) | J = 4.8, 1.8 | Pyridine proton ortho to nitrogen, deshielded. |
| H-6' | ~8.4 | Doublet of doublets (dd) | J = 7.8, 1.8 | Pyridine proton ortho to the chloro group. |
| H-5' | ~7.6 | Doublet of doublets (dd) | J = 7.8, 4.8 | Pyridine proton coupling to both H-4' and H-6'. |
| H-4/H-7 | ~7.7 | Multiplet (m) | - | Benzimidazole protons adjacent to the fused benzene ring. |
| H-5/H-6 | ~7.3 | Multiplet (m) | - | Benzimidazole protons in the middle of the fused benzene ring. |
Causality Behind Predictions:
-
N-H Proton: The broad signal around 13.0 ppm is characteristic of the benzimidazole N-H proton in DMSO-d₆, which slows down proton exchange with any residual water. [4]* Pyridine Protons: The pyridine protons are expected to be in the downfield region (δ > 7.5 ppm) due to the electron-withdrawing effect of the ring nitrogen. H-4' is most deshielded as it is ortho to the nitrogen.
-
Benzimidazole Protons: The protons on the benzo portion of the molecule typically appear as two multiplets, reflecting the near-symmetrical nature of the benzimidazole core when unsubstituted. [4][6]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | ~150 | Imidazole carbon (N-C=N), significantly downfield. [4] |
| C-2' | ~149 | Pyridine carbon bearing the chloro group. |
| C-4' | ~151 | Pyridine carbon ortho to nitrogen. |
| C-6' | ~139 | Pyridine carbon. |
| C-7a/C-3a | ~135-143 | Bridgehead carbons of the benzimidazole ring system. |
| C-3' | ~129 | Pyridine carbon attached to the benzimidazole ring. |
| C-5' | ~124 | Pyridine carbon. |
| C-4/C-7 | ~115-120 | Benzimidazole carbons. |
| C-5/C-6 | ~123 | Benzimidazole carbons. |
Expertise & Experience: The assignment of quaternary carbons (like C-2, C-2', C-3', C-7a, C-3a) versus protonated carbons is a key step. Quaternary carbons typically have lower intensities in a standard ¹³C NMR spectrum. The C-2 carbon of the benzimidazole ring is characteristically found at a very low field (~150 ppm) due to being bonded to two electronegative nitrogen atoms. [4][7]
Mass Spectrometry (MS) Analysis
High-resolution mass spectrometry is critical for confirming the elemental composition.
-
Expected Exact Mass: For the protonated molecule [C₁₂H₉ClN₃]⁺, the calculated monoisotopic mass is 229.0536 .
-
Isotopic Pattern: A key validation point is the isotopic signature of chlorine. The molecular ion region will exhibit two major peaks:
-
[M+H]⁺: Corresponding to the ³⁵Cl isotope (100% relative abundance).
-
[M+2+H]⁺: Corresponding to the ³⁷Cl isotope, with an abundance of approximately one-third (~32%) of the [M+H]⁺ peak. This is a definitive marker for the presence of a single chlorine atom.
-
Predicted Fragmentation Pathway:
Caption: A plausible ESI-MS fragmentation pathway for the target molecule.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 (broad) | N-H Stretch | Imidazole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~1625 | C=N Stretch | Imidazole C=N |
| 1600 - 1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~750 | C-Cl Stretch | Aryl-Chloride |
Trustworthiness of Data: The broad N-H stretch is a hallmark of hydrogen-bonded amines and imidazoles. [4][8]The C=N stretch around 1625 cm⁻¹ is characteristic of the benzimidazole ring system. [4]The presence of sharp peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound.
Conclusion
This guide provides a comprehensive, predictive overview of the . By integrating data from close structural analogs and fundamental spectroscopic principles, we have established a reliable spectroscopic profile for this compound. The predicted ¹H NMR, ¹³C NMR, HRMS, and FTIR data serve as a robust benchmark for researchers engaged in the synthesis, purification, and analysis of this molecule. The orthogonal application of these techniques, as outlined in the workflow, constitutes a self-validating system for unambiguous structure confirmation, ensuring the scientific integrity required in chemical and pharmaceutical research.
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- Smolecule. (2023, August 17). 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole.
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Pyridinyl Benzimidazoles: A Comprehensive Analysis of Their Therapeutic Targets and Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridinyl benzimidazole scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a plethora of small molecule inhibitors with significant therapeutic potential. Initially rising to prominence through the discovery of potent p38 MAP kinase inhibitors, the versatility of this chemical moiety has since been demonstrated through its effective targeting of a diverse range of protein classes. This guide provides a comprehensive technical overview of the established and emerging therapeutic targets of pyridinyl benzimidazoles. We will delve into the molecular mechanisms of action, explore the key signaling pathways involved, and present detailed experimental workflows for target identification and validation. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights to guide future discovery and development efforts in this promising area.
Introduction: The Rise of a Privileged Scaffold
The pyridinyl benzimidazole core is a heterocyclic aromatic organic compound, characterized by a fusion of benzene and imidazole rings, with a pyridine ring substitution. This structure has proven to be a "privileged scaffold" in drug discovery, a concept describing molecular frameworks that are capable of binding to multiple, unrelated protein targets. The unique electronic and steric properties of the pyridinyl benzimidazole scaffold allow for a high degree of chemical modification, enabling the development of highly potent and selective inhibitors for a variety of biological targets.
The initial breakthrough for this class of compounds came with the discovery of their potent inhibitory activity against p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response. This led to the development of numerous p38 inhibitors for the treatment of inflammatory diseases. However, subsequent research has revealed that the therapeutic utility of pyridinyl benzimidazoles extends far beyond p38 inhibition, with compounds from this class showing promise in oncology, neurodegenerative diseases, and infectious diseases.
Key Therapeutic Target Classes of Pyridinyl Benzimidazoles
The remarkable therapeutic potential of pyridinyl benzimidazoles stems from their ability to interact with a wide array of biological targets. While protein kinases remain the most prominent target class, these compounds have also been shown to effectively modulate the activity of other protein families.
Protein Kinases: The Primary Frontier
Protein kinases are enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them a major focus of drug discovery efforts. Pyridinyl benzimidazoles have been extensively explored as kinase inhibitors, with notable successes in targeting several key members of the kinome.
-
p38 Mitogen-Activated Protein Kinase (MAPK): The archetypal target of pyridinyl benzimidazoles, p38 MAPK is a key regulator of cellular responses to stress and inflammation. Inhibition of p38 MAPK by compounds such as SB-203580 has been shown to block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a highly attractive target for the treatment of rheumatoid arthritis, inflammatory bowel disease, and other inflammatory conditions.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are a family of receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels. Aberrant VEGFR signaling is a key driver of tumor growth and metastasis. Several pyridinyl benzimidazole-based compounds have been developed as potent VEGFR inhibitors, demonstrating anti-angiogenic and anti-tumor activity in preclinical models.
-
Other Kinase Targets: Beyond p38 MAPK and VEGFR, the pyridinyl benzimidazole scaffold has been successfully employed to develop inhibitors against a range of other kinases, including:
-
Raf Kinases: Key components of the MAPK/ERK signaling pathway, which is frequently mutated in cancer.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often overexpressed or mutated in various cancers.
-
Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase involved in immune signaling and a target for autoimmune diseases.
-
Table 1: Representative Pyridinyl Benzimidazole-Based Kinase Inhibitors and their IC50 Values
| Compound | Target(s) | IC50 (nM) | Therapeutic Area |
| SB-203580 | p38α/β MAPK | 50-100 | Inflammation |
| Doramapimod (BIRB-796) | p38α/β/γ/δ MAPK | 38 | Inflammation |
| Axitinib | VEGFR-1/2/3 | 0.1-0.2 | Oncology |
| Vandetanib | VEGFR-2, EGFR | 40, 500 | Oncology |
G-Protein Coupled Receptors (GPCRs): An Expanding Horizon
GPCRs represent the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them a major target for drug discovery. While less explored than their kinase-inhibiting counterparts, some pyridinyl benzimidazoles have shown promising activity as modulators of GPCR function.
-
Cannabinoid Receptors (CB1 and CB2): The cannabinoid receptors are key components of the endocannabinoid system and are involved in regulating pain, appetite, and mood. Certain pyridinyl benzimidazole derivatives have been identified as potent and selective antagonists of the CB1 receptor, with potential applications in the treatment of obesity and metabolic disorders.
-
Dopamine Receptors: Dopamine receptors are crucial for motor control, motivation, and reward. The development of selective ligands for different dopamine receptor subtypes is a key goal in the treatment of neurological and psychiatric disorders. The pyridinyl benzimidazole scaffold has been utilized to create novel dopamine D3 receptor antagonists.
Other Enzymes and Protein-Protein Interactions
The versatility of the pyridinyl benzimidazole scaffold extends beyond kinases and GPCRs, with emerging evidence suggesting its potential to target other enzyme families and even protein-protein interactions.
-
Phosphodiesterases (PDEs): PDEs are enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP. PDE inhibitors have therapeutic applications in a range of conditions, including cardiovascular diseases and respiratory disorders. Some pyridinyl benzimidazole-based compounds have demonstrated potent inhibitory activity against specific PDE isoforms.
-
Tankyrase: Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are involved in various cellular processes, including Wnt/β-catenin signaling, which is often dysregulated in cancer. Pyridinyl benzimidazole derivatives have been identified as potent tankyrase inhibitors.
Deep Dive: p38 MAPK Signaling and Inhibition
To illustrate the therapeutic potential and mechanism of action of pyridinyl benzimidazoles, we will take a closer look at their interaction with p38 MAPK.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that is activated by a variety of extracellular stimuli, including stress, cytokines, and growth factors. Activation of the pathway leads to the phosphorylation and activation of a range of downstream substrates, ultimately resulting in the regulation of gene expression, cell proliferation, and apoptosis.
An In-depth Technical Guide to 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS No. 143426-40-8)
This technical guide provides a comprehensive overview of the chemical intermediate 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, identified by CAS number 143426-40-8. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, associated hazards, and its critical role in pharmaceutical synthesis.
Chemical Identity and Structure
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a heterocyclic compound featuring a pyrazole ring system linked to a piperazine moiety. This structural arrangement is fundamental to its utility as a building block in the synthesis of more complex molecules.
-
IUPAC Name: 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine[1]
-
Synonyms: 1-(5-methyl-2-phenylpyrazol-3-yl)piperazine, 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, 3-Methyl-1-phenyl-5-(1-piperazinyl)pyrazole[2][3][4]
-
CAS Number: 143426-40-8 (previously 401566-79-8)[1][2][3][4][5]
The structural formula, characterized by the phenyl-substituted pyrazole core and the basic piperazine ring, is crucial for its function as a key intermediate in pharmaceutical manufacturing.
Physicochemical Properties
The physical and chemical properties of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Physical Form | White to light yellow powder or crystal | [5] |
| Melting Point | 107.0 to 111.0 °C | |
| Molecular Weight | 242.32 g/mol | [1][7] |
| InChI Key | FBCUUXMVVOANMV-UHFFFAOYSA-N | [5][7] |
| Purity | >97-98% (by HPLC) | [5] |
Core Application in Pharmaceutical Synthesis
The primary and most significant application of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is its role as a key intermediate in the synthesis of Teneligliptin.[4][6][8] Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, which is used as an oral antidiabetic agent for the treatment of type 2 diabetes mellitus.[6][9]
The synthesis of Teneligliptin involves the reaction of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine with other chemical entities to construct the final active pharmaceutical ingredient (API).[9][10] The pyrazole-piperazine core provided by this intermediate is a critical pharmacophore that contributes to the drug's efficacy.
Hazard Identification and Safety Profile
Understanding the hazard profile of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is paramount for ensuring laboratory and manufacturing safety. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[11][12]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][11]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][11][12]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[11]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[11]
Hazard Pictograms
The following pictogram is associated with the hazards of this compound:
Precautionary Statements
A comprehensive set of precautionary statements should be followed to minimize risk:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection.[11]
-
Response: If swallowed, call a poison center or doctor if you feel unwell. If on skin, wash with plenty of water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[11]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[11]
-
Disposal: Dispose of contents/container in accordance with local regulations.
Safe Handling and Storage Protocol
Adherence to a strict protocol for handling and storage is essential to maintain the integrity of the compound and ensure the safety of personnel.
Personal Protective Equipment (PPE) Workflow
Caption: Required PPE for handling the compound.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep in a dark place under an inert atmosphere at room temperature.[5]
-
Avoid exposure to heat, sparks, open flames, and other ignition sources.[11]
Accidental Release and First-Aid Measures
In the event of an accidental release or exposure, the following procedures should be implemented immediately.
Accidental Release Measures
-
Personal Precautions: Avoid dust formation. Ensure adequate ventilation. Wear appropriate personal protective equipment.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]
-
Containment and Cleaning: Collect spillage and arrange for disposal. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]
First-Aid Measures
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[3][11]
Synthesis and Manufacturing Considerations
The synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a multi-step process that has been the subject of process optimization to improve yield, purity, and safety, particularly for large-scale industrial production.[6][13]
General Synthetic Approach
A common synthetic route involves the reaction of a protected piperazine derivative with a pyrazole precursor.[6] The choice of protecting groups for the piperazine moiety is a critical consideration to minimize the formation of impurities and improve the overall yield.[6]
Caption: Simplified synthetic workflow.
Various patents describe processes aimed at creating more economical and industrially advantageous methods for its preparation, sometimes avoiding hazardous reagents like phosphorus oxychloride.[9][13]
Conclusion
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a compound of significant interest in the pharmaceutical industry due to its indispensable role as a building block for the antidiabetic drug Teneligliptin. A thorough understanding of its chemical properties, hazards, and handling requirements is crucial for its safe and effective use in research and manufacturing. The information presented in this guide is intended to provide a solid foundation for professionals working with this important chemical intermediate.
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Methodological & Application
Application Notes and Protocols for In Vitro Assay of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Introduction: Unveiling the Bioactivity of a Novel Benzimidazole Derivative
The compound 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a member of the benzimidazole family, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2] The benzimidazole core is a key pharmacophore in a variety of clinically significant drugs, including anthelmintics (e.g., albendazole) and proton pump inhibitors (e.g., omeprazole).[1][3][4] Furthermore, the incorporation of a chloropyridinyl moiety suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), a target for a major class of insecticides.[5][6] Given its structural features, this compound warrants a thorough in vitro investigation to elucidate its biological activity profile.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a tiered in vitro evaluation of this compound. The proposed workflow is designed to first assess general cytotoxicity, followed by investigations into specific, plausible molecular targets. This structured approach ensures a systematic and resource-efficient characterization of the compound's bioactivity.
Tier 1: Foundational Cytotoxicity and Cell Viability Assessment
A primary and essential step in the in vitro characterization of any compound is to determine its effect on cell viability. These assays establish a therapeutic or toxicity window and are crucial for interpreting data from subsequent target-based assays.[7] We recommend performing these assays on a panel of cell lines, including those relevant to potential applications (e.g., insect cell lines for insecticidal activity, mammalian cancer cell lines for anticancer potential, and normal mammalian cell lines for general toxicity).
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[7]
Materials:
-
This compound (stock solution in DMSO)
-
Mammalian or insect cell lines (e.g., HEK293, Sf9)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.85 | 68.0 |
| 50 | 0.45 | 36.0 |
| 100 | 0.15 | 12.0 |
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for MTT-based cell viability assay.
Tier 2: Target-Based Mechanistic Assays
Based on the chemical structure of this compound, several specific molecular targets can be hypothesized. The benzimidazole moiety is a known inhibitor of tubulin polymerization, while the chloropyridinyl group is a key feature of neonicotinoid insecticides that target nAChRs. Additionally, GABA-gated chloride channels are another important target for insecticides.[10]
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (1 mM)
-
This compound
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for depolymerization)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Prepare stock solutions of the test compound and controls.
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, add the tubulin polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Add purified tubulin to each well to a final concentration of 2-3 mg/mL.
-
Absorbance Measurement: Immediately place the plate in the pre-warmed microplate reader and begin recording the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance over time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves in the presence of the test compound to the vehicle control.
Signaling Pathway Visualization:
Caption: Inhibition of microtubule polymerization.
Protocol 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This competitive binding assay determines the ability of the test compound to displace a known radiolabeled ligand from nAChRs.
Materials:
-
Membrane preparation from cells expressing the target nAChR subtype (e.g., α4β2) or insect neuronal membranes.
-
Radiolabeled ligand (e.g., [3H]-epibatidine or [3H]-imidacloprid)
-
This compound
-
Unlabeled competitor (e.g., nicotine or imidacloprid for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition of radioligand binding as a function of the test compound concentration to determine the Ki (inhibitory constant).
Protocol 4: GABA-gated Chloride Channel Functional Assay
This cell-based assay measures the modulation of GABA-gated chloride channels by the test compound. A common method involves using a fluorescent indicator sensitive to chloride ion flux.[11][12]
Materials:
-
Cell line stably expressing the target GABA receptor (e.g., CHO or HEK293 cells)
-
Fluorescent chloride indicator dye (e.g., MEQ or a halide-sensitive YFP)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
GABA (agonist)
-
Picrotoxin (antagonist, positive control)
-
This compound
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Plating and Dye Loading: Plate the cells in the microplate and incubate overnight. Load the cells with the fluorescent chloride indicator dye according to the manufacturer's instructions.
-
Compound Pre-incubation: Wash the cells and add the assay buffer containing various concentrations of the test compound. Incubate for a short period.
-
GABA Stimulation and Fluorescence Reading: Place the plate in the fluorescence reader and initiate kinetic reading. After establishing a baseline fluorescence, add a pre-determined concentration of GABA to stimulate the channel.
-
Data Analysis: Measure the change in fluorescence upon GABA addition. An antagonist will inhibit the GABA-induced fluorescence change, while a positive allosteric modulator will enhance it. Plot the dose-response curve to determine the IC50 or EC50 of the test compound.
Logical Relationship of Proposed Assays:
Caption: Tiered approach for in vitro compound characterization.
Trustworthiness and Self-Validation
The protocols outlined above incorporate internal controls to ensure the validity of the results. For instance, in the MTT assay, vehicle controls and untreated controls are essential for normalizing the data. In the target-based assays, the use of known agonists, antagonists, or inhibitors as positive controls is critical for validating the assay's performance and for comparing the potency of the test compound. Reproducibility should be ensured by performing each experiment in triplicate and repeating the experiments on different days.
Conclusion
This comprehensive guide provides a robust framework for the in vitro characterization of this compound. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic profile and investigate its potential mechanisms of action. The detailed protocols and suggested data presentation formats are designed to facilitate the generation of high-quality, reproducible data, thereby accelerating the discovery and development process.
References
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Pesticides: Benzimidazoles | whitacre.44's Blog - U.OSU. (URL: [Link])
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Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC - PubMed Central. (URL: [Link])
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An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules | bioRxiv. (URL: [Link])
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Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One - Research journals. (URL: [Link])
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In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure - PMC - PubMed Central. (URL: [Link])
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Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research - MDPI. (URL: [Link])
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A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor - ResearchGate. (URL: [Link])
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Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PubMed Central. (URL: [Link])
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Pesticide exposure concentrations for cell viability assay. - ResearchGate. (URL: [Link])
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Mode of action of benzimidazoles - PubMed. (URL: [Link])
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Inhibition of GABA-gated chloride channels by 12,14-dichlorodehydroabietic acid in mammalian brain - PMC - PubMed Central. (URL: [Link])
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gamma-Aminobutyric acid-gated chloride channels in cultured cerebral neurons - PubMed. (URL: [Link])
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Benzimidazoles | Anthelmintics | Drugs | Various - Poultrymed. (URL: [Link])
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Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (URL: [Link])
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Antimicrobial activity of some 2- and 3-pyridinyl-1H-benzimidazoles and their FeIII, CuII, ZnII, and AgI complexes - PubMed. (URL: [Link])
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Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. (URL: [Link])
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gaba-gated chloride channel: Topics by Science.gov. (URL: [Link])
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Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed. (URL: [Link])
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Mode of action of benzimidazoles. - Semantic Scholar. (URL: [Link])
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Anthelmintics Benzimidazole derivatives - YouTube. (URL: [Link])
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Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro | Request PDF - ResearchGate. (URL: [Link])
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Comprehensive Analytical Protocols for the Characterization of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS: 143426-40-8, Molecular Formula: C₁₂H₈ClN₃, Molecular Weight: 229.67 g/mol )[1]. As a member of the pharmacologically significant benzimidazole class of heterocyclic compounds, rigorous analytical characterization is paramount for its development and quality control.[2][3] This document details optimized protocols for chromatography, spectroscopy, and thermal analysis, designed to ensure the identity, purity, and structural integrity of the compound. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, providing a robust framework for researchers in pharmaceutical and chemical development.
Introduction: The Imperative for Rigorous Characterization
This compound is a molecule of interest due to its structural fusion of a benzimidazole core and a chloropyridine moiety. The benzimidazole scaffold is a well-established pharmacophore found in numerous therapeutic agents.[3][4] The specific substitution pattern on this molecule dictates its chemical properties and potential biological activity. Therefore, unambiguous confirmation of its structure and the precise quantification of its purity are non-negotiable requirements for any meaningful research or development.
This application note moves beyond a simple listing of techniques. It presents an integrated analytical workflow, explaining how data from orthogonal methods (methods based on different physical principles) are synergistically employed to build a complete and reliable profile of the molecule.
Integrated Analytical Workflow
A multi-technique approach is essential for the comprehensive characterization of a novel chemical entity. The following workflow illustrates the logical progression from initial purity assessment to definitive structural confirmation.
Caption: Integrated workflow for compound characterization.
Chromatographic Methods: Purity Assessment and Impurity Profiling
Chromatographic techniques are the cornerstone for determining the purity of a compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for this class of molecules due to its high resolution and compatibility with UV detection.
Protocol: RP-HPLC with UV Detection
Causality: This method is designed to separate the nonpolar analyte from potentially more polar starting materials or more nonpolar byproducts. A C18 column provides the necessary hydrophobic stationary phase. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe. UV detection is chosen because the conjugated aromatic system of the benzimidazole and pyridine rings provides strong chromophores.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for resolving aromatic, medium-polarity compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 10% B to 95% B over 20 min | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
| Detector | UV Diode Array Detector (DAD) | Monitor at 280 nm; collect spectra from 200-400 nm. |
| Sample Prep. | 1.0 mg/mL in Acetonitrile:Water (1:1) | Ensures complete dissolution of the analyte. |
System Suitability:
-
Reference Standard: Prepare a solution of the purified compound at 1.0 mg/mL.
-
Procedure: Make five replicate injections of the reference standard.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: By coupling the HPLC separation to a mass spectrometer, we can obtain the molecular weight of the main peak, confirming its identity, as well as the molecular weights of any impurity peaks. This is critical for impurity identification. Electrospray Ionization (ESI) is used as it is a soft ionization technique suitable for this molecule, likely producing a strong protonated molecular ion [M+H]⁺.
Workflow Diagram: HPLC-MS Analysis
Caption: Data flow in a typical HPLC-MS system.
Instrument Parameters (MS):
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂): 10 L/min at 325 °C
-
Scan Range: m/z 100 - 800
Expected Result: A base peak at m/z 230.04 [M+H]⁺ corresponding to the protonated molecule (C₁₂H₉ClN₃⁺).
Spectroscopic Methods: Unambiguous Structural Elucidation
While chromatography confirms purity, spectroscopy provides the definitive evidence of the molecule's covalent structure.
Protocol: NMR Spectroscopy (¹H and ¹³C)
Causality: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR probes the carbon skeleton. DMSO-d₆ is a common solvent for benzimidazoles, as it effectively solubilizes the compound and the acidic N-H proton is readily observable.[5][6][7]
Sample Preparation:
-
Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Expected Chemical Shifts (δ, ppm):
-
~13.0 ppm: A broad singlet corresponding to the acidic N-H proton of the benzimidazole ring.[5]
-
8.5 - 7.2 ppm: A complex series of multiplets corresponding to the 7 aromatic protons on the benzimidazole and chloropyridine rings. Specific splitting patterns will confirm the substitution.
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Expected Chemical Shifts (δ, ppm):
-
~150 ppm: Carbon of the C=N bond in the imidazole ring.[5]
-
145 - 110 ppm: Signals corresponding to the 11 other aromatic carbons.
-
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups. The vibrational frequencies of specific bonds act as a molecular fingerprint.
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount (1-2 mg) of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the spectrum.
| Expected Absorption Band (cm⁻¹) | Vibrational Mode | Reference |
| ~3430 | N-H Stretch (imidazole) | [5] |
| 3100 - 3000 | Aromatic C-H Stretch | [8] |
| ~1623 | C=N Stretch (imidazole) | [5] |
| 1580 - 1450 | Aromatic C=C Bending | [4] |
| ~750 | C-Cl Stretch |
High-Resolution Mass Spectrometry (HRMS): Elemental Composition
Causality: While standard LC-MS confirms the nominal molecular weight, HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula, serving as definitive proof of the compound's identity.
Protocol: Direct Infusion ESI-TOF
-
Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode.
Data Analysis:
-
Calculated Mass for [C₁₂H₉ClN₃]⁺: 230.0480
-
Acceptance Criterion: The measured mass should be within ± 5 ppm of the calculated mass.
Thermal Analysis: Physicochemical Stability
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal properties of the solid-state material. DSC determines the melting point, which is a key indicator of purity, while TGA measures weight loss as a function of temperature, indicating thermal stability and decomposition points.
Protocol: DSC Analysis
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow to identify the melting endotherm.
Protocol: TGA Analysis
-
Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Heat the sample at a rate of 10 °C/min from ambient to 600 °C under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
References
-
Shamsudeen, K.V., et al. (2025). FTIR spectrum of 2-(2-Chlorophenyl)benzimidazole. ResearchGate. Available at: [Link]
-
Al-Amiery, A.A., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Mustansiriyah Journal of Science. Available at: [Link]
-
The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances. Available at: [Link]
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Ajibola, A.A., et al. (2020). FTIR spectra of Complex 1 and benzimidazole (BZDH). ResearchGate. Available at: [Link]
-
Kadhim, M.M., et al. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
PubChem. 2-(2'-Pyridyl)benzimidazole. National Center for Biotechnology Information. Available at: [Link]
-
Singh, P., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Antifungal Investigation of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
For: Researchers, scientists, and drug development professionals in mycology and medicinal chemistry.
Introduction: The Therapeutic Potential of Novel Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of bioactivities, including anthelmintic, antiviral, and anticancer effects.[1][2] In the realm of antifungal research, benzimidazoles represent a promising class of compounds, often exerting their effects through mechanisms distinct from currently available therapies, which are facing the growing challenge of drug resistance.[3][4] The primary mechanisms of action for many antifungal benzimidazoles include the inhibition of fungal microtubule assembly by binding to β-tubulin, which disrupts cell division, and the inhibition of key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14-α-demethylase, leading to a compromised cell membrane.[1][3][4][5]
This document provides a comprehensive guide for the investigation of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole , a novel compound with therapeutic potential. We will outline detailed protocols for its synthesis, in vitro antifungal susceptibility testing, cytotoxicity assessment, and preliminary mechanism of action studies. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7]
Synthesis of this compound
The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivative. For the target compound, a plausible synthetic route involves the reaction of o-phenylenediamine with 2-chloro-3-pyridinecarboxylic acid in the presence of a condensing agent such as polyphosphoric acid (PPA) or under acidic conditions with heat.
Protocol: Synthesis via Condensation Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (1 equivalent) and 2-chloro-3-pyridinecarboxylic acid (1 equivalent).
-
Acid Catalyst: Slowly add polyphosphoric acid (PPA) or a similar acid catalyst (e.g., 4M HCl) to the reaction mixture with stirring. The amount of catalyst should be sufficient to create a stirrable paste.
-
Heating: Heat the reaction mixture to 120-140°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antifungal Susceptibility Testing
The cornerstone of evaluating a new antifungal agent is determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[6][7] The broth microdilution method is a standardized and widely accepted technique for this purpose.[7][8]
Protocol: Broth Microdilution MIC Assay
Materials:
-
This compound stock solution (in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal inoculum suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).[8][9]
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound and control antifungal in a 96-well plate containing RPMI-1640 medium. The final concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Controls: Include a growth control (no drug) and a sterility control (no inoculum) in each plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control.[7] This can be determined visually or by reading the optical density at a specific wavelength.
| Parameter | Yeast (e.g., Candida albicans) | Mold (e.g., Aspergillus fumigatus) |
| Inoculum Size | 0.5 x 10³ to 2.5 x 10³ CFU/mL | 0.4 x 10⁴ to 5 x 10⁴ CFU/mL |
| Incubation Time | 24 hours | 48 hours |
| MIC Endpoint | ≥50% growth inhibition | Complete growth inhibition (for some drugs) |
Cytotoxicity Assessment
A crucial aspect of antifungal drug development is ensuring selective toxicity, meaning the compound is harmful to the fungus but not to the host's cells.[10] In vitro cytotoxicity assays using mammalian cell lines are a primary method for this evaluation.[10][11]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 24-48 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Investigating the Mechanism of Action
Based on the known mechanisms of benzimidazole antifungals, two primary pathways to investigate for this compound are the inhibition of tubulin polymerization and the disruption of ergosterol biosynthesis.
Workflow for Mechanism of Action Studies
Caption: Proposed workflow for elucidating the antifungal mechanism of action.
Protocol: Ergosterol Quantification
-
Fungal Culture: Grow the fungal cells in a suitable broth medium to mid-log phase.
-
Compound Treatment: Treat the fungal cultures with the test compound at its MIC and sub-MIC concentrations for a defined period (e.g., 16 hours).
-
Sterol Extraction: Harvest the cells, and perform a saponification and non-saponifiable lipid extraction using alcoholic KOH and n-heptane.
-
Analysis: Analyze the extracted sterols by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Quantification: Compare the ergosterol levels in the treated samples to the untreated controls. A significant reduction in ergosterol suggests inhibition of the biosynthesis pathway.
Summary of Key Experimental Parameters
| Experiment | Objective | Key Measurement | Typical Fungal Species | Typical Mammalian Cell Line |
| Broth Microdilution | Determine antifungal potency | Minimum Inhibitory Concentration (MIC) | C. albicans, C. neoformans, A. fumigatus | N/A |
| MTT Assay | Assess host cell toxicity | 50% Inhibitory Concentration (IC₅₀) | N/A | HeLa, HEK293 |
| Ergosterol Quantification | Investigate membrane disruption | % Reduction in ergosterol | C. albicans | N/A |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial antifungal evaluation of this compound. By systematically determining its antifungal potency, cytotoxicity, and potential mechanism of action, researchers can effectively assess its therapeutic potential. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of fungal infections. The exploration of novel benzimidazole derivatives like the one described herein is a critical endeavor in the ongoing search for new and effective antifungal agents.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94.
- Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
- Revie, N. M., Iyer, K. R., & Robbins, N. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa152.
- Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475–2479.
- Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.
- Thompson, G. R., & Patterson, T. F. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 949.
- ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal...
- Foroumadi, A., et al. (2007). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. DARU Journal of Pharmaceutical Sciences, 15(3), 146-151.
- ResearchGate. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule.
- Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. Molecules, 24(1), 153.
- ResearchGate. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
- Vanden Bossche, H., Willemsens, G., & Cools, W. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520–535.
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- 4. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: A Guide to the Development of Novel Antimicrobial Agents from Benzimidazole Derivatives
Abstract
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents.[1][2][3] The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its versatile pharmacological properties and its structural resemblance to endogenous purines, allowing for interaction with various biological targets.[2][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the design, synthesis, and evaluation of novel benzimidazole-based antimicrobial compounds. We delve into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for synthesis and antimicrobial susceptibility testing.
The Rationale: Why Benzimidazoles?
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is isosteric to natural purine bases like adenine and guanine.[4][6] This structural mimicry is a key driver of its biological activity, enabling competitive interactions with essential biomolecules and pathways.[6] Consequently, benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[2][7][8][9] Their proven efficacy and synthetic tractability make them an ideal starting point for developing new drugs to combat microbial resistance.
The core strategy in developing these agents involves chemical modification of the benzimidazole scaffold to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms. Structure-Activity Relationship (SAR) studies have shown that substitutions at the N-1, C-2, and C-5/6 positions are particularly critical for modulating antimicrobial efficacy.[4][6][10]
Synthesis Strategy & Rational Design
The synthesis of a benzimidazole library is the foundational step in the discovery process. The choice of synthetic route is critical, as it must be versatile enough to allow for the introduction of diverse functional groups for SAR exploration.
The Phillips-Ladenburg Condensation: A Cornerstone of Benzimidazole Synthesis
One of the most reliable and widely adopted methods for creating the benzimidazole core is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (like an aldehyde) under acidic or high-temperature conditions.[6] The selection of the carboxylic acid or aldehyde directly determines the substituent at the crucial C-2 position, making it a powerful tool for rational drug design. For instance, incorporating moieties known to interact with bacterial targets, such as pyridine rings or indole groups, can significantly enhance antibacterial activity.[4]
Caption: General workflow for the synthesis and validation of a benzimidazole derivative.
Protocol 1: Synthesis of a 2-Substituted Benzimidazole Derivative
This protocol details the synthesis of a model 2-substituted benzimidazole via the Phillips condensation, a robust method for generating the core scaffold.
Objective: To synthesize a representative 2-substituted benzimidazole derivative for subsequent antimicrobial screening.
Materials:
-
o-Phenylenediamine (1 equivalent)
-
Substituted Benzaldehyde (1 equivalent)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Beakers, filtration apparatus
-
Ethanol (for recrystallization)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde (1 eq.) in DMF. The use of DMF as a solvent is strategic due to its high boiling point, which facilitates the reaction, and its ability to dissolve a wide range of organic compounds.
-
Addition of Reactants: To the stirred solution, add o-phenylenediamine (1 eq.) followed by sodium metabisulfite (1.1 eq.). Na₂S₂O₅ acts as a mild oxidizing agent that facilitates the cyclization process.
-
Reflux: Attach a reflux condenser and heat the mixture to 120°C with continuous stirring for 3-4 hours. Refluxing ensures the reaction proceeds to completion by maintaining a constant, elevated temperature without loss of solvent.
-
Reaction Monitoring (Self-Validation): Periodically monitor the reaction's progress using TLC. A spot corresponding to the product should appear and intensify, while the reactant spots diminish. This provides an internal check that the reaction is proceeding as expected.
-
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water. The benzimidazole derivative, being less soluble in water, will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The causality behind this step is to remove water-soluble impurities and residual solvent. Further purify the crude product by recrystallization from hot ethanol. This step is crucial for obtaining a high-purity compound, which is essential for accurate biological testing.
-
Characterization: Dry the purified crystals and determine the yield. Confirm the structure of the synthesized compound using analytical techniques such as ¹H-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[11] This final step authoritatively validates the identity and purity of the target molecule.
In Vitro Antimicrobial Susceptibility Testing
Once a library of benzimidazole derivatives has been synthesized and purified, the next critical phase is to determine their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted protocol for determining MIC values, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[12][13][14] Its 96-well plate format allows for efficient, simultaneous testing of multiple compounds against various microbial strains.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Protocol 2: Determining MIC via Broth Microdilution
This protocol provides a step-by-step method for assessing the in vitro antimicrobial activity of synthesized benzimidazole derivatives.
Objective: To determine the MIC of synthesized compounds against selected bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
Materials:
-
Synthesized benzimidazole derivatives
-
Dimethyl Sulfoxide (DMSO) for stock solutions
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12]
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Compound Stock Solutions: Prepare a stock solution of each benzimidazole derivative (e.g., at 1000 µg/mL) in sterile DMSO. The use of DMSO is necessary for compounds with poor aqueous solubility.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), suspend several colonies of the test bacterium in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1-2 x 10⁸ CFU/mL.[16]
-
Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last dilution well. This creates a concentration gradient of the test compound.
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension prepared in Step 2. The final volume in each well will be 200 µL.
-
Inclusion of Controls (Self-Validation):
-
Growth Control: One well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no compound). This well must show turbidity for the test to be valid.
-
Sterility Control: One well containing 200 µL of CAMHB only (no compound, no bacteria). This well must remain clear.
-
Reference Control: Run a parallel dilution series with a known antibiotic (e.g., Ciprofloxacin) to validate the susceptibility of the test strains and the overall assay integrity.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[16]
-
Reading and Interpreting Results: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the benzimidazole derivative at which no visible growth is observed.[16]
Data Presentation
Results should be summarized in a clear, tabular format to facilitate SAR analysis.
Table 1: Example MIC Data for Benzimidazole Derivatives
| Compound ID | R¹ Group (N-1) | R² Group (C-2) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BZ-01 | -H | -Phenyl | 32 | 64 |
| BZ-02 | -H | -4-Nitrophenyl | 8 | 16 |
| BZ-03 | -CH₃ | -Phenyl | 16 | 32 |
| Ciprofloxacin | - | - | 1 | 0.5 |
This is example data for illustrative purposes. The data suggests that adding an electron-withdrawing group at the C-2 position (BZ-02 vs. BZ-01) may improve activity, a common finding in SAR studies.[10]
Elucidating the Mechanism of Action (MoA)
Identifying the cellular target of a novel antimicrobial is a crucial step in its development. For benzimidazoles, several mechanisms of action have been identified, reflecting their structural versatility.
-
Inhibition of DNA Gyrase and Topoisomerase IV: Many benzimidazole derivatives function by inhibiting bacterial DNA gyrase (GyrB subunit), an essential enzyme that controls DNA topology during replication.[6][7][17] This leads to a disruption of DNA synthesis and ultimately, cell death.
-
Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to purines, some derivatives can interfere with the synthesis of DNA and RNA, leading to cellular damage.[6]
-
Tubulin Polymerization Inhibition: In fungi and protozoa, certain benzimidazoles act by inhibiting tubulin polymerization, disrupting the formation of microtubules essential for cell division and structure.[1]
Caption: Proposed MoA: Inhibition of bacterial DNA gyrase by a benzimidazole derivative.
Conclusion
The development of novel antimicrobial agents from benzimidazole derivatives is a structured, multi-step process that integrates rational design, chemical synthesis, and rigorous biological evaluation. By understanding the causality behind each experimental step—from the choice of a synthetic reaction to the inclusion of critical controls in a bioassay—researchers can efficiently navigate the path from initial concept to a promising lead compound. The protocols and frameworks provided herein offer a robust foundation for scientists dedicated to addressing the critical challenge of antimicrobial resistance.
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Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2022). International Journal of Pharmaceutical Sciences and Medicine. [Link]
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2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole as a potential anticancer agent
An in-depth guide for the scientific investigation of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, a compound with significant potential in oncology research. This document provides the foundational knowledge, mechanistic hypotheses, and detailed experimental protocols required to evaluate its efficacy as an anticancer agent.
Introduction: The Promise of the Benzimidazole Scaffold
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a diverse array of biological macromolecules, including enzymes and nucleic acids.[3][4][5] This versatility has led to the development of numerous FDA-approved drugs and has established the benzimidazole scaffold as a "privileged structure" in drug discovery.
Within the realm of oncology, benzimidazole derivatives have demonstrated a remarkable breadth of anticancer activities.[3][4][6] Their mechanisms of action are multifaceted, ranging from the disruption of critical cellular processes to the targeted inhibition of specific oncogenic pathways. These mechanisms include, but are not limited to, the inhibition of tubulin polymerization, interference with DNA topoisomerases, induction of cell cycle arrest, and initiation of programmed cell death (apoptosis).[7][8][9]
This guide focuses on a specific, promising derivative: This compound . We will provide researchers with a comprehensive framework for its systematic evaluation, from initial cytotoxicity screening to in-depth mechanistic studies.
Compound Profile
-
Systematic Name: this compound
-
CAS Number: 143426-40-8[10]
-
Molecular Formula: C₁₂H₈ClN₃[10]
-
Molecular Weight: 229.67 g/mol [10]
-
Chemical Structure:
Synthesis Insight: The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct method involves the condensation reaction between an o-phenylenediamine and a corresponding carboxylic acid or aldehyde, often under acidic conditions or with a coupling agent.[2][11] For the target compound, this would typically involve the reaction of o-phenylenediamine with 2-chloronicotinic acid or its derivatives.[12][13]
Postulated Mechanisms of Anticancer Action
Based on extensive literature on analogous benzimidazole compounds, this compound is hypothesized to exert its anticancer effects through one or more of the following key cellular pathways. These pathways are not mutually exclusive and may act in concert to achieve a potent cytotoxic effect.
Caption: Hypothesized mechanisms of action for the benzimidazole test compound.
-
Induction of Cell Cycle Arrest: A primary mechanism for many cytotoxic agents. Benzimidazole derivatives have been shown to arrest cancer cells in the G1 phase, preventing entry into the DNA synthesis (S) phase, or in the G2/M phase, halting the cell before mitosis.[9][14][15] This is often mediated by the p53/p21 pathway.[14][15]
-
Triggering of Apoptosis: The compound may induce programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, characterized by the loss of mitochondrial membrane potential and activation of caspase-9 and caspase-3, or the extrinsic (death receptor) pathway.[14][16][17]
-
Inhibition of Tubulin Polymerization: Emulating well-known repurposed benzimidazoles like mebendazole, the compound might bind to β-tubulin, disrupting microtubule dynamics.[8][9] This prevents the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death.
-
Targeted Kinase Inhibition: The structural scaffold may allow the compound to act as an inhibitor for critical protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells and drive proliferation.[17][18]
Experimental Workflow & Protocols
A tiered approach is recommended to systematically evaluate the anticancer potential of this compound. The workflow begins with broad cytotoxicity screening and progresses to detailed mechanistic validation.
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Application Notes and Protocols for High-Throughput Screening of Benzimidazole Libraries
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole core is a preeminent heterocyclic scaffold in medicinal chemistry, frequently celebrated as a "privileged structure."[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs.[1][3] The unique physicochemical properties of the benzimidazole ring system, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, allow for high-affinity binding to a wide array of biological macromolecules.[1] Consequently, benzimidazole derivatives have demonstrated a vast pharmacological spectrum, exhibiting antimicrobial, anticancer, antiviral, anthelmintic, and anti-inflammatory activities, among others.[1][2][4][5]
The versatility of the benzimidazole scaffold makes it an attractive starting point for the construction of diverse chemical libraries aimed at discovering novel therapeutic agents. High-throughput screening (HTS) provides the technological framework to rapidly interrogate these large libraries against specific biological targets, identifying "hit" compounds that can serve as the foundation for lead optimization and drug development programs.[6][7]
This application note provides a comprehensive, field-proven protocol for the high-throughput screening of benzimidazole libraries. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the underlying scientific rationale for experimental design, quality control, and data interpretation.
Part 1: Assay Selection and Development for Benzimidazole Libraries
The success of any HTS campaign is fundamentally dependent on the quality and robustness of the chosen assay.[8] For benzimidazole libraries, the selection of a biological target and corresponding assay format should be guided by the known activities of this scaffold. Common targets for benzimidazole compounds include protein kinases, tubulin, and DNA topoisomerases.[3][5][9]
For the purpose of this protocol, we will focus on a representative target class: protein kinases . Kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer.[9] Many benzimidazole-based compounds have been identified as potent kinase inhibitors.[9][10]
Choosing the Right Kinase Assay Format
Several HTS-compatible kinase assay formats are available, each with its own advantages and disadvantages. The choice of format will depend on factors such as the specific kinase, available reagents, and instrumentation.
| Assay Format | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled substrate upon phosphorylation. | Homogeneous (no-wash) format, sensitive, and widely used. | Requires a fluorescently labeled substrate, potential for interference from fluorescent compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and acceptor fluorophore on an antibody and a phosphorylated substrate, respectively. | High sensitivity, low background, and robust. | Can be expensive, potential for interference from colored compounds. |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction. | Simple, homogeneous format, and high signal-to-background ratio. | Indirect measurement of kinase activity, potential for interference from compounds that affect luciferase. |
| AlphaScreen® | Uses donor and acceptor beads that come into proximity upon phosphorylation, generating a chemiluminescent signal. | Highly sensitive, homogeneous format. | Sensitive to light and singlet oxygen quenchers. |
For this protocol, we will detail a luminescence-based kinase assay due to its widespread applicability, ease of use, and robust performance in HTS.[6]
Assay Development and Optimization
Prior to initiating a full-scale screen, the chosen assay must be rigorously developed and optimized to ensure its suitability for HTS.[8] This involves several key steps:
-
Enzyme and Substrate Titration: Determine the optimal concentrations of the kinase and its substrate to achieve a linear reaction rate and a sufficient assay window.
-
ATP Concentration: The concentration of ATP should be at or near the Michaelis constant (Km) for the kinase to ensure sensitivity to competitive inhibitors.
-
Reaction Time: Establish the incubation time that yields a robust signal while maintaining linearity.
-
DMSO Tolerance: As compound libraries are typically stored in dimethyl sulfoxide (DMSO), the assay must be tolerant to the final concentration of DMSO used in the screen (typically 0.5-1%).
-
Assay Validation: The performance and quality of the assay are determined by statistical parameters, most notably the Z'-factor .[6] A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.[6]
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
Part 2: High-Throughput Screening Workflow
The following diagram illustrates a typical HTS workflow for a benzimidazole library against a target kinase.
Detailed Protocol: Luminescence-Based Kinase Assay
This protocol is designed for a 384-well plate format, a common choice for HTS to conserve reagents and increase throughput.[7]
Materials and Reagents:
-
Benzimidazole library (e.g., 10 mM stock in 100% DMSO)
-
Target Protein Kinase
-
Kinase Substrate
-
ATP
-
Kinase Assay Buffer (containing MgCl2)
-
Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)
-
Positive Control Inhibitor (a known inhibitor of the target kinase)
-
384-well white, opaque microplates
-
Automated liquid handling system
-
Plate reader with luminescence detection capabilities
Experimental Procedure:
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the benzimidazole library compounds, positive control, and DMSO (negative control) to the 384-well assay plates. This results in a final compound concentration of, for example, 10 µM in a 5 µL final assay volume.
-
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
-
Assay Execution (Automated):
-
Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate for 15 minutes at room temperature to allow for compound pre-incubation with the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Add 5 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
| Reagent | Volume per Well | Final Concentration |
| Benzimidazole Compound (from 10 mM stock) | 50 nL | 10 µM |
| 2X Kinase/Substrate Solution | 2.5 µL | 1X |
| 2X ATP Solution | 2.5 µL | 1X (at Km) |
| Luminescent Assay Reagent | 5 µL | 1X |
| Total Volume | 10.05 µL |
Part 3: Data Analysis, Hit Confirmation, and Triage
Raw data from the HTS must be carefully analyzed to identify true "hits" while minimizing the rate of false positives.[8]
Primary Data Analysis
-
Normalization: Raw luminescence values are typically normalized to the plate controls. The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Signalcompound - Mean Signalpositive control) / (Mean Signalnegative control - Mean Signalpositive control))
-
Hit Selection: A common threshold for primary hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls.
Hit Confirmation and Dose-Response Analysis
Primary hits must be re-tested to confirm their activity.[8] This involves:
-
Re-testing of Fresh Compound: The original hit compounds are re-tested under the same assay conditions to eliminate errors from the primary screen.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (typically an 8- to 10-point titration) to determine their potency (IC50 value).[8] Compounds that exhibit a clear dose-dependent inhibition are prioritized.
Triage of False Positives
Benzimidazole scaffolds, like many small molecules, can interfere with assay technologies, leading to false-positive results.[8] A critical step in any HTS campaign is the implementation of counter-screens and orthogonal assays to identify and remove these artifacts.
Strategies for Eliminating False Positives:
-
Counter-Screening: Perform the assay in the absence of the target kinase to identify compounds that directly inhibit the detection reagent (e.g., luciferase in a Kinase-Glo® assay).
-
Orthogonal Assays: Confirm the activity of hits in a different assay format that relies on an alternative detection technology (e.g., a TR-FRET assay).[8] This helps to eliminate technology-specific artifacts.
-
Promiscuity Assessment: Screen hits against a panel of unrelated kinases to assess their selectivity.
-
Computational Filtering: Utilize computational tools to flag compounds with undesirable physicochemical properties or known promiscuous inhibitor motifs.[11]
The following diagram illustrates the decision-making process for hit validation.
Conclusion
High-throughput screening of benzimidazole libraries is a powerful strategy for the discovery of novel chemical probes and drug leads. The success of such a campaign hinges on a well-designed and rigorously validated assay, a systematic screening workflow, and a robust data analysis and hit triage process. By understanding the underlying scientific principles and implementing appropriate controls and counter-screens, researchers can maximize the quality of their HTS data and increase the likelihood of identifying promising benzimidazole-based compounds for further development.
References
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Stephens, C. E., & LaDuca, R. L. (2010). A High-Throughput, High-Resolution Strategy for the Study of Site-Selective DNA Binding Agents: Analysis of a “Highly Twisted” Benzimidazole-Diamidine. Crystal Growth & Design, 10(6), 2636–2639. [Link]
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Florio, R., Carradori, S., Veschi, S., Mac-Leod, J., De Lellis, L., Secci, D., ... & Zengin, G. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals, 14(4), 372. [Link]
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Zhang, Y., & Wang, Y. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini reviews in medicinal chemistry, 21(11), 1367-1379. [Link]
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Using 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole as a Chemical Probe to Investigate VEGFR-2 Signaling
Introduction: A New Probe for a Critical Angiogenic Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its signaling cascade is initiated by the binding of VEGF-A, leading to receptor dimerization, autophosphorylation, and the subsequent activation of downstream pathways that orchestrate endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR-2 signaling is a hallmark of numerous pathologies, including cancer and diabetic retinopathy, making it a prime target for therapeutic intervention.
Chemical probes are indispensable tools for dissecting the complexities of cellular signaling pathways and for the validation of new drug targets.[1] An ideal chemical probe possesses high potency, selectivity, and demonstrated target engagement in a cellular context. The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[2][3] This is due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.
This application note describes the use of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole as a chemical probe to investigate VEGFR-2 signaling. Based on structure-activity relationship (SAR) studies of related benzimidazole derivatives, which have shown potent inhibition of VEGFR-2, this compound is hypothesized to be an ATP-competitive inhibitor of VEGFR-2.[1][4] This guide provides detailed protocols for characterizing the inhibitory activity of this probe, from initial biochemical assays to cellular validation.
Hypothesized Mechanism of Action
We postulate that this compound binds to the ATP-binding pocket of the VEGFR-2 kinase domain. The benzimidazole core is expected to form hydrogen bonds with the hinge region residues, Cys919 and Glu917, while the 2-(2-chloro-3-pyridinyl) moiety likely occupies the hydrophobic pocket, contributing to the inhibitor's potency and selectivity. By occupying the ATP-binding site, the probe prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on VEGFR-2 and its substrates, thereby inhibiting downstream signaling.
Figure 1: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Experimental Workflows: A Step-by-Step Approach to Probe Validation
The validation of a chemical probe is a multi-step process that begins with biochemical characterization and progresses to cellular assays to confirm on-target activity and phenotypic consequences. The following diagram outlines the recommended workflow for characterizing this compound.
Figure 2: Recommended experimental workflow for probe validation.
Detailed Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human VEGFR-2. The assay measures the amount of ADP produced, which is proportional to kinase activity.[5]
Materials:
-
Recombinant Human VEGFR-2 (e.g., from a commercial vendor)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing recombinant VEGFR-2 and Poly(Glu, Tyr) substrate. The optimal concentrations should be determined empirically, but a starting point of 10 ng/µL kinase and 0.2 mg/mL substrate is recommended.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for VEGFR-2 (typically 5-10 µM).
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hypothetical Data:
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-2 | 25 | 5 |
| PDGFRβ | 350 | 10 |
| c-Kit | >10,000 | 15 |
| EGFR | >10,000 | >10,000 |
Table 1: Hypothetical inhibitory activity and selectivity of the chemical probe against a panel of related tyrosine kinases. Sunitinib, a known multi-targeted tyrosine kinase inhibitor, is used as a positive control.
Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation in HUVECs
This protocol assesses the ability of the chemical probe to inhibit VEGF-A-induced autophosphorylation of VEGFR-2 in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are a relevant cell model as they endogenously express VEGFR-2. Phosphorylation at tyrosine 1175 (Y1175) is a key activation event.[6]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant Human VEGF-A
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors[7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)[8]
-
Primary antibodies: Rabbit anti-phospho-VEGFR-2 (Y1175), Rabbit anti-total-VEGFR-2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in Endothelial Cell Growth Medium to 80-90% confluency.
-
Serum-starve the cells overnight in a basal medium containing 0.5% FBS.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 2 hours.
-
Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 (Y1175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for total VEGFR-2):
-
The same membrane can be stripped and re-probed with an antibody against total VEGFR-2 to confirm equal protein loading.
-
Protocol 3: MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the effect of the chemical probe on the growth of VEGF-A-dependent cells.[4][9]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
VEGF-A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Replace the medium with a low-serum medium (0.5% FBS) containing 50 ng/mL VEGF-A.
-
Add various concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the Solubilization Solution to each well.
-
Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Hypothetical Data:
| Concentration (µM) | % Cell Viability (relative to DMSO control) |
| 0.01 | 98.5 ± 4.2 |
| 0.1 | 85.1 ± 5.1 |
| 1 | 52.3 ± 3.8 |
| 10 | 15.7 ± 2.5 |
| 100 | 5.2 ± 1.9 |
Table 2: Hypothetical dose-dependent effect of this compound on HUVEC viability in the presence of VEGF-A.
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for validating this compound as a chemical probe for VEGFR-2. Successful execution of these experiments will establish its potency, cellular activity, and phenotypic effects.
Further studies could involve broader kinase profiling to more definitively establish its selectivity. Additionally, this probe can be utilized in more complex cellular and in vivo models to further dissect the role of VEGFR-2 signaling in angiogenesis and disease. The development and rigorous characterization of selective chemical probes like this compound are crucial for advancing our understanding of kinase biology and for the discovery of new therapeutic agents.
References
-
Abdel-fattah, M. M., et al. (2022). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega. Available at: [Link]
-
Acar Çevik, U., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. Available at: [Link]
-
Hasegawa, M., et al. (2010). Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Hassan, A. S., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical biology & drug design, 100(6), 921-934. Available at: [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
PubMed. (2014). Benzimidazole derivatives as kinase inhibitors. Retrieved from [Link]
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- 1. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel benzimidazole-2-substituted phenyl or pyridine propyl ketene derivatives as antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Discovery and initial SAR of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones as inhibitors of insulin-like growth factor 1-receptor (IGF-1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Researcher's Guide to the Experimental Evaluation of Pyridinyl Benzimidazole Derivatives
Introduction: The Therapeutic Promise of Pyridinyl Benzimidazoles
The pyridinyl benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] These derivatives have garnered substantial interest, particularly in oncology, due to their ability to modulate key cellular signaling pathways.[4][5][6] Many of these compounds function as potent and selective kinase inhibitors, targeting enzymes like p38 MAP kinase and Aurora kinases, which are often dysregulated in cancer and inflammatory diseases.[7][8][9][10] The core structure, a hybrid of pyridine and benzimidazole rings, allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][11][12]
This guide provides a comprehensive framework for the preclinical evaluation of novel pyridinyl benzimidazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering a logical progression of experiments from initial in vitro screening to in vivo efficacy studies. The protocols detailed herein are intended to be robust and reproducible, providing the foundational data necessary to identify and advance promising lead candidates.
Part 1: Foundational In Vitro Evaluation - Target Engagement and Cellular Effects
The initial phase of testing aims to answer two fundamental questions: Does the compound interact with its intended molecular target, and does this interaction translate into a measurable effect in a cellular context?
Biochemical Assays: Confirming Target Engagement
For pyridinyl benzimidazole derivatives designed as kinase inhibitors, direct measurement of enzymatic inhibition is the first critical step.
Rationale: Biochemical assays isolate the target enzyme and the test compound, providing a clean system to quantify direct inhibition without the complexity of a cellular environment. This allows for the determination of key potency metrics like the half-maximal inhibitory concentration (IC50). A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[13][14] Luminescence-based assays, such as those that measure ATP consumption (e.g., ADP-Glo™), are often preferred for their high sensitivity, scalability, and low interference with test compounds.[14][15]
Featured Protocol: ADP-Glo™ Kinase Assay for Target Inhibition
This protocol outlines a universal method for assessing the activity of a wide range of kinases.
-
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. In the first step, the kinase reaction is allowed to proceed. Subsequently, the remaining ATP is depleted. In the final step, the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase buffer, kinase-substrate solution, and serial dilutions of the pyridinyl benzimidazole derivative in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations. Include a "no kinase" control and a "vehicle" (DMSO) control.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
-
| Compound | Target Kinase | IC50 (nM) |
| Derivative A | Aurora Kinase A | 15 |
| Derivative B | p38α MAPK | 21 |
| Staurosporine (Control) | Aurora Kinase A | 5 |
Table 1: Representative IC50 data from a biochemical kinase assay.
Cell-Based Assays: Assessing Cellular Potency and Viability
Once direct target inhibition is confirmed, the next logical step is to evaluate the compound's effect on cancer cells. Cell viability assays are a cornerstone of this evaluation.
Rationale: These assays measure the overall health of a cell population after treatment and serve as a primary indicator of a compound's anti-cancer potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that assesses metabolic activity as a proxy for cell viability.[16][17] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[17][18]
Featured Protocol: MTT Cell Viability Assay
-
Principle: Mitochondrial dehydrogenases in living cells reduce the MTT tetrazolium salt to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, SKOV3 ovarian cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6][19][20]
-
Compound Treatment: Treat the cells with serial dilutions of the pyridinyl benzimidazole derivative for 48-72 hours. Include vehicle-treated (DMSO) and untreated controls.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16][19]
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16][19]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
| Compound | Cell Line | GI50 (µM) |
| Derivative A | A549 (Lung Cancer) | 0.5 |
| Derivative A | NIH/3T3 (Normal Fibroblast) | > 50 |
| Derivative B | SKOV3 (Ovarian Cancer) | 1.2 |
| Doxorubicin (Control) | A549 (Lung Cancer) | 0.1 |
Table 2: Sample GI50 data demonstrating potency and selectivity.
Caption: A streamlined workflow for the initial in vitro evaluation of novel compounds.
Part 2: Mechanistic Elucidation - How Do the Compounds Work?
After establishing that a compound inhibits its target and reduces cancer cell viability, the next step is to understand the mechanism of cell death. For many anti-cancer agents, the desired outcome is the induction of apoptosis, or programmed cell death.
Apoptosis Induction Assays
Caspases are a family of proteases that are critical executioners of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, is a reliable method for quantifying apoptosis.
Rationale: The activation of caspase-3/7 is a hallmark of apoptosis. Luminescent assays, such as Caspase-Glo® 3/7, provide a sensitive and high-throughput method to measure this activity directly in cell culture.[21] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3/7 to release aminoluciferin, generating a light signal.[21][22]
Featured Protocol: Caspase-Glo® 3/7 Assay
-
Principle: The assay reagent contains a caspase-3/7 substrate coupled to a luminogenic reporter. When combined with cell lysate from apoptotic cells, activated caspase-3/7 cleaves the substrate, leading to a luciferase reaction and light production.
-
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described for the MTT assay. It is crucial to run a parallel plate for cell viability (e.g., using MTS or another non-lytic assay) to normalize the caspase activity to the number of viable cells.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.[22]
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: After subtracting the background, calculate the fold-change in caspase activity in treated cells compared to vehicle-treated controls.
-
Caption: Simplified signaling pathway illustrating the mechanism of action.
Part 3: Preclinical Validation - In Vivo Efficacy and Pharmacokinetic Profiling
Promising candidates from in vitro studies must be evaluated in a living organism to assess their efficacy and drug-like properties.
In Vivo Efficacy: Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug testing.[23][24] They allow for the evaluation of a compound's ability to inhibit tumor growth in a complex physiological environment. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable tools.[25][26]
Rationale: CDX models are reproducible and cost-effective for initial efficacy screening.[24] PDX models better recapitulate the heterogeneity of human tumors and are useful for more advanced studies.[26] The choice of model depends on the specific research question.
Featured Protocol: Subcutaneous Xenograft Efficacy Study
-
Principle: Human cancer cells are injected subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Step-by-Step Protocol:
-
Cell Implantation: Inject approximately 5-10 million cancer cells (e.g., A549) suspended in Matrigel into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[23]
-
Tumor Growth Monitoring: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, test compound at various doses, positive control). Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor body weight as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group.
-
ADME/Tox Profiling: Assessing Drug-Like Properties
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage drug development failures.[27]
Rationale: A compound with excellent potency is of little use if it is not absorbed, is rapidly metabolized, or is toxic. In silico and in vitro ADME/Tox assays can provide early predictions of a compound's pharmacokinetic profile.[27][28][29]
Key ADME/Tox Assays:
-
Solubility: Determines how well the compound dissolves, which impacts absorption.
-
Metabolic Stability: Uses liver microsomes or hepatocytes to assess how quickly the compound is metabolized.[28]
-
Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically active.
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring inhibition of key cytochrome P450 enzymes.
-
Permeability: Assays like the Caco-2 permeability assay predict intestinal absorption.[28]
| Parameter | Derivative A | Desired Profile |
| Kinetic Solubility (pH 7.4) | 150 µM | > 50 µM |
| Human Liver Microsomal Stability (t½) | > 60 min | > 30 min |
| Plasma Protein Binding (Human) | 92% | < 99% |
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | > 5 x 10⁻⁶ cm/s |
| CYP3A4 Inhibition (IC50) | > 20 µM | > 10 µM |
Table 3: Representative in vitro ADME data for a lead candidate.
Caption: The logical progression from in vitro findings to in vivo validation.
Conclusion
The experimental pathway described provides a robust and logical framework for the comprehensive evaluation of novel pyridinyl benzimidazole derivatives. By systematically assessing target engagement, cellular activity, mechanism of action, in vivo efficacy, and ADME properties, researchers can effectively identify and de-risk promising lead compounds. This integrated approach, combining biochemical, cellular, and whole-animal studies, is essential for translating the chemical promise of the pyridinyl benzimidazole scaffold into tangible therapeutic candidates for the treatment of cancer and other diseases.
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MTT Assay Protocol for Cell Viability and Proliferation. Roche.[Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central, National Institutes of Health.[Link]
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Cell Viability Assays - Assay Guidance Manual. National Institutes of Health.[Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist.[Link]
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Preclinical Drug Testing Using Xenograft Models. News-Medical.[Link]
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Caspase Activity Assay. Creative Bioarray.[Link]
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Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. National Institutes of Health.[Link]
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Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Oncology Reviews.[Link]
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Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Drug Discovery and Development.[Link]
-
Apoptotic Effect of Novel Benzimidazole Derivatives Bearing Pyridyl/Pyrimidinyl Piperazine Moiety. Bentham Science Publishers.[Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PubMed Central, National Institutes of Health.[Link]
-
Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis. PubMed Central, National Institutes of Health.[Link]
-
Synthesis and anti-ovarian cancer effects of benzimidazole-2-substituted pyridine and phenyl propenone derivatives. PubMed.[Link]
-
Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity. PubMed.[Link]
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Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. National Institutes of Health.[Link]
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Caspase 3 Activity Assay Kit. MP Biomedicals.[Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]
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The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. PubMed Central, National Institutes of Health.[Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.[Link]
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Pyridinylimidazole based p38 MAP kinase inhibitors. PubMed.[Link]
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In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega.[Link]
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ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree.[Link]
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The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. PubMed.[Link]
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Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry.[Link]
-
Pyridinyl-imidazole inhibitors of p38 MAPK.... ResearchGate.[Link]
-
Benzimidazole analogs as aurora kinase inhibitors. ResearchGate.[Link]
-
Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors. PubMed.[Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications.[Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central, National Institutes of Health.[Link]
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Effect of substituted pyridine on benzimidazole. ResearchGate.[Link]
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Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. PubMed.[Link]
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2-(2′-Pyridyl) benzimidazole derivatives and their urease inhibitory activity. ResearchGate.[Link]
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI.[Link]
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- 4. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Synthesis and anti-ovarian cancer effects of benzimidazole-2-substituted pyridine and phenyl propenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. キナーゼのバイオロジー [promega.jp]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 25. xenograft.org [xenograft.org]
- 26. startresearch.com [startresearch.com]
- 27. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cellgs.com [cellgs.com]
- 29. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
stability issues of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole in solution
Technical Support Center: Stability of Benzimidazole Derivatives in Solution
A Note on the Target Analyte: 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Initial searches for stability data on the specific compound this compound (CAS 143426-40-8) did not yield publicly available, in-depth experimental studies.[1] The benzimidazole core and its derivatives are widely studied for their diverse biological activities.[2][3] However, specific degradation pathways, kinetics, and optimal solution conditions are highly dependent on the unique substituent groups on the parent molecule.[4][5]
To provide a valuable and scientifically grounded resource, this guide will address the stability issues of a closely related and extensively studied class of benzimidazoles: the proton pump inhibitors (PPIs) , using Omeprazole as the primary example. The principles and troubleshooting steps detailed here are broadly applicable to researchers working with novel benzimidazole derivatives, including this compound, and will provide a robust framework for designing stability-indicating experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Rapid Degradation of My Benzimidazole Compound in Acidic Solution
Q: I've dissolved my benzimidazole derivative in a slightly acidic buffer (e.g., pH < 6) for my assay, but I'm seeing rapid loss of the parent compound and the appearance of new peaks in my HPLC analysis. What is happening?
A: This is a classic and well-documented issue for many benzimidazole derivatives, particularly those in the PPI class. The benzimidazole ring system is highly susceptible to acid-catalyzed degradation.
-
Scientific Explanation: The mechanism involves the protonation of the benzimidazole nitrogen atoms. This is followed by a molecular rearrangement to form a reactive sulfenic acid and then a tetracyclic sulfenamide intermediate. This intermediate is the active form for PPIs but is also unstable and can react with nucleophiles or further degrade, leading to discoloration (often pink or yellow) and loss of the original compound. The rate of this degradation is directly proportional to the hydrogen ion concentration; the lower the pH, the faster the degradation.
-
Troubleshooting Protocol:
-
pH Verification: Immediately verify the pH of your solvent and any buffers used. Use a calibrated pH meter.
-
Solvent Selection: For stock solutions, use aprotic polar solvents like DMSO or DMF. For aqueous working solutions, prepare them in alkaline buffers (pH > 8.0, preferably pH 9-11) to maintain the compound in its stable, non-protonated form.
-
"Just-in-Time" Preparation: If your experiment must be conducted at a neutral or acidic pH, prepare the working solution immediately before use. Do not store benzimidazole solutions at acidic pH.
-
Kinetic Analysis: To understand the stability window for your specific compound, perform a time-course experiment. Prepare the compound in buffers of varying pH (e.g., pH 4, 5, 6, 7.4, 9) and analyze samples by a stability-indicating method (e.g., HPLC-UV) at set time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr). This will define the acceptable time frame for your experiments at a given pH.
-
-
Visualization of the Degradation Pathway:
Caption: Acid-catalyzed degradation pathway of a typical benzimidazole PPI.
Issue 2: My Compound Degrades Even in DMSO Stock Solution Stored in the Freezer.
Q: I've stored my compound as a 10 mM stock in DMSO at -20°C. After a few weeks, I see a decrease in purity. Why is it not stable under these conditions?
A: While DMSO is a good initial solvent and -20°C is a standard storage condition, long-term stability can be compromised by several factors, including freeze-thaw cycles, moisture, and light exposure.
-
Scientific Explanation: Benzimidazoles, while more stable in aprotic solvents, can still be susceptible to trace amounts of acid or water. DMSO is hygroscopic, meaning it can absorb atmospheric moisture over time, which can introduce water into your stock solution. Each freeze-thaw cycle can also introduce minute amounts of moisture and accelerate degradation. Furthermore, some benzimidazole derivatives are known to be light-sensitive (photolabile).
-
Troubleshooting & Best Practices for Storage:
| Parameter | Standard Practice | Recommended Best Practice | Rationale |
| Solvent | DMSO | Anhydrous (dry) DMSO | Minimizes water-catalyzed hydrolysis. |
| Temperature | -20°C | -80°C | Significantly slows down chemical degradation kinetics.[6] |
| Aliquoting | Using from a single large stock | Prepare small, single-use aliquots | Avoids multiple freeze-thaw cycles and moisture introduction. |
| Light | Standard lab lighting | Store in amber vials, wrapped in foil | Protects against photolytic degradation. |
| Atmosphere | Air | Purge vial headspace with Argon or Nitrogen | Displaces oxygen and moisture, preventing oxidation. |
-
Experimental Protocol: Long-Term Stability Assessment
-
Preparation: Prepare a concentrated stock solution in anhydrous DMSO.
-
Aliquoting: Dispense the solution into multiple small, amber HPLC vials, leaving minimal headspace.
-
Inert Gas: If possible, flush the headspace of each vial with argon or nitrogen gas before sealing tightly.
-
Storage Conditions: Store sets of aliquots under different conditions:
-
-20°C in the dark
-
-80°C in the dark
-
4°C in the dark
-
Room temperature (20-25°C) in the dark
-
Room temperature exposed to ambient light
-
-
Analysis: At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each condition. Allow it to come to room temperature before analysis by HPLC-UV to determine the remaining percentage of the parent compound.[6]
-
Issue 3: I'm Seeing Poor Recovery and Inconsistent Results in My Biological Assays.
Q: When I add my benzimidazole compound to my cell culture media or protein buffer, my results are not reproducible. Could this be a stability issue?
A: Absolutely. This is a very common problem where the experimental matrix itself drives compound degradation, leading to inaccurate concentration and unreliable data.
-
Scientific Explanation: Biological media and buffers are complex aqueous solutions, often buffered around physiological pH (7.2-7.4). While not strongly acidic, this pH can be sufficient to cause slow degradation of sensitive benzimidazoles over the course of a typical experiment (e.g., 24-48 hours). Furthermore, components within the media, such as serum proteins, can bind to the compound, reducing its free concentration. The compound may also be metabolized by live cells.
-
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting assay inconsistency.
-
Protocol: Assessing Stability in Assay Media
-
Prepare Media: Use the exact same cell culture media or protein buffer used in your assay, including all additives like FBS, antibiotics, or reducing agents.
-
Spike Compound: Add your benzimidazole derivative to the media to reach the final working concentration. Also prepare a control sample in a stable solvent (e.g., Acetonitrile or alkaline buffer).
-
Incubate: Place the media sample in the same incubator (e.g., 37°C, 5% CO₂) used for your experiment.
-
Time-Point Sampling: At various time points relevant to your assay's duration (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the media.
-
Sample Preparation: Immediately stop any potential degradation by adding a strong organic solvent (e.g., ice-cold acetonitrile with 0.1% formic acid) and/or snap-freezing. This will precipitate proteins and stabilize the compound.
-
Analysis: Centrifuge the samples to remove precipitates. Analyze the supernatant by HPLC or LC-MS/MS to quantify the remaining parent compound relative to the T=0 sample. If the concentration drops significantly over the experiment's timeframe, the stability is insufficient.
-
References
-
Kilic, E., & Sarikaya, R. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Journal of the Hellenic Veterinary Medical Society. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Acta Biochimica Polonica. [Link]
-
Joule, J. A. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. [Link]
-
Ifansay, E. (2016). Deprotonation constants of benzimidazole and stepwise stability constants of the complexes (25°C, 0.1 M KCl). ResearchGate. [Link]
-
Ifansay, E. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. RSC Advances. [Link]
-
Ifansay, E., & Al-Masoudi, N. A. (2015). 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity. Journal of Medicinal Chemistry. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole | 338411-39-5 [smolecule.com]
- 5. 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bioassay Conditions for Benzimidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole compounds. This guide is designed to provide in-depth, practical solutions to common challenges encountered during in vitro bioassays. Our goal is to move beyond simple checklists and provide a framework for logically troubleshooting and optimizing your experimental conditions, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses the most immediate questions that arise when working with the often-challenging benzimidazole scaffold.
Q1: My benzimidazole compound precipitated immediately after I added it to my aqueous assay buffer. What is the most likely cause and the first thing I should try?
A1: This is the most common issue faced when working with benzimidazoles and is almost always due to their inherently low aqueous solubility.[1][2] The immediate precipitation you observed is likely a phenomenon known as "solvent shock," which occurs when a compound dissolved in a high-concentration organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where it is not soluble.[1]
First Action: The simplest and most effective first step is to optimize your dilution strategy. Instead of a single, large dilution step, employ a serial dilution method. For example, first, dilute your concentrated DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol or polyethylene glycol) before the final dilution into your assay buffer.[1] This gradual reduction in organic solvent concentration can prevent the compound from crashing out of solution.
Q2: I've managed to get my compound into solution, but my assay results are highly variable between experiments. What could be causing this inconsistency?
A2: Inconsistent results, assuming other assay parameters are controlled, often point to issues with compound stability or solubility over the time course of the experiment.[3] Benzimidazole compounds can be unstable in certain conditions, and what appears to be a clear solution at the start may contain nano-precipitates or degrade during incubation.
First Action: Perform a simple time-course stability study. Prepare your compound in the final assay buffer at the highest concentration you plan to test. At various time points (e.g., 0, 2, 4, 24 hours) under your exact assay conditions (temperature, light), centrifuge the samples and measure the concentration of the compound in the supernatant using an analytical method like HPLC. This will reveal if your compound is degrading or precipitating over the duration of your experiment. A comprehensive study on benzimidazole stability showed that storage conditions (temperature and light) and the matrix (e.g., buffer vs. biological sample) significantly impact compound integrity.[4]
Q3: I've tried optimizing my dilution, but my compound's required concentration is still above its solubility limit. What are the main strategies to enhance solubility?
A3: When simple dilution strategies are insufficient, you must modify the formulation of your assay buffer. The primary strategies, in order of complexity, are:
-
pH Adjustment: The solubility of many benzimidazoles is highly pH-dependent due to the presence of ionizable groups.[1] Determining the pH-solubility profile of your compound can reveal a pH range where it is significantly more soluble.
-
Use of Co-solvents: Incorporating a small percentage (typically <1%, and always <0.5% for DMSO in cell-based assays) of a water-miscible organic co-solvent like DMSO, ethanol, or PEG can increase solubility.[1] Always include a vehicle control to ensure the co-solvent itself does not affect the assay.[1]
-
Employing Solubilizing Agents: For very challenging compounds, excipients like cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HPβCD) can be highly effective.[2] These molecules have a hydrophobic interior that encapsulates the drug, presenting a hydrophilic exterior to the aqueous environment.[1]
Q4: Are there any risks or downsides to using co-solvents and other solubilizing agents in my bioassay?
A4: Yes, it is critical to be aware of the potential for artifacts. Any additive used to improve solubility can potentially interfere with the biological system you are studying.
-
Co-solvents (DMSO, Ethanol): At higher concentrations, these can be directly toxic to cells or inhibit enzyme activity.[1] This is why it is imperative to keep the final concentration as low as possible and always run a parallel vehicle control (assay buffer with the same concentration of co-solvent but without your compound).
-
Cyclodextrins and Surfactants: These agents can interact with cellular membranes or assay proteins, leading to off-target effects.[1] It is crucial to run controls with the solubilizing agent alone to assess its intrinsic effect on the assay readout.
Q5: How should I prepare and store my benzimidazole stock solutions to ensure their integrity?
A5: Proper preparation and storage are fundamental for reproducible results.
-
Preparation: Always use high-quality, anhydrous solvents like DMSO for your primary stock solutions.[1]
-
Storage: A comprehensive stability study of various benzimidazoles found that working solutions are most stable when stored at -80°C or -20°C.[4] It is recommended to prepare fresh working solutions monthly from these frozen stocks.[4] For long-term storage (over 6 months), -80°C is preferable.[4] Avoid repeated freeze-thaw cycles by aliquoting your stock solutions into single-use vials.
In-Depth Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer or Cell Culture Medium
This guide provides a systematic approach to diagnosing and solving solubility-related precipitation.
Caption: Troubleshooting Workflow for Compound Precipitation.
-
You observe precipitation upon adding your compound to the assay buffer.
-
Question: Are you performing a direct, high-volume dilution from a concentrated organic stock (e.g., adding 2 µL of 10 mM stock in 100% DMSO to 198 µL of buffer)?
-
Causality & Explanation: This method causes a rapid and localized increase in organic solvent concentration, leading to "solvent shock" where the compound immediately precipitates before it can be adequately dispersed.[1]
-
Solution: Implement a serial dilution strategy. For instance, first, dilute the 10 mM DMSO stock 1:10 in pure DMSO to get a 1 mM solution. Then, dilute this 1:10 into your aqueous buffer. This multi-step process gradually lowers the solvent concentration, significantly improving the chances of achieving a true solution.
-
-
You have optimized the dilution protocol, but still observe cloudiness or precipitation over time.
-
Question: Is the pH of your assay buffer or cell culture medium optimal for your specific benzimidazole derivative?
-
Causality & Explanation: Benzimidazoles are weak bases, and their solubility is often highly dependent on pH.[1][5] At a pH where the molecule is ionized (protonated), its aqueous solubility can be orders of magnitude higher than when it is in its neutral form. The standard physiological pH of 7.4 may not be optimal for your compound.
-
Solution: Determine the pH-solubility profile of your compound (see Protocol 1 below). If you identify a pH where solubility is markedly improved, assess whether your assay can be performed at this adjusted pH without compromising the biological components (e.g., enzyme activity, cell viability).[1]
-
-
You have adjusted the pH, but the required assay concentration still exceeds the compound's solubility.
-
Question: Have you considered incorporating solubilizing excipients into your assay buffer?
-
Causality & Explanation: When pH and co-solvents are insufficient, more powerful solubilizing agents are needed. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), are truncated cone-shaped oligosaccharides that can encapsulate hydrophobic molecules like benzimidazoles within their core, effectively increasing their apparent aqueous solubility.[2]
-
Solution: Conduct a phase-solubility study (see Protocol 3) to determine the concentration of cyclodextrin required to achieve your target compound concentration.[1] Always run parallel controls with just the cyclodextrin to check for any interference with your assay.[1]
-
Issue: Inconsistent or Non-Reproducible Bioassay Results
-
Question: Have you validated the stability of your compound under the specific conditions and duration of your bioassay?
-
Causality & Explanation: A compound may be soluble at the start of an experiment (T=0) but can degrade over the incubation period (e.g., 24, 48, or 72 hours), especially at 37°C. This leads to a lower effective concentration of the active compound, causing variable results.
-
Solution: Perform a stability analysis of the compound in your final assay medium (see Protocol 2). If degradation is observed, you may need to shorten the assay duration, replenish the compound during the experiment, or identify more stable formulation conditions. Studies have shown that benzimidazole stability is sensitive to temperature, light, and freeze-thaw cycles.[4]
-
Data & Visualization
Table 1: Common Solvents and Co-solvents for Benzimidazole Compounds
| Solvent/Co-solvent | Use Case | Typical Final Conc. in Assay | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Primary stock solutions; co-solvent | < 0.5% (cell-based) < 1% (biochemical) | Can be cytotoxic at higher concentrations.[1] Use high-quality, anhydrous grade. |
| Ethanol | Intermediate solvent; co-solvent | < 1% | Less toxic than DMSO for some cell lines, but more volatile. |
| Polyethylene Glycol (PEG 400) | Co-solvent; formulation agent | 1-5% | Generally low toxicity; can increase viscosity of the solution. |
| N,N-Dimethylformamide (DMF) | Co-solvent for difficult compounds | < 0.5% | Use with caution; can be more toxic than DMSO.[6] |
Table 2: Recommended Storage Conditions for Benzimidazole Stock Solutions
Based on data from a comprehensive stability study of 12 benzimidazole compounds.[4]
| Storage Type | Condition | Duration | Recommendation |
| Working Solutions | -20°C or -80°C | Up to 1 month | Prepare fresh monthly. -80°C is preferred for maximum stability. |
| Long-Term Stock | -80°C | > 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Short-Term (Autosampler) | 4°C | < 72 hours | Stability can be compound-dependent; validate if necessary. |
| Freeze-Thaw Cycles | 3 cycles from -20°C | Varies | Some compounds showed degradation. Minimize cycles by aliquoting. |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
Objective: To determine the aqueous solubility of a benzimidazole compound across a range of pH values to identify optimal buffer conditions.
Materials:
-
Benzimidazole compound (solid powder)
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Vials with screw caps
-
Orbital shaker or rotator at constant temperature (e.g., 25°C or 37°C)
-
pH meter
-
0.22 µm syringe filters
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Add an excess amount of the solid benzimidazole compound to separate vials, each containing one of the pH buffers. Ensure enough solid is added so that undissolved material remains at equilibrium.
-
Seal the vials tightly and place them on an orbital shaker.
-
Equilibrate the samples for 24-72 hours to ensure equilibrium is reached.[1]
-
After equilibration, stop the shaker and allow the undissolved solid to settle.
-
Measure and record the final pH of each solution.[1]
-
Carefully withdraw an aliquot from the supernatant of each vial.
-
Immediately filter the aliquot through a 0.22 µm filter to remove any undissolved particles.[1]
-
Quantify the concentration of the dissolved compound in each filtered sample using a validated analytical method.
-
Plot the measured solubility (Y-axis) against the final pH (X-axis) to visualize the pH-solubility profile.
Protocol 2: Assessing Compound Stability in Assay Buffer
Objective: To determine if the benzimidazole compound remains stable and in solution for the duration of the bioassay.
Materials:
-
Benzimidazole stock solution (e.g., 10 mM in DMSO)
-
Final assay buffer (including any co-solvents or additives)
-
Incubator set to the assay temperature (e.g., 37°C)
-
Microcentrifuge tubes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare a solution of the benzimidazole compound in the final assay buffer at the highest concentration to be used in the bioassay.
-
Dispense this solution into several microcentrifuge tubes, one for each time point.
-
Immediately process the T=0 sample: a. Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate. b. Carefully collect the supernatant and analyze its concentration. This is your 100% reference value.
-
Place the remaining tubes in an incubator under the exact conditions of your assay (e.g., 37°C, 5% CO2).
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube and repeat step 3.
-
Plot the percentage of the initial concentration remaining in the supernatant versus time. A significant drop indicates either precipitation or chemical degradation.
Protocol 3: Phase-Solubility Study with Cyclodextrins
Objective: To quantify the increase in compound solubility with increasing concentrations of a cyclodextrin and determine the required concentration for your assay. This protocol is based on the method by Higuchi and Connors.[1]
Materials:
-
Benzimidazole compound (solid powder)
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HPβCD)
-
Aqueous buffer relevant to your assay
-
Vials with screw caps, orbital shaker, filters, and analytical instrument as in Protocol 1.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 5, 10, 15, 20 mM) in your chosen buffer.[1]
-
Add an excess amount of your solid benzimidazole compound to each cyclodextrin solution.
-
Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours to reach equilibrium.[1]
-
After equilibration, filter an aliquot from the supernatant of each vial using a 0.22 µm filter.[1]
-
Quantify the concentration of the dissolved benzimidazole compound in each filtered sample.[1]
-
Plot the concentration of the dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). The resulting graph will show how solubility increases with the cyclodextrin concentration, allowing you to select the appropriate level for your needs.
References
-
Kırtık, O., & Tuncel, T. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Journal of Pharmaceutical and Biomedical Analysis, 224, 115187. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Research on Benzimidazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5798, Benzimidazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Solubility Enhancement for 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Welcome to the technical support center for 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS 143426-40-8)[1]. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. By synthesizing fundamental physicochemical principles with proven laboratory techniques, this document provides a series of troubleshooting guides and FAQs to help you achieve your desired experimental concentrations.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. What are the recommended first steps?
A1: Initial Solvent Selection and Co-Solvent Strategy
The molecular structure of this compound, which features a fused aromatic benzimidazole system and a chloropyridine ring, results in a hydrophobic and rigid molecule with inherently low aqueous solubility. The first line of attack is to prepare a concentrated stock solution in an appropriate organic solvent, which can then be diluted into your aqueous medium.
Causality: Organic solvents, or "co-solvents," work by reducing the polarity of the aqueous medium, making it more favorable for the nonpolar solute to dissolve.[2][3] Dimethyl sulfoxide (DMSO) is a common starting point due to its strong solubilizing power for a wide range of organic molecules.
Step-by-Step Protocol 1: Stock Solution Preparation & Dilution
-
Solvent Selection: Begin with a high-purity, anhydrous grade of DMSO. If DMSO is incompatible with your experimental system (e.g., due to cellular toxicity), other options can be explored as detailed in Table 1.
-
Preparation: Accurately weigh your compound and add the organic solvent to achieve a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing and sonication in a water bath to aid dissolution.
-
Dilution (Critial Step): Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause "solvent shock," leading to immediate precipitation.[4] To prevent this, perform a serial dilution. For example, dilute the 10 mM DMSO stock 1:10 in your final aqueous buffer, then further dilute this intermediate solution as needed. The final concentration of the organic co-solvent should be kept to a minimum, typically below 1% (v/v), to avoid off-target effects in biological assays.[4]
-
Verification: After dilution, visually inspect the solution for any signs of precipitation (Tyndall effect, cloudiness) over a relevant time course (e.g., immediately, 1 hour, 4 hours) at your experimental temperature.
Table 1: Initial Co-Solvent Screening Options
| Solvent | Dielectric Constant (Approx.) | Typical Starting Stock Conc. | Key Considerations |
| DMSO (Dimethyl Sulfoxide) | 47 | 10-50 mM | Excellent solubilizer; can be toxic to cells at >0.5-1%. |
| Ethanol (EtOH) | 25 | 10-25 mM | Less toxic than DMSO; may require higher percentages. |
| DMF (Dimethylformamide) | 37 | 10-50 mM | Strong solvent; higher toxicity concerns. |
| PEG 400 (Polyethylene Glycol) | 12.5 | 5-20 mM | Good for in vivo use; can form viscous solutions. |
Q2: Can I improve the solubility of this compound by adjusting the pH of my buffer? What is the scientific basis for this?
A2: pH Modification Based on Molecular pKa
Yes, pH adjustment is a powerful and fundamental technique for enhancing the solubility of ionizable compounds.[2][5] The structure of this compound contains two basic nitrogen atoms: one in the benzimidazole ring and one in the pyridine ring.
Causality & The Henderson-Hasselbalch Equation: The solubility of a weak base increases as the pH of the solution decreases below its pKa (the pH at which the compound is 50% ionized).[6][7] By lowering the pH, you protonate the basic nitrogen atoms, creating a positively charged cation. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[2] The relationship between pH, pKa, and the ratio of ionized to non-ionized forms is described by the Henderson-Hasselbalch equation.[8][9][10]
-
The pKa of the benzimidazole moiety is approximately 5.4-5.8.[11][12]
-
The pKa of the 2-chloropyridine moiety is significantly lower, around 0.49.[13]
Therefore, the benzimidazole nitrogen is the primary target for protonation in physiologically relevant pH ranges. Lowering the pH to below 5.4 will dramatically increase the proportion of the more soluble, protonated form.
Experimental Workflow: pH-Solubility Profiling
The following diagram and protocol outline a systematic approach to determine the optimal pH for solubilization.
Caption: Troubleshooting Workflow for Compound Precipitation.
Solutions for Supersaturation:
-
Lower Concentration: The simplest solution is to work at or below the determined equilibrium solubility in your final formulation.
-
Precipitation Inhibitors: Polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can be added to your formulation. These polymers work by sterically hindering the formation and growth of drug crystals, thereby maintaining a supersaturated state for a longer, more experimentally useful period.
References
Sources
- 1. scbt.com [scbt.com]
- 2. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 6. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 7. m.youtube.com [m.youtube.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 12. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Benzimidazole Compound Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole compounds. This guide is designed to provide in-depth troubleshooting strategies and field-proven insights to address the common challenges that can lead to inconsistent experimental results. By understanding the underlying scientific principles, you can develop robust, self-validating protocols and ensure the reliability of your data.
Section 1: Synthesis and Purification Challenges
Inconsistent biological data often originates from variability in the compound itself. Ensuring the purity, structural integrity, and consistency of your synthesized benzimidazole is the foundational step for any successful study.
FAQ 1: My benzimidazole synthesis suffers from low yields. What are the common culprits and how can I optimize the reaction?
Low yields are a frequent issue in benzimidazole synthesis, often stemming from suboptimal reaction conditions or competing side reactions.[1] Classical methods like the Phillips-Ladenburg and Weidenhagen reactions can require high temperatures, which may lead to degradation of starting materials or the final product.[1][2]
Causality and Troubleshooting Strategy:
-
Reagent Quality: The purity of your starting materials is paramount. o-Phenylenediamines are particularly susceptible to air oxidation, which can result in darker-colored products and diminished yields.[2]
-
Protocol: Use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization or by treating an aqueous solution with sodium dithionite and activated carbon.[2]
-
-
Reaction Conditions: Temperature, solvent, and reaction time are critical variables. A reaction performed under solvent-free conditions at room temperature may yield as low as 20%, which can be improved to 40% by switching to a solvent like chloroform.[1]
-
Protocol: Systematically screen solvents and temperatures. Monitor reaction progress meticulously using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before initiating workup.[3]
-
-
Catalyst Choice: The absence or incorrect choice of a catalyst can drastically reduce yields. For instance, a reaction may yield only 32% without a catalyst, but jump to 95% with an optimized catalyst.[1]
-
Side Reactions: The reaction of o-phenylenediamine with certain substrates, like β-ketoesters under neutral conditions, can favor the formation of benzodiazepine-2-ones over the desired benzimidazole.[1]
-
Protocol: Adjust the pH of the reaction mixture. The synthesis of benzimidazoles is often favored under acidic conditions, which can suppress the formation of benzodiazepines.
-
Workflow for Troubleshooting Low Synthesis Yields
Caption: Troubleshooting workflow for low benzimidazole synthesis yields.
FAQ 2: I'm observing multiple spots on TLC and complex NMR spectra after purification. How can I improve the purity of my compound?
The structural similarity of side-products to the target benzimidazole can make purification challenging. A multi-step approach is often necessary.
Causality and Troubleshooting Strategy:
-
Inadequate Primary Purification: Standard column chromatography may not be sufficient to separate closely related impurities.
-
Protocol:
-
Recrystallization: This is a powerful technique for purifying crystalline solids. Experiment with different solvent systems (e.g., ethanol/water, acetone/hexane) to find conditions that maximize the recovery of pure product.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution.
-
-
-
Product Loss During Workup: Benzimidazole derivatives can have partial solubility in the aqueous phase, leading to loss during extractions.[3]
-
Protocol: After the initial organic extraction, perform a back-extraction of the aqueous layers with a suitable organic solvent to recover any dissolved product.[3]
-
-
Residual Metal Contamination: If a metal catalyst was used in the synthesis, trace amounts may remain in the final product, which can interfere with biological assays.[6][7]
-
Protocol:
-
Chelating Agents: Wash the organic layer with a dilute solution of a chelating agent like EDTA.
-
Specialized Chromatography: Use silica gel treated with a metal scavenger.
-
Analysis: Use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify residual metal content.[6]
-
-
| Purification Challenge | Recommended Action | Rationale |
| Co-eluting Impurities | Recrystallization or Preparative HPLC | Provides higher separation efficiency for structurally similar compounds. |
| Product Loss in Aqueous Washes | Back-extract aqueous layers | Recovers product with partial aqueous solubility.[3] |
| Residual Metal Catalyst | Wash with EDTA solution / Use metal scavenger resin | Chelates and removes trace metal ions that can affect biological activity. |
Section 2: Compound Stability and Storage
Benzimidazole compounds can be susceptible to degradation, leading to a decrease in potency and the emergence of unexpected biological activities from degradation products.
FAQ 3: My compound's activity decreases over time, even when stored as a stock solution. What's causing this instability?
Many benzimidazoles are sensitive to light and hydrolysis, especially in solution.[8][9]
Causality and Troubleshooting Strategy:
-
Photodegradation: Exposure to light, particularly UV, can induce degradation.[8][9]
-
Protocol: Store stock solutions in amber vials and minimize exposure to ambient light during experiments.
-
-
Hydrolysis: The carbamate group present in some benzimidazoles (e.g., albendazole) is susceptible to hydrolysis.[8]
-
Protocol: Prepare fresh dilutions from a concentrated, anhydrous DMSO stock immediately before use. Avoid prolonged storage in aqueous buffers.
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation or precipitation.[10]
-
Protocol: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. A study on benzimidazole drug residues found that while some are stable at -20°C, repeated freeze-thaw cycles can cause changes.[10]
-
Protocol: Forced Degradation Study
A forced degradation study is essential to understand your compound's stability profile and to develop a stability-indicating analytical method.[9]
Objective: To identify potential degradation products under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of your benzimidazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[9]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours.[9]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Store the stock solution at 60°C for 24 hours.
-
Photolytic Stress: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) as per ICH guidelines.[8]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a high-resolution HPLC-UV/MS method. This will help in separating and identifying the degradation products.[9]
Degradation Pathway Logic
Caption: Common degradation pathways for benzimidazole compounds.
Section 3: Biological Assay Variability
Inconsistent results in biological assays are often traced back to the physicochemical properties of the benzimidazole compounds themselves, particularly their poor aqueous solubility.
FAQ 4: My benzimidazole compound precipitates when I add it to my aqueous assay buffer. How can I improve its solubility?
This is a very common issue. Benzimidazoles are often hydrophobic, and adding a concentrated DMSO stock directly to an aqueous buffer can cause "solvent shock," leading to precipitation.[11]
Causality and Troubleshooting Strategy:
-
Low Aqueous Solubility: This is an inherent property of many benzimidazole scaffolds.[10][11]
-
pH Adjustment: The solubility of benzimidazoles can be pH-dependent.[11] Determine the pKa of your compound and adjust the buffer pH to be at least 2 units away from the pKa to maintain the more soluble, ionized form.
-
Co-solvents: Incorporate a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) into your final assay buffer. Always include a vehicle control to ensure the co-solvent itself doesn't affect the assay.[11] It is generally recommended to keep the final DMSO concentration below 0.5%.[11]
-
-
Salt Formation: For compounds with ionizable groups, creating a salt form can dramatically increase aqueous solubility.[11][12] This is a widely used strategy in drug development.[12][13]
-
Protocol: React the compound with a suitable acid (e.g., HCl) or base to form a more soluble salt.
-
-
Use of Excipients:
Protocol: Cyclodextrin-Mediated Solubility Enhancement
Objective: To determine if cyclodextrins can improve the aqueous solubility of your benzimidazole compound.
Methodology:
-
Prepare Cyclodextrin Solutions: Prepare a series of solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your assay buffer at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).
-
Equilibration: Add an excess amount of your benzimidazole compound to each cyclodextrin solution. Ensure undissolved solid is visible.[11]
-
Shake: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.[11]
-
Sample and Filter: Carefully withdraw an aliquot of the supernatant, ensuring no solid is transferred. Filter the aliquot through a 0.22 µm filter.[11]
-
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Analysis: Plot the concentration of the dissolved benzimidazole against the cyclodextrin concentration to determine the extent of solubility enhancement.
FAQ 5: I'm seeing batch-to-batch variability in my compound's biological activity, even though purity by HPLC-UV appears consistent. What could be the cause?
Standard HPLC-UV analysis may not be sufficient to detect all potential sources of variability.
Causality and Troubleshooting Strategy:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different solubilities and dissolution rates, leading to variable bioavailability and activity.[14]
-
Protocol: Characterize different batches using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to check for polymorphism.
-
-
Formation of Non-UV Active Degradants: Degradation products may lack a chromophore and thus be invisible to a UV detector.[9]
-
Protocol: Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) to screen for non-UV active impurities.[9]
-
-
Tautomerism: Benzimidazoles can exist as tautomers, which may have different biological activities. The equilibrium between tautomers can be influenced by the solvent and solid-state packing.
-
Protocol: Use 2D-NMR techniques to study the tautomeric forms present in solution.
-
| Problem | Potential Cause | Recommended Analytical Technique |
| Batch-to-Batch Variability | Polymorphism | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) |
| "Clean" HPLC, but inconsistent activity | Non-UV Active Impurities | HPLC with universal detection (CAD, ELSD, MS) |
| Unexpected pharmacological profile | Tautomerism | 2D-Nuclear Magnetic Resonance (NMR) |
By systematically addressing these common challenges in synthesis, stability, and assay design, you can significantly improve the consistency and reliability of your experimental results with benzimidazole compounds.
References
- Benchchem. (2025). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. Benchchem.
- Benchchem. (2025). Technical Support Center: Purification of Benzimidazole Derivatives. Benchchem.
- Benchchem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. Retrieved from [Link]
-
Koc, F., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 514-527. Retrieved from [Link]
- Benchchem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. Benchchem.
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. ILVO. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds. Benchchem.
-
Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 54(6), 802-806. Retrieved from [Link]
-
Guedes, G., et al. (2015). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Molecules, 20(8), 13619-13634. Retrieved from [Link]
-
Szafrański, K., et al. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. Retrieved from [Link]
- Benchchem. (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). Benchchem.
-
Zhang, Y., et al. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics, 16(8), 1059. Retrieved from [Link]
-
Szafrański, K., et al. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Retrieved from [Link]
-
Bushmelev, A., et al. (2022). Use of quantum chemical methods to study concomitant polymorphs of a new benzimidazole-1,2,3-triazole hybrid compound. CrystEngComm, 24(1), 101-110. Retrieved from [Link]
-
Marvel, C.S., et al. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. Benchchem.
-
Patel, M., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(19), 6828. Retrieved from [Link]
-
Kulyashova, E.A., et al. (2023). New Plant Growth Regulators of Benzimidazole Series. International Journal of Molecular Sciences, 24(22), 16298. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Ahmad, I., et al. (2023). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 16(10), 1461. Retrieved from [Link]
-
Williams, H.D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Retrieved from [Link]
-
Reddy, A. (2010). Synthesis and characterization of some benzimidazole derivatives using as anti-hypertensive agents. ResearchGate. Retrieved from [Link]
-
Tiji, S. & Sentürk, M. (2009). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 14(11), 4559-4570. Retrieved from [Link]
-
Ahmad, N., et al. (2021). Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. Molecules, 26(17), 5342. Retrieved from [Link]
-
Nannapaneni, D.T., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 4(3), 154-161. Retrieved from [Link]
-
Al-Hourani, B.J., et al. (2015). Evaluation of Biological Activity of Some Benzimidazole Derivatives as Antifungal. International Research Journal of Pure and Applied Chemistry, 8(1), 19-25. Retrieved from [Link]
-
Al-Majidi, S.M., et al. (2023). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. RSC Advances, 13(23), 15993-16013. Retrieved from [Link]
-
IMAPSource Proceedings. (2018). Contamination Troubleshooting for Microelectronics Packaging. Retrieved from [Link]
-
El-Sayed, N.N.E., et al. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. Future Medicinal Chemistry, 12(2), 113-126. Retrieved from [Link]
-
Forrest, F. (2024). Protecting your drug products: Strategies for preventing metal contamination in powders. European Pharmaceutical Review. Retrieved from [Link]
-
Al-Soud, Y.A., et al. (2003). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 8(8), 621-630. Retrieved from [Link]
-
Casanova, J., et al. (2013). Metal complexes of a novel heterocyclic benzimidazole ligand formed by rearrangement-cyclization of the corresponding Schiff base. Electrosynthesis, structural characterization and antimicrobial activity. Dalton Transactions, 42(4), 1112-1123. Retrieved from [Link]
Sources
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- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 14. Use of quantum chemical methods to study concomitant polymorphs of a new benzimidazole-1,2,3-triazole hybrid compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Method Refinement for the Synthesis of Substituted Benzimidazoles
Welcome to the technical support center for the synthesis of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles of experimental choices, empowering you to troubleshoot and refine your synthetic methods effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-substituted benzimidazoles?
A1: The two most prevalent and historically significant methods for synthesizing 2-substituted benzimidazoles are the Phillips-Ladenburg and Weidenhagen reactions.[1][2] The Phillips-Ladenburg method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, often under acidic conditions.[2][3] The Weidenhagen reaction utilizes the condensation of an o-phenylenediamine with an aldehyde, typically in the presence of an oxidizing agent.[2] Modern adaptations of these methods often employ a wide range of catalysts to improve yields and reaction conditions, including greener and more sustainable approaches.[4][5][6][7]
Q2: My reaction yield is consistently low. What are the primary parameters I should investigate?
A2: Low yields are a frequent challenge in benzimidazole synthesis. The initial parameters to scrutinize are the choice of catalyst and solvent, as they play a crucial role in the reaction's success.[1] Additionally, reaction temperature and time are critical factors that require optimization.[1] For instance, a reaction that yields only 20% under solvent-free conditions at room temperature might see an increase to 40% by switching to a suitable solvent like chloroform.[1][8] The absence of a catalyst can lead to significantly lower yields and prolonged reaction times.[1]
Q3: I am observing the formation of multiple products, particularly a 1,2-disubstituted benzimidazole. How can I enhance the selectivity for the desired 2-substituted product?
A3: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, especially when using aldehydes as the carbonyl source.[9] To favor the formation of the 2-substituted product, it is crucial to control the stoichiometry, using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde.[9] The choice of solvent can also influence selectivity; for example, non-polar solvents like toluene may favor the desired 2-substituted product.[9] Certain catalysts can also promote the selective formation of 2-substituted benzimidazoles.[9]
Q4: I'm having trouble purifying my crude benzimidazole product. What are some effective purification strategies?
A4: Purification can be challenging due to the presence of unreacted starting materials, side products with similar polarities, and colored impurities from the oxidation of o-phenylenediamine.[9] Common purification techniques include:
-
Recrystallization: This is often the most effective method for obtaining highly pure benzimidazoles. Careful selection of the recrystallization solvent is crucial.[10]
-
Column Chromatography: Silica gel column chromatography is widely used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically effective.[10][11]
-
Acid-Base Extraction: Since benzimidazoles possess a basic nitrogen atom, they can be separated from non-basic impurities by dissolving the crude product in an organic solvent and extracting with a dilute acidic aqueous solution. The purified benzimidazole can then be precipitated by neutralizing the aqueous layer.[9][10]
-
Activated Carbon Treatment: To remove colored impurities, a solution of the crude product can be treated with activated carbon before filtration and crystallization.[9]
Troubleshooting Guides
This section provides a more in-depth look at specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution & Explanation |
| Poor Quality Starting Materials | Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the reaction. Solution: Purify starting materials before use, for example, by recrystallization or distillation.[1][9] |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time are critical. High temperatures can lead to degradation, while insufficient time will result in an incomplete reaction.[1] Solution: Systematically optimize reaction conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9] |
| Inefficient or Inactive Catalyst | The chosen catalyst may not be suitable for the specific substrates, or it may have lost its activity. Solution: Screen a variety of catalysts, including both acid and metal catalysts.[12] Ensure the catalyst is from a reliable source and optimize the catalyst loading.[9] |
| Formation of Stable Intermediates | The intermediate Schiff base may be stable under the reaction conditions and not cyclize to the benzimidazole. Solution: Adjust the reaction conditions (e.g., increase temperature, change solvent) to promote cyclization. The addition of a suitable oxidizing agent can also facilitate the final aromatization step.[13] |
Problem 2: Formation of Side Products
| Side Product | Cause & Explanation | Recommended Solution |
| 1,2-Disubstituted Benzimidazoles | Reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[9] | Carefully control the stoichiometry (1:1 or slight excess of diamine).[9] The choice of a non-polar solvent can also enhance selectivity.[9] |
| N-Alkylation Products | Presence of alkylating agents or in-situ formation can lead to alkylation of the benzimidazole nitrogen.[9] | Ensure all reagents and solvents are free from alkylating impurities. If unavoidable, consider protecting the N-H group. |
| Colored Impurities | o-Phenylenediamine is susceptible to oxidation, leading to colored byproducts that can be difficult to remove.[9] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] Using the dihydrochloride salt of o-phenylenediamine can also minimize the formation of colored impurities.[10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzimidazoles using Ammonium Chloride as a Catalyst
This protocol is adapted from a green and economical method for the synthesis of 2-substituted benzimidazoles.
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ice-cold water
Procedure:
-
To a mixture of o-phenylenediamine (0.92 mmol) and the desired aromatic aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (0.15 g, 30 mol%).
-
Stir the resulting mixture at 80°C for 2 hours.
-
Monitor the completion of the reaction by TLC (ethyl acetate:hexane, 1:2 v/v).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The product will precipitate as a solid.
-
Filter the contents and wash the product with water twice.
-
Dry the solid and purify by recrystallization from ethanol to obtain the pure 2-arylbenzimidazole.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
This is a crucial in-process control to determine the optimal reaction time and assess the formation of products and byproducts.[9]
Materials:
-
TLC plate (silica gel)
-
Suitable eluent system (e.g., ethyl acetate/hexane mixture)
-
Capillary tubes or micropipette
-
Developing chamber
-
UV lamp
Procedure:
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate alongside spots of the starting materials (o-phenylenediamine and the aldehyde/carboxylic acid).
-
Develop the TLC plate in an appropriate eluent system.
-
Visualize the spots under a UV lamp.
-
The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. The reaction is considered complete when the starting material spots are no longer visible.
Visualizations
Caption: A generalized experimental workflow for the synthesis of substituted benzimidazoles.
Caption: Troubleshooting logic for common issues in benzimidazole synthesis.
References
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2019). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Green Synthesis of Benzimidazole Derivatives. (n.d.). IJRAR. Retrieved January 16, 2026, from [Link]
-
Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Note A green synthesis of benzimidazoles. (n.d.). Indian Academy of Sciences. Retrieved January 16, 2026, from [Link]
-
SUSTAINABLE SYNTHESIS OF BENZIMIDAZOLES VIA SOLVENT-FREE REACTIONS USING RENEWABLE FEEDSTOCKS. (n.d.). EPRA JOURNALS. Retrieved January 16, 2026, from [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (2024). Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved January 16, 2026, from [Link]
-
Synthesis and Characterization of 2-Substituted Benzimidazole Derivatives and Study of Their Antibacterial and Antifungal Activities. (2003). Oriental Journal of Chemistry. Retrieved January 16, 2026, from [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2018). Journal of Drug Delivery and Therapeutics. Retrieved January 16, 2026, from [Link]
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The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. Retrieved January 16, 2026, from [Link]
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Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2012). PMC - NIH. Retrieved January 16, 2026, from [Link]
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Different methods for the synthesis of benzimidazoles. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 16, 2026, from [Link]
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Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Current Organocatalysis. Retrieved January 16, 2026, from [Link]
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PHILLIPS CONDENSATION REACTION | EXPLANATION. (n.d.). AdiChemistry. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Troubleshooting Benzimidazole Precipitation in Aqueous Buffers
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable solutions for a common yet critical challenge in the laboratory: the precipitation of benzimidazole compounds in aqueous buffers. Understanding the underlying physicochemical principles is paramount to overcoming this hurdle and ensuring the integrity and success of your experiments.
Understanding the Challenge: Why Do Benzimidazole Compounds Precipitate?
Benzimidazole derivatives are a cornerstone of many research and development projects due to their wide range of biological activities.[1][2] However, their inherent properties often lead to solubility issues in the aqueous environments required for most biological assays.
The core of the problem lies in the physicochemical nature of the benzimidazole scaffold:
-
Hydrophobicity: The fused benzene and imidazole ring system is largely non-polar, leading to low intrinsic aqueous solubility.[3] Many benzimidazoles are classified as Biopharmaceutics Classification System (BCS) Class II compounds, characterized by high permeability but low solubility.[4]
-
pH-Dependent Solubility: Benzimidazoles are weak bases.[5] The imidazole ring contains a nitrogen atom that can be protonated. The pKa of the conjugate acid is typically in the range of 4.5 to 7.4.[6][7] At a pH below the pKa, the compound becomes protonated (cationic) and generally exhibits significantly higher aqueous solubility. Conversely, at a pH above the pKa, the compound exists in its neutral, less soluble form.[8]
-
"Solvent Shock": A frequent cause of precipitation is the phenomenon known as "solvent shock."[3] This occurs when a concentrated stock solution of a benzimidazole compound, typically prepared in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous buffer. The sudden change in solvent polarity causes the compound to crash out of the solution.[3]
Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format.
FAQ 1: My compound precipitated immediately upon addition to my cell culture media (pH 7.4). My stock is in DMSO. What happened?
This is a classic case of solvent shock combined with pH-dependent solubility.[3] Your compound is likely a weak base with a pKa below 7.4. In the neutral pH of the media, it is in its least soluble form. The rapid dilution from 100% DMSO into the aqueous media exceeded its solubility limit almost instantly.
Immediate Actions:
-
Optimize Dilution: Instead of a single, large dilution step, employ a serial dilution. First, dilute your concentrated DMSO stock into a small volume of an intermediate solvent like ethanol or polyethylene glycol (PEG), or even a small amount of the final assay buffer while vortexing vigorously.[3] This gradual reduction in solvent strength can prevent the abrupt precipitation.
-
Lower the Final DMSO Concentration: High concentrations of co-solvents can be toxic to cells and interfere with assays. Always aim for the lowest effective concentration, typically well below 0.5% DMSO in the final solution.[3]
FAQ 2: I need to work at a physiological pH. How can I increase my compound's solubility without drastically changing the pH?
When pH modification is not an option, complexation agents are the preferred solution.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate hydrophobic benzimidazole molecules, forming water-soluble inclusion complexes that significantly increase the apparent solubility of the compound.[9][10][11] Hydroxypropyl-β-cyclodextrin (HPβCD) is a particularly effective and commonly used derivative.[8][11]
-
Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate and solubilize hydrophobic compounds.[3] Options include non-ionic surfactants like Polysorbate 80 (Tween® 80) or anionic surfactants like sodium lauryl ether sulfate (SLES).[12][13]
-
Caution: Surfactants can interact with cell membranes and proteins, potentially causing off-target effects. It is crucial to run vehicle controls to assess the impact of the surfactant alone on your assay.[3]
-
FAQ 3: Is adjusting the pH of my buffer a viable option?
Yes, if your experimental system can tolerate it. For many benzimidazoles, decreasing the pH below their pKa will protonate the molecule and dramatically increase solubility.[8]
Considerations:
-
Assay Compatibility: Ensure that the altered pH does not affect the activity of enzymes, receptor-ligand binding, or cell viability in your experiment.[3]
-
Compound Stability: Verify that your compound is stable at the adjusted pH over the duration of the experiment.
-
Magnitude of Change: A study on an experimental thiazolobenzimidazole (TBI) showed that adjusting the pH to 2 increased its solubility by approximately 36-fold.[3]
FAQ 4: Should I consider making a salt form of my compound?
For long-term development, salt formation is a highly effective and standard pharmaceutical strategy.[4] Reacting the basic benzimidazole with an acid (e.g., HCl, fumaric acid) creates a salt form that is often orders of magnitude more soluble in water.[3][14][15]
-
Example: In one study, the hydrochloride salt of albendazole (ABZ-HCl) showed a more than 2100-fold increase in solubility in a pH 2.0 buffer compared to the free base.[14]
This approach is typically employed during the drug development process rather than for routine in-vitro screening, but it is a powerful tool for overcoming fundamental solubility issues.[14]
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical progression for troubleshooting precipitation issues.
Caption: Troubleshooting workflow for benzimidazole precipitation.
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This protocol helps you quantify the effect of pH on your compound's solubility.
Materials:
-
Benzimidazole compound (solid)
-
A series of buffers (e.g., pH 2, 4, 6, 7.4, 9)[3]
-
Vials with screw caps
-
Orbital shaker
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC, UV-Vis Spectrophotometry)
Procedure:
-
Add an excess amount of your solid benzimidazole compound to separate vials, each containing a different pH buffer. Ensure undissolved solid remains.[3]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[3]
-
Equilibrate for 24-72 hours to ensure equilibrium is reached.[3]
-
After equilibration, carefully measure and record the final pH of the solution in each vial.[3]
-
Filter an aliquot from the supernatant of each vial using a 0.22 µm syringe filter to remove all undissolved solids.[3]
-
Quantify the concentration of the dissolved compound in each filtered sample using your validated analytical method.[3]
-
Plot the measured solubility (y-axis) against the final measured pH (x-axis) to generate the pH-solubility profile.[3]
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol, based on the Higuchi and Connors method, determines the effectiveness of a cyclodextrin in solubilizing your compound.[3]
Materials:
-
Benzimidazole compound (solid)
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HPβCD)
-
Your primary aqueous buffer
-
Vials, shaker, filters, and analytical method as in Protocol 1.
Procedure:
-
Prepare a series of solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 5, 10, 15, 20 mM) in your chosen buffer.[3]
-
Add an excess amount of your solid benzimidazole compound to each cyclodextrin solution in separate vials.[3]
-
Seal and equilibrate on an orbital shaker for 24-72 hours at a constant temperature.[3]
-
Filter each sample using a 0.22 µm syringe filter.[3]
-
Quantify the concentration of the dissolved benzimidazole compound in each filtered sample.
-
Plot the total concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear plot (Type AL) suggests the formation of a soluble 1:1 complex.[9]
Data Summary: Solubilization Strategies
The following table summarizes the fold-increase in solubility for various benzimidazoles using different techniques, providing a benchmark for expected outcomes.
| Compound | Solubilization Method | Fold Increase in Solubility (Approx.) | Reference |
| Albendazole | β-cyclodextrin | 223x | [11] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058x | [11] |
| Albendazole | HPβCD with PVP | 1412x | [11] |
| Albendazole | HCl Salt (pH 2.0) | 2100x | [14] |
| Fenbendazole | β-cyclodextrin | 432x | [11] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512x | [11] |
| Thiazolobenzimidazole (TBI) | pH adjustment (to pH 2) | ~36x | [8] |
| Thiazolobenzimidazole (TBI) | pH adjustment and HPCD | ~900x | [8] |
Mechanism of Cyclodextrin Solubilization
The diagram below illustrates how cyclodextrins work to increase the solubility of hydrophobic molecules like benzimidazoles.
Caption: Encapsulation of a hydrophobic benzimidazole by a cyclodextrin.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds.
- ACS Publications. (2025). Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data.
- Unknown. (n.d.). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE.
- SciELO. (n.d.). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.
- SciELO. (n.d.). Improving the solubility of the antichagasic drug benznidazole through formation of inclusion complexes with cyclodextrins.
- PubMed. (n.d.). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin.
- Semantic Scholar. (n.d.). Inclusion complex and nanoclusters of cyclodextrin to increase the solubility and efficacy of albendazole.
- NIH. (n.d.). Benzimidazole | C7H6N2 | CID 5798 - PubChem.
- NIH. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. PMC.
- SciELO. (n.d.). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers.
- Unknown. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. (2025). (PDF) Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
- ResearchGate. (2025). (PDF) Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers.
- PubMed. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. J Sep Sci.
- DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs.
- PubMed Central. (2022). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. PMC.
- PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- Unknown. (n.d.). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media.
- PubMed Central. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC.
- Unknown. (2025). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. International Journal of Pharmaceutical Research and Applications.
- Unknown. (2021). Benznidazole in vitro dissolution release from a pH-sensitive drug delivery system using Zif-8 as a carrier.
- Sami Publishing Company. (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. J. Appl. Organomet. Chem.
- Wikipedia. (n.d.). Benzimidazole.
- Unknown. (n.d.). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review.
- Unknown. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
- PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC.
- SciELO. (n.d.). SOLUBILITY IMPROVEMENT OF AN ANTHELMINTIC BENZIMIDAZOLE CARBAMATE BY ASSOCIATION WITH DENDRIMERS.
- PubMed. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development.
- PubMed Central. (n.d.). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. PMC.
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Microwave-Assisted Benzimidazole Synthesis
Welcome to the technical support center for the optimization of microwave-assisted synthesis of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full potential of this powerful synthetic technique. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your success in synthesizing these crucial heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the microwave-assisted synthesis of benzimidazoles.
Q1: Why is my reaction not going to completion, even with extended microwave irradiation time?
A1: Several factors can hinder reaction completion. Firstly, ensure your starting materials, particularly the o-phenylenediamine and the aldehyde or carboxylic acid, are pure. Impurities can interfere with the reaction. Secondly, inadequate heating can be a culprit. This could be due to the use of a non-polar solvent that poorly absorbs microwave energy.[1] If you are using a non-polar solvent like toluene, the reactants themselves must be polar enough to absorb microwave energy and drive the reaction.[2] Consider adding a polar co-solvent or switching to a more polar solvent like ethanol or even water, which is considered a green solvent.[3] Lastly, the chosen catalyst, if any, might be inappropriate or used in an insufficient amount. For instance, some reactions benefit from Lewis acids like Er(OTf)₃, which can significantly enhance reaction rates and yields even at low concentrations (e.g., 1 mol%).[4][5]
Q2: I'm observing charring or decomposition of my product. What's causing this?
A2: Charring is a clear indication of excessive temperature. Microwave heating can be very rapid and can lead to localized superheating, especially in viscous reaction mixtures or when using solid supports without proper stirring.[6] To mitigate this, start with lower microwave power and gradually increase it while monitoring the temperature. Ensure efficient stirring to distribute the heat evenly. If performing a solvent-free reaction on a solid support like silica gel, ensure the reactants are well-dispersed.[7] It is also crucial to be aware of the thermal stability of your reactants and products, as prolonged exposure to high temperatures can lead to decomposition.[6]
Q3: Can I perform this synthesis without a solvent?
A3: Absolutely. Solvent-free microwave-assisted synthesis is a key aspect of green chemistry and is well-documented for benzimidazole derivatives.[4][5][8] These reactions are often carried out by adsorbing the reactants onto a solid support like silica gel, alumina, or montmorillonite K10.[7][9] Solvent-free conditions can lead to shorter reaction times, higher yields, and simpler work-up procedures.[4][5] However, be mindful of the potential for localized superheating as mentioned above.
Q4: What are the key safety precautions I should take when using a microwave reactor?
A4: Safety is paramount in microwave chemistry. Never use a domestic microwave oven for chemical synthesis. [6] Laboratory-grade microwave reactors are equipped with essential safety features like temperature and pressure sensors, and are designed to withstand the pressures that can build up in sealed vessels.[6][10] Always start with small-scale reactions to understand the kinetics and potential for pressure buildup.[6] Be aware of the potential for superheating and ensure adequate stirring.[6] Work in a well-ventilated fume hood to avoid inhaling any toxic fumes.[6]
Troubleshooting Guide
This section provides a more detailed breakdown of specific issues you might encounter and how to resolve them.
Problem 1: Low or No Product Yield
Low product yield is a common frustration. The following decision tree and table can help you diagnose and solve the issue.
Caption: Troubleshooting decision tree for low product yield.
| Potential Cause | Detailed Solution & Explanation |
| Impure Reactants | Impurities in o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the reaction. Recrystallize or purify the starting materials before use. |
| Incorrect Stoichiometry | Ensure a 1:1 molar ratio of the o-phenylenediamine and the carbonyl compound for most standard syntheses.[4] |
| Insufficient Heating | Microwave absorption is dependent on the dielectric properties of the reaction mixture. If using a non-polar solvent, the reactants must be polar enough to absorb energy.[2][10] Consider switching to a polar solvent like ethanol, or even water for a greener approach.[3] Cautiously increase the microwave power or target temperature. Generally, reactions are conducted at temperatures above 100°C to leverage the high-temperature effect.[1] |
| Poor Stirring | Inadequate stirring can lead to localized hot spots and uneven reaction progress. Use an appropriate magnetic stir bar and ensure it is spinning effectively throughout the irradiation period.[6] |
| Catalyst Inactivity | If using a catalyst, it may be inactive or poisoned. For example, some Lewis acids are sensitive to moisture. Ensure the catalyst is fresh and the reaction is set up under appropriate conditions. Consider trying a different catalyst; a wide range have been successfully employed, including polyphosphoric acid (PPA), zeolites, and various Lewis acids like Yb(OTf)₃ and Er(OTf)₃.[7][9][11] |
| Suboptimal Reaction Time | While microwave synthesis is rapid, some reactions may still require several minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[12] |
| Product Loss During Work-up | The work-up procedure may not be optimized. For instance, after quenching the reaction with water, the product may precipitate. Ensure complete precipitation by cooling the mixture. Neutralization with a base like NaHCO₃ is often necessary to isolate the product.[7] The choice of extraction solvent is also critical for maximizing recovery. |
Problem 2: Impure Product
Obtaining an impure product can be due to side reactions or incomplete reaction.
| Potential Cause | Detailed Solution & Explanation |
| Side Product Formation | Overheating can lead to the formation of byproducts. Reduce the microwave power and/or reaction temperature. Shorter reaction times can also minimize the formation of unwanted side products.[13] |
| Incomplete Reaction | The presence of unreacted starting materials is a common impurity. Refer to the "Low or No Product Yield" section to optimize for complete conversion. |
| Colored Impurities | The use of o-phenylenediamine can sometimes lead to colored impurities. Using the dihydrochloride salt of o-phenylenediamine has been shown to reduce the formation of colored byproducts and facilitate a more homogeneous reaction mixture.[14] |
| Ineffective Purification | The chosen recrystallization solvent may not be optimal. A solvent screen is recommended to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Column chromatography is another effective method for purification.[11] |
Problem 3: Reaction Scalability Issues
Scaling up microwave reactions requires careful consideration.
| Potential Cause | Detailed Solution & Explanation |
| Uneven Heating | As the reaction volume increases, ensuring uniform microwave irradiation becomes more challenging. This can lead to non-reproducible results. For larger scale reactions, consider using a microwave reactor designed for scale-up, which may employ different cavity designs and stirring mechanisms to ensure even heating. |
| Pressure Build-up | Larger reaction volumes will generate more pressure. Ensure the reaction vessel is rated for the expected pressure at the target temperature. It may be necessary to run the reaction at a lower temperature for a longer time to manage the pressure. |
| Exothermic Reactions | The rapid heating of a larger volume of an exothermic reaction can be dangerous. Always perform a small-scale trial to assess the reaction's exothermicity before scaling up. |
Experimental Protocols
Here are two representative, detailed protocols for the microwave-assisted synthesis of benzimidazole derivatives.
Protocol 1: Solvent-Free Synthesis of 2-Arylbenzimidazoles
This protocol is adapted from a method utilizing a Lewis acid catalyst under solvent-free conditions.[4][5]
Materials:
-
o-phenylenediamine (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) (0.01 mmol, 1 mol%)
-
Microwave synthesis vial (e.g., 10 mL) with a stir bar
-
Ethyl acetate
-
Water
Procedure:
-
In a microwave synthesis vial, combine o-phenylenediamine (1 mmol), the aromatic aldehyde (1 mmol), and Er(OTf)₃ (0.01 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5-10 minutes. The reaction progress can be monitored by TLC.
-
After completion, allow the vial to cool to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Aqueous Synthesis of 2-Substituted Benzimidazoles
This protocol highlights a greener approach using water as the solvent.[15]
Materials:
-
o-phenylenediamine (0.01 mol)
-
Substituted aromatic carboxylic acid (0.01 mol)
-
Water (15 mL)
-
10% NaOH solution
-
Ethanol for recrystallization
-
Microwave synthesis vessel
Procedure:
-
To a microwave synthesis vessel, add o-phenylenediamine (0.01 mol), the substituted aromatic carboxylic acid (0.01 mol), and water (15 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a high power level (e.g., 90% or 765 W) for a short duration (typically 2-5 minutes). Monitor the reaction by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully add 10% NaOH solution dropwise until the mixture is just alkaline to litmus paper.
-
Filter the resulting precipitate and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.
Visualizing the Workflow
A general workflow for optimizing the microwave-assisted synthesis of benzimidazoles is presented below.
Caption: General workflow for optimizing microwave-assisted benzimidazole synthesis.
References
- Gürsoy, A., & Ilhan, N. (2005). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. [Source URL not available in search results]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
Nardi, M., et al. (2021). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 26(23), 7293. [Link]
-
Nardi, M., et al. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. [Link]
-
RCS, et al. (2005). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. Arkat USA. [Link]
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (2020). Journal of Scientific Research. [Link]
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Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. (2025). Current Green Chemistry. [Link]
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Three component one pot synthesis of 1, 2- disubstituted benzimidazoles using Ticl4 as a catalyst in the microwave irraditation. (2018). International Journal of Creative Research Thoughts. [Link]
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Mobinikhaledi, A., et al. (2003). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. [Link]
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Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review. (2017). Current Microwave Chemistry. [Link]
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Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2023). International Journal of Research in Pharmacy and Allied Science. [Link]
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Chawla, A., et al. (2013). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research. [Link]
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Microwave assisted synthesis, antifungal evaluation and moleculer docking of benzimidazole derivatives. (2012). Der Pharma Chemica. [Link]
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Validation & Comparative
A Comparative Guide to Benzimidazole Fungicides: Profiling 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
In the landscape of agricultural and clinical antifungal research, the benzimidazole class of fungicides has long been a cornerstone. Their systemic nature and broad-spectrum efficacy have made them invaluable tools for disease management. This guide provides an in-depth comparison of a specific novel benzimidazole derivative, 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, with established benzimidazole fungicides. This analysis is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and protocols.
The Benzimidazole Fungicide Family: A Mechanistic Overview
Benzimidazole fungicides are systemic, meaning they are absorbed and translocated within the plant, providing curative and protective action against a range of fungal pathogens.[1][2] The primary mechanism of action for this class of compounds is the disruption of microtubule assembly by binding to β-tubulin.[2][3] This interference with the cytoskeleton inhibits mitosis and cell division in fungi, ultimately leading to cell death.[2] This highly specific, single-site mode of action, while effective, has also led to the development of resistance in many fungal species.[3]
Below is a diagram illustrating the mechanism of action of benzimidazole fungicides.
Caption: Mechanism of action of benzimidazole fungicides.
Profiling this compound: A Structural Perspective
The subject of this guide, this compound, possesses a unique chemical structure that suggests potential for significant antifungal activity. The core benzimidazole scaffold is maintained, indicating a likely interaction with β-tubulin. The addition of a 2-chloro-3-pyridinyl group at the 2-position is of particular interest. The pyridine ring itself is a common feature in many biologically active compounds, and the chloro- substitution can enhance lipophilicity and potentially increase cell membrane penetration.
Structure-activity relationship (SAR) studies on related benzimidazole derivatives have shown that substitutions on the aromatic rings can significantly influence antifungal potency. For instance, the presence of electron-withdrawing groups, such as chlorine, on attached aromatic rings has been correlated with increased antimicrobial activity.[4][5]
Comparative Antifungal Efficacy: A Data-Driven Analysis
While direct, peer-reviewed comparative studies on the fungicidal efficacy of this compound against a broad panel of pathogens are not yet widely available, we can infer its potential performance by examining data from structurally similar compounds. The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC, and 50% Inhibitory Concentration - IC50) of various benzimidazole derivatives against key fungal pathogens, providing a benchmark for comparison.
Table 1: In Vitro Antifungal Activity of Benzimidazole Derivatives against Plant Pathogens
| Compound/Drug | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Carbendazim | Botrytis cinerea | - | 0.625 | [6] |
| Fusarium graminearum | - | - | ||
| Aspergillus niger | 0.0 (100% inhibition at 500 ppm) | - | [7] | |
| Benomyl | Aspergillus niger | 1.40 (at 500 ppm) | - | [7] |
| Thiabendazole | Fusarium graminearum | - | - | [8] |
| 2-chloromethyl-1H-benzimidazole derivative (7f) | Botrytis cinerea | - | 13.36 | [9] |
| 2-chloromethyl-1H-benzimidazole derivative (4m) | Fusarium solani | - | 18.60 | [9] |
Table 2: In Vitro Antifungal Activity of Benzimidazole Derivatives against Human Pathogens
| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |
| Carbendazim | Candida albicans | - | |
| Mebendazole | Candida albicans | 10 | [10] |
| Aspergillus niger | 10 | [10] | |
| Albendazole | Aspergillus spp. | - | [11] |
| 1-nonyl-1H-benzo[d]imidazole | Candida spp. | 0.5-256 | [12] |
| 2-(p-bromophenyl)-5-nitro-1-ethyl benzimidazole | Candida albicans | 12.5 | [13] |
Based on the SAR data, the chloro-pyridinyl moiety in this compound is anticipated to confer potent antifungal activity, potentially comparable to or exceeding that of some established benzimidazoles against specific pathogens. Further empirical testing is required to validate this hypothesis.
Experimental Protocols for Comparative Efficacy Testing
To facilitate direct and objective comparisons of novel benzimidazole derivatives like this compound, standardized experimental protocols are essential. The following sections detail the methodologies for determining in vitro antifungal activity.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2 Guideline)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Test compound (e.g., this compound)
-
Reference fungicides (e.g., Carbendazim, Benomyl)
-
Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum, Aspergillus niger, Candida albicans)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Protocol:
-
Compound Preparation: Prepare stock solutions of the test and reference compounds in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation:
-
For yeasts (Candida albicans): Culture on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
For filamentous fungi (Botrytis cinerea, Fusarium graminearum, Aspergillus niger): Culture on Potato Dextrose Agar (PDA). Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.
-
-
Plate Inoculation: Add 100 µL of the appropriate fungal inoculum to each well of the microtiter plate already containing 100 µL of the serially diluted antifungal agents. Include growth control (inoculum without compound) and sterility control (medium only) wells.
-
Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes complete visual inhibition of growth compared to the growth control. For some fungus-drug combinations, a prominent reduction in growth (e.g., 50% or 90%) may be used as the endpoint.
Caption: Workflow for MIC determination.
Mycelial Growth Inhibition Assay for Plant Pathogens
This assay is particularly useful for assessing the efficacy of fungicides against filamentous plant pathogens.
Materials:
-
Test and reference fungicides
-
Fungal isolates grown on PDA
-
Sterile petri dishes (90 mm)
-
Potato Dextrose Agar (PDA)
-
Cork borer (5 mm diameter)
Protocol:
-
Media Preparation: Amend molten PDA with the test and reference fungicides to achieve a series of final concentrations. Pour the amended PDA into sterile petri dishes.
-
Inoculation: Place a 5 mm mycelial plug, taken from the actively growing edge of a fungal colony, in the center of each fungicide-amended and control (no fungicide) PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark for a period sufficient for the control plates to show significant growth (typically 3-7 days).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
-
IC50 Determination: The IC50 value, the concentration of the fungicide that inhibits mycelial growth by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[14][15]
Resistance Profile and Management
A significant drawback of benzimidazole fungicides is the high risk of resistance development due to their single-site mode of action.[3] Resistance typically arises from point mutations in the β-tubulin gene, which reduces the binding affinity of the fungicide.[3] It is crucial to evaluate the potential for cross-resistance between this compound and other benzimidazoles.
Experimental Approach for Resistance Profiling:
-
Isolate fungal strains with known resistance to established benzimidazole fungicides (e.g., carbendazim-resistant Botrytis cinerea).
-
Perform MIC or mycelial growth inhibition assays with this compound on these resistant strains.
-
Compare the MIC/IC50 values for resistant strains to those of susceptible (wild-type) strains. A significant increase in the MIC/IC50 for the resistant strain would indicate cross-resistance.
Conclusion and Future Directions
While direct comparative data is still emerging, the structural features of this compound and the performance of related compounds suggest it holds promise as a potent antifungal agent. Its efficacy against a broad spectrum of plant and human fungal pathogens warrants thorough investigation. The provided experimental protocols offer a robust framework for such evaluations.
Future research should focus on:
-
Comprehensive in vitro screening: Determining the MIC and IC50 values of this compound against a wide range of economically and clinically important fungal pathogens.
-
In vivo efficacy studies: Evaluating the performance of the compound in controlling fungal diseases in plant models and its therapeutic potential in animal models of fungal infections.
-
Resistance profiling: Thoroughly investigating the potential for cross-resistance with existing benzimidazole fungicides and understanding the molecular basis of any observed resistance.
-
Toxicological evaluation: Assessing the safety profile of the compound to determine its suitability for agricultural or clinical applications.
By systematically addressing these research areas, the full potential of this compound as a next-generation fungicide can be elucidated.
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Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health. Available from: [Link]
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How to calculate IC50. Science Gateway. Available from: [Link]
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Antifungal Activity and Mechanism of Novel Benzimidazole-Containing Flavonol Derivatives as Potential Tubulin Polymerization Inhibitors against Botrytis cinerea. PubMed. Available from: [Link]
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The diagrammatic sketch of rational design for fungicide. (a)... ResearchGate. Available from: [Link]
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Benzimidazole fungicide. Wikipedia. Available from: [Link]
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Baseline sensitivity of Fusarium graminearum from wheat, corn, dry bean and soybean to pydiflumetofen in Michigan, USA. ScienceDirect. Available from: [Link]
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Co-culturing of Fungal Strains Against Botrytis cinerea as a Model for the Induction of Chemical Diversity and Therapeutic Agents. PubMed Central. Available from: [Link]
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Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. PubMed. Available from: [Link]
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Effect of benzimidazole compounds on the Fusarium graminearum and tubulin polymerization in vitro a. ResearchGate. Available from: [Link]
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Flowchart of tests performed and species identified. ResearchGate. Available from: [Link]
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Flowchart of the experimental plane of the antifungal tests performed. ResearchGate. Available from: [Link]
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Efficacy of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole Derivatives: A Comparative Guide
This guide provides a comprehensive analysis of the therapeutic potential of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole derivatives. While direct comparative studies on a wide range of analogs within this specific scaffold are emerging, this document synthesizes available data on closely related structures to project efficacy and guide future research. We will delve into the structure-activity relationships, comparative biological activities of analogous compounds, and detailed experimental protocols for evaluating their efficacy.
Introduction to the Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. The 2-substituted pyridinyl-benzimidazoles are a particularly promising class of compounds, with the nitrogen atom of the pyridine ring offering an additional site for hydrogen bonding and potential for enhanced target-specific interactions.
The introduction of a chloro group at the 2-position of the 3-pyridinyl moiety in the this compound scaffold is a key structural modification. The electron-withdrawing nature of the chlorine atom can significantly alter the electronic distribution of the pyridine ring, potentially influencing the compound's binding affinity to biological targets, membrane permeability, and metabolic stability.
Comparative Efficacy Analysis
Direct efficacy data for a series of this compound derivatives is limited in publicly accessible literature. However, by examining the biological activities of structurally related compounds, we can infer potential efficacy and highlight key structural determinants of activity.
Antimicrobial Activity
Benzimidazole derivatives have shown significant promise as antimicrobial agents. The efficacy is often influenced by substitutions on both the benzimidazole and the 2-substituent rings.
A study on 2- and 3-pyridinyl-1H-benzimidazoles and their metal complexes revealed that the ligands themselves had some activity, which was considerably enhanced upon complexation with metals like Ag(I), Zn(II), and Cu(II)[1]. For instance, Cu(II) complexes showed considerable antibacterial effect against Staphylococcus aureus and Staphylococcus epidermidis[1]. Another study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives demonstrated potent activity against various bacterial and fungal strains, with some compounds showing MIC values ranging from 2 to 16 μg/mL against Escherichia coli, Staphylococcus aureus (including MRSA), and Candida albicans[2].
Table 1: Comparative Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | R1 | R2 | R3 | Test Organism | MIC (μg/mL) | Reference |
| Ciprofloxacin | - | - | - | E. coli | 8-16 | [2] |
| Fluconazole | - | - | - | C. albicans | 4-128 | [2] |
| 1d | H | 4-Cl-Ph | 6-Cl | E. coli | 16 | [2] |
| 2d | H | 4-Cl-Ph | 6-NO2 | S. aureus (MSSA) | 8 | [2] |
| 3s | CH2-Ph | 4-NO2-Ph | 6-Cl | S. aureus (MRSA) | 8 | [2] |
| 4b | CH2-(4-F-Ph) | 4-Cl-Ph | 6-NO2 | E. coli | 4 | [2] |
| 4k | CH2-(4-F-Ph) | 4-NO2-Ph | 6-NO2 | C. albicans | 8 | [2] |
This table presents data for N-substituted 6-(chloro/nitro)-2-phenyl-1H-benzimidazole derivatives to illustrate the impact of substitutions on antimicrobial activity.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is a major area of research. Their mechanism of action often involves the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.
Several studies have reported significant cytotoxic activity of various benzimidazole derivatives against a range of cancer cell lines. For example, a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives showed potent anticancer activity with IC50 values ranging from 1.84 to 10.28 μg/mL against five different cancer cell lines[2].
Table 2: Comparative Anticancer Activity of Benzimidazole Derivatives
| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (μM) | Reference |
| Paclitaxel | - | - | - | Various | 1.38–6.13 | [2] |
| 1d | H | 4-Cl-Ph | 6-Cl | MCF-7 | 47.89 | [2] |
| 2d | H | 4-Cl-Ph | 6-NO2 | HepG2 | 10.28 | [2] |
| 3s | CH2-Ph | 4-NO2-Ph | 6-Cl | MDA-MB-231 | 5.23 | [2] |
| 4b | CH2-(4-F-Ph) | 4-Cl-Ph | 6-NO2 | C26 | 2.54 | [2] |
| 4k | CH2-(4-F-Ph) | 4-NO2-Ph | 6-NO2 | RMS | 1.84 | [2] |
This table presents data for N-substituted 6-(chloro/nitro)-2-phenyl-1H-benzimidazole derivatives to illustrate the impact of substitutions on anticancer activity. Note: Original data in μg/mL was converted to μM for consistency where molecular weights were available or could be reasonably estimated.
Postulated Mechanism of Action
The biological activity of this compound derivatives can be attributed to several potential mechanisms, drawing parallels from the broader benzimidazole class.
Anticancer Mechanism
A primary anticancer mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis.
Caption: Postulated anticancer mechanism of action.
Antimicrobial Mechanism
The antimicrobial action of benzimidazoles can be multifaceted. In bacteria, they have been proposed to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor essential for nucleotide synthesis. Inhibition of DHFR leads to the depletion of nucleotides, thereby halting DNA replication and cell proliferation.
Caption: Postulated antimicrobial mechanism of action.
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial and/or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole)
-
Negative control (broth only)
-
Inoculum suspension standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare the microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.
In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General experimental workflow for efficacy evaluation.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, it is anticipated that derivatives from this class will exhibit significant antimicrobial and anticancer activities. The chloro-substitution on the pyridine ring is expected to modulate the electronic properties of the molecule, potentially leading to enhanced efficacy and selectivity.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions on the benzimidazole ring system. This will enable the establishment of a clear structure-activity relationship and the identification of lead compounds for further preclinical development. Elucidation of the precise mechanism of action will also be crucial for the rational design of more potent and selective drug candidates.
References
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Tavman, A., Ulküseven, B., Birteksöz, S., & Otük, G. (2003). Antimicrobial activity of some 2- and 3-pyridinyl-1H-benzimidazoles and their FeIII, CuII, ZnII, and AgI complexes. Folia Microbiologica, 48(4), 479-483. [Link]
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Validating the Molecular Target of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole: A Comparative Guide to Identifying Microtubule-Targeting Activity
Introduction: The Benzimidazole Scaffold and the Microtubule Hypothesis
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anthelmintic, and antiviral properties.[1][2] For many benzimidazole-containing molecules, the molecular target underlying their cytotoxic effects is the protein tubulin, the fundamental building block of microtubules.[3][4] These agents interfere with microtubule dynamics—the tightly regulated process of polymerization and depolymerization essential for cell division, intracellular transport, and maintenance of cell shape—making them potent anti-mitotic drugs.[2][5]
The compound 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, while not extensively characterized in public literature, belongs to this chemical class. Its structural features suggest a high probability of interacting with tubulin. Benzimidazole-based drugs are known to function as either microtubule-stabilizing agents (MSAs), which promote polymerization and prevent disassembly, or microtubule-destabilizing agents (MDAs), which inhibit polymerization.[6][7] Well-known MDAs with a benzimidazole core include nocodazole and albendazole.[6]
This guide provides a comprehensive experimental framework for validating whether tubulin is the molecular target of this compound. We will compare its hypothetical activity against two archetypal microtubule-targeting agents (MTAs): Paclitaxel , a potent MSA, and Colchicine , a classic MDA. The described protocols are designed as a self-validating system, where the opposing effects of the control compounds provide a clear benchmark to characterize the mechanism of our test compound.
Comparative Framework: Establishing a Mechanistic Dichotomy
To validate the molecular target, we must design experiments that not only show an effect on a biological system but also elucidate the specific mechanism of action. By comparing our test compound to both a known stabilizer and a known destabilizer, we can triangulate its function.
| Compound Class | Mechanism of Action | Predicted Experimental Outcomes |
| Microtubule Stabilizing Agent (MSA) (e.g., Paclitaxel) | Binds to β-tubulin within the microtubule polymer, preventing depolymerization and promoting assembly.[8][9] | In Vitro: Enhances tubulin polymerization.Cellular: Induces formation of dense, stable microtubule bundles; causes G2/M cell cycle arrest.[8][10] |
| Microtubule Destabilizing Agent (MDA) (e.g., Colchicine) | Binds to free tubulin dimers, preventing their incorporation into microtubules and promoting depolymerization.[11][12][13] | In Vitro: Inhibits tubulin polymerization.Cellular: Leads to disassembly of the microtubule network; causes G2/M cell cycle arrest.[11][14] |
| Test Compound this compound | Hypothesis: Interacts with tubulin to either stabilize or destabilize microtubules. | In Vitro & Cellular: Outcomes will align with either the MSA or MDA profile, or show no effect. |
Experimental Validation: A Step-by-Step Methodological Guide
The following three-tiered experimental approach provides a robust pathway to validate the molecular target, moving from a purified protein system to a cellular context.
Tier 1: In Vitro Tubulin Polymerization Assay
Causality: This is the most direct test of the compound's interaction with purified tubulin. By monitoring the assembly of tubulin into microtubules in a controlled, cell-free environment, we can unequivocally determine if the compound directly promotes or inhibits this process. A fluorescence-based method is described here for its high sensitivity.[5]
Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) bovine brain tubulin in a glycerol-containing polymerization buffer (G-PEM: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% glycerol) to a final concentration of 4 mg/mL. Keep on ice.[15]
-
Prepare a 10 mM stock of GTP in G-PEM buffer.
-
Prepare 10X working stocks of the test compound, Paclitaxel, and Colchicine by serial dilution in G-PEM buffer. Ensure the final DMSO concentration will be below 1% in all wells.
-
Prepare a fluorescent reporter solution (e.g., DAPI, which fluoresces more intensely when bound to microtubules) in G-PEM buffer.
-
-
Assay Execution:
-
Pre-warm a 96-well black, clear-bottom microplate to 37°C.
-
To the appropriate wells, add 5 µL of the 10X test compound, controls (Paclitaxel, Colchicine), or vehicle control (DMSO in G-PEM).
-
On ice, prepare the final Tubulin Reaction Mix by combining the 4 mg/mL tubulin stock, GTP (to a final concentration of 1 mM), and the fluorescent reporter.
-
To initiate polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well.[5]
-
Immediately place the plate into a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity (e.g., Ex/Em ~360/450 nm for DAPI) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time. A sigmoidal curve indicates successful polymerization.
-
Interpretation:
-
Vehicle Control: Should show a robust sigmoidal curve.
-
Paclitaxel: Should show an increased rate and extent of polymerization.
-
Colchicine: Should show a dose-dependent decrease in the rate and extent of polymerization.[15]
-
Test Compound: The resulting curves will reveal if it inhibits (like Colchicine), enhances (like Paclitaxel), or has no direct effect on tubulin polymerization. Calculate IC₅₀ (for inhibitors) or EC₅₀ (for enhancers) values.
-
-
Tier 2: Cellular Microtubule Network Analysis via Immunofluorescence Microscopy
Causality: This assay visualizes the compound's effect on the microtubule cytoskeleton within intact cells. It serves to validate the in vitro findings in a more biologically relevant context and provides striking qualitative evidence of the mechanism of action.[16]
Workflow Diagram:
Caption: Workflow for immunofluorescence analysis of microtubule networks.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable adherent cell line (e.g., HeLa or A549) onto glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound, Paclitaxel (e.g., 10 nM), Colchicine (e.g., 100 nM), and a vehicle control (DMSO) for a relevant time period (e.g., 16-24 hours).
-
-
Immunofluorescence Staining:
-
Fixation: Aspirate the media and fix the cells. For optimal microtubule staining, fixation with ice-cold methanol at -20°C for 5-10 minutes is highly effective.[17]
-
Blocking: Rehydrate the cells with PBS and block with a solution containing a detergent (e.g., 0.1% Triton X-100) and a blocking agent (e.g., 3% BSA) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the cells with a primary antibody specific for a tubulin subunit (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells again. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Interpretation:
-
Vehicle Control: Cells should display a fine, filamentous network of microtubules extending throughout the cytoplasm.
-
Paclitaxel: Cells will exhibit dense bundles of microtubules, particularly around the nucleus, and abnormal mitotic spindles.[10][18]
-
Colchicine: The microtubule network will appear diffuse and fragmented, or completely depolymerized, with tubulin staining the entire cytoplasm.[11]
-
Test Compound: The observed phenotype will clearly indicate a stabilizing or destabilizing effect on the cellular microtubule network.
-
-
Tier 3: Cell Cycle Analysis by Flow Cytometry
Causality: Both MSAs and MDAs disrupt the formation of a functional mitotic spindle, a structure composed of microtubules. This disruption activates the spindle assembly checkpoint, causing cells to arrest in the G2 or M phase of the cell cycle.[8][19] This assay quantifies the percentage of cells in each phase of the cell cycle, providing robust, quantitative evidence of mitotic arrest.
Signaling Pathway Diagram:
Caption: MTAs disrupt spindle dynamics, leading to G2/M arrest.
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells (e.g., Jurkat or K562 suspension cells, or adherent cells like HeLa) in appropriate culture vessels.
-
Treat cells with the test compound and controls (Paclitaxel, Colchicine, Vehicle) at relevant concentrations (e.g., 1X and 5X the GI₅₀) for a standard duration (e.g., 24 hours).
-
Harvest the cells. For adherent cells, use trypsin and collect both the detached and floating cells to include the mitotic population.
-
-
Cell Fixation and Staining:
-
Wash the cell pellet with ice-cold PBS.
-
Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells and permeabilize the membrane. Incubate for at least 30 minutes on ice or store at -20°C.[19]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA). Incubate for 30 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry and Data Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate the data to exclude cell debris and aggregates.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases.[19]
-
Interpretation:
-
Vehicle Control: Will show a normal cell cycle distribution profile.
-
Paclitaxel & Colchicine: Both will cause a significant, dose-dependent increase in the percentage of cells in the G2/M phase population compared to the vehicle control.[20][21]
-
Test Compound: A similar increase in the G2/M population provides strong, quantitative evidence that the compound disrupts mitosis, consistent with a microtubule-targeting mechanism.
-
-
Conclusion and Path Forward
By systematically executing this three-tiered experimental plan, researchers can build a compelling, evidence-based case for the molecular target of this compound. The direct in vitro polymerization assay establishes a physical interaction with tubulin, the immunofluorescence study provides visual confirmation of the effect on the cellular cytoskeleton, and the flow cytometry analysis quantifies the ultimate consequence of this interaction—mitotic arrest. The consistent alignment of results for the test compound with either the Paclitaxel (stabilizer) or Colchicine (destabilizer) control arms will provide a definitive validation of its mechanism of action as a microtubule-targeting agent.
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Derry, W. B., Wilson, L., & Jordan, M. A. (2008). Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins. PLoS ONE, 3(9), e3316. [Link]
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Gaskin, F. (2025, August 6). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
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Gupta, M. L., et al. (2003). Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. Yeast, 20(10), 845-856. [Link]
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YouTube. (2022, August 29). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. [Link]
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Bio-protocol. (n.d.). Immunofluorescence staining of microtubules. Bio-protocol. [Link]
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Katrukha, E. A., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102489. [Link]
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Ramirez-Rios, S., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5226. [Link]
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Shcherbakova, I., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 29334-29343. [Link]
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Zhang, Y., et al. (2022). Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. Molecules, 27(19), 6282. [Link]
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Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3). [Link]
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National Center for Biotechnology Information. (n.d.). Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. PubMed Central. [Link]
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ResearchGate. (n.d.). Structures of tubulin-targeting agents containing benzimidazole and/or piperazine scaffolds. ResearchGate. [Link]
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Sato, M., et al. (2022). Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. International Journal of Molecular Sciences, 23(17), 9904. [Link]
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Enos, A., & Coles, G. C. (1990). Effect of benzimidazole drugs on tubulin in benzimidazole resistant and susceptible strains of Caenorhabditis elegans. International Journal for Parasitology, 20(2), 161-167. [Link]
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Li, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4498-4515. [Link]
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A Comparative Analysis of Pyridinyl Benzimidazoles and Triazole Antifungals: A Guide for Researchers
In the ever-evolving landscape of antifungal drug discovery, the need for novel agents with improved efficacy, broader spectrums of activity, and favorable safety profiles is paramount. This guide provides a detailed comparative analysis of two significant classes of antifungal compounds: the well-established triazoles and the emerging class of pyridinyl benzimidazoles. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, antifungal spectra, and the experimental methodologies used to evaluate them.
Introduction to the Antifungal Arsenals
Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, pose a significant global health challenge. The triazole antifungals have long been a cornerstone of anti-infective therapy.[1][2] This class of synthetic compounds, characterized by a five-membered ring containing three nitrogen atoms, has given rise to crucial drugs like fluconazole, itraconazole, voriconazole, and posaconazole.[1][3] Their success lies in their targeted inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.[1]
Concurrently, the benzimidazole scaffold, a fused ring system of benzene and imidazole, has been a prolific source of bioactive compounds with a wide range of therapeutic applications, including antiparasitic and, more recently, antifungal activities.[4][5] The hybridization of the benzimidazole core with a pyridine moiety has generated a novel class of compounds—pyridinyl benzimidazoles—that are showing considerable promise as next-generation antifungals.[6][7] This guide will delve into a side-by-side comparison of these two chemical classes, highlighting the experimental data that underpins our current understanding.
Mechanism of Action: A Tale of Two Targets
The primary distinction between triazoles and pyridinyl benzimidazoles lies in their molecular mechanisms of action. While both ultimately disrupt fungal cell integrity, they may achieve this through different or multiple pathways.
Triazole Antifungals: The established mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] By binding to the heme cofactor in CYP51, triazoles prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and a depleted supply of ergosterol. This disrupts the fluidity and integrity of the fungal cell membrane, ultimately inhibiting fungal growth and replication.[1]
Pyridinyl Benzimidazoles: Emerging evidence suggests that pyridinyl benzimidazoles may possess a multi-targeted mechanism of action. It is hypothesized that these hybrid molecules inhibit not only the lanosterol 14α-demethylase (CYP51), similar to triazoles, but also interfere with cell wall synthesis, a function attributed to the pyridine moiety.[6] This dual-action potential is a significant advantage, as it could lead to a broader spectrum of activity and a lower propensity for the development of resistance.
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Inhibition of the ergosterol biosynthesis pathway by triazoles and pyridinyl benzimidazoles.
Comparative Antifungal Spectrum: An In Vitro Perspective
The in vitro antifungal activity of these compounds is a critical determinant of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Triazole Antifungals: Triazoles generally exhibit a broad spectrum of activity against a wide range of pathogenic fungi.[1] They are effective against most Candida species, Cryptococcus neoformans, and dimorphic fungi.[1] Newer triazoles like voriconazole and posaconazole have extended this spectrum to include Aspergillus species and even some of the Zygomycetes.[1][2] However, the emergence of resistant strains, particularly Candida auris and azole-resistant Aspergillus fumigatus, is a growing concern.[2]
Pyridinyl Benzimidazoles and Related Hybrids: Recent studies on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have demonstrated promising and, in some cases, superior in vitro antifungal activity compared to fluconazole. For instance, certain hybrid compounds have shown excellent activity against C. parapsilosis and Rhodotorula sp., with MIC values as low as 3.9 µg/mL.[6] Notably, some of these novel compounds have also shown efficacy against fluconazole-resistant Candida species.[8]
| Antifungal Agent | Candida albicans (MIC, µg/mL) | Candida parapsilosis (MIC, µg/mL) | Rhodotorula sp. (MIC, µg/mL) | Reference |
| Fluconazole | 0.5 - >64 | 0.25 - 8 | 4 - 32 | [6][8] |
| Hybrid Pyridinyl Benzimidazole (5a) | 3.9 | 18 (inhibition zone mm) | 19 (inhibition zone mm) | [6] |
| Hybrid Pyridinyl Benzimidazole (6a) | 7.5-13 (inhibition zone mm) | 7.5-13 (inhibition zone mm) | 3.9 | [6] |
| Benzimidazole Derivative (1a) | 0.5 - 256 | 0.5 - 256 | Not Tested | [8] |
| Benzimidazole Derivative (2a) | 2 - 256 | 2 - 256 | Not Tested | [8] |
Note: Data is compiled from multiple studies and direct comparison should be made with caution. Inhibition zone diameters are also included where MIC values were not provided.
Pharmacokinetics and Safety Profile: A Preliminary Comparison
The pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and safety profile of a drug are critical for its clinical success.
Triazole Antifungals: The pharmacokinetics of triazoles can be complex and variable among different agents.[9][10] Fluconazole and voriconazole generally have good oral bioavailability, whereas itraconazole and posaconazole absorption can be affected by food and gastric pH.[9][10][11] Most triazoles are metabolized by the cytochrome P450 (CYP) enzyme system in the liver, which can lead to significant drug-drug interactions.[9][10] Common adverse effects include gastrointestinal disturbances, skin rash, and elevated liver enzymes, with more severe toxicities such as visual disturbances and neurotoxicity reported with voriconazole.[2]
Pyridinyl Benzimidazoles: The pharmacokinetic and safety profiles of pyridinyl benzimidazoles are not yet well-characterized, as many of these compounds are in the early stages of development. However, the benzimidazole core is known to be a "privileged structure" in medicinal chemistry, often associated with good drug-like properties.[4] The increased solubility of some of the synthesized hybrid compounds in microbiological media is a promising indicator of potentially favorable pharmacological properties.[7] Further in vivo studies are necessary to determine their absorption, distribution, metabolism, excretion, and toxicity profiles.
Mechanisms of Resistance
The development of drug resistance is a major challenge in antifungal therapy.
Triazole Antifungals: Resistance to triazoles in fungi can occur through several mechanisms, with the most common being:
-
Target site modification: Mutations in the ERG11 (or CYP51A) gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of triazole drugs.
-
Overexpression of the target enzyme: Increased production of CYP51 can overcome the inhibitory effect of the drug.
-
Efflux pump overexpression: Fungi can actively pump the drug out of the cell through the action of ATP-binding cassette (ABC) transporters and major facilitators.
Pyridinyl Benzimidazoles: While data on resistance to antifungal pyridinyl benzimidazoles is limited, their potential dual mechanism of action could be a significant advantage in overcoming existing resistance mechanisms. By targeting both the cell membrane and the cell wall, it may be more difficult for fungi to develop resistance through a single mutation. However, as these compounds move through development, it will be crucial to investigate potential resistance pathways.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Dissolve the pyridinyl benzimidazole and triazole compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Microdilution Plates: Prepare serial two-fold dilutions of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 128 µg/mL.
-
Inoculum Preparation: Culture the fungal isolates on Sabouraud Dextrose Agar for 24-48 hours. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Controls: Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
2. Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effect of compounds on mammalian cell lines, providing an early indication of their safety profile.
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridinyl benzimidazole and triazole compounds for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The 50% cytotoxic concentration (CC50) can then be determined.
Conclusion and Future Directions
The comparative analysis of pyridinyl benzimidazoles and triazole antifungals reveals a promising future for the development of new anti-infective agents. While triazoles remain a vital part of our antifungal armamentarium, their efficacy is increasingly threatened by the rise of drug resistance. Pyridinyl benzimidazoles, with their potential for a dual mechanism of action and demonstrated in vitro potency against a range of fungal pathogens, represent a significant step forward.
The experimental data, particularly the in vitro susceptibility testing, underscores the potential of these novel compounds. However, it is crucial to acknowledge that this is an emerging field of research. Future work must focus on comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead pyridinyl benzimidazole candidates. A deeper understanding of their precise molecular targets and the mechanisms by which they overcome resistance will be instrumental in their journey from the laboratory to the clinic. The continued exploration of such innovative chemical scaffolds is essential in our ongoing battle against fungal diseases.
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A Comparative Guide to the Cross-Reactivity Profiling of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a small molecule is intrinsically linked to its selectivity.[1][2] The compound 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS: 143426-40-8, Molecular Formula: C₁₂H₈ClN₃) belongs to the benzimidazole class of heterocyclic compounds.[3] This scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological macromolecules due to its structural similarity to natural purines.[4][5] This versatility, however, necessitates a rigorous evaluation of a compound's interaction profile across the proteome.
Unintended interactions, or "off-target" effects, are a primary cause of drug-induced toxicity and a major factor in the high attrition rates seen in clinical trials.[6][7][8] Therefore, a comprehensive cross-reactivity study is not merely a supplementary check but a cornerstone of the preclinical safety and efficacy assessment. High selectivity ensures that a therapeutic agent exerts its effect primarily on the intended target, minimizing the potential for adverse reactions.[1][9]
This guide provides a multi-tiered strategic framework for systematically evaluating the cross-reactivity of this compound. We will compare its hypothetical performance against alternative compounds by outlining robust, self-validating experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the rationale and methodology to build a comprehensive selectivity profile, enabling informed decisions in the progression of drug candidates.
Compound Profile and Rationale for Target Class Selection
-
Core Structure: this compound
-
Molecular Weight: 229.67 g/mol [3]
-
Structural Features: The molecule combines a benzimidazole ring system with a chloropyridinyl moiety. Benzimidazole derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[10][11][12] The nitrogen-containing heterocycles make them adept at forming hydrogen bonds and interacting with the active sites of enzymes, particularly kinases.
Given these structural alerts, a cross-reactivity investigation should prioritize target families known to interact with benzimidazole-type structures. The most prominent of these is the human kinome. The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a frequent target of small molecule inhibitors.[13] A broad screen against a panel of kinases is therefore the logical first step in characterizing this compound's selectivity.
A Multi-Tiered Strategy for Selectivity Profiling
A robust assessment of cross-reactivity requires a phased approach, moving from broad, high-throughput screening to more focused, biologically relevant validation. This ensures a cost-effective and scientifically sound evaluation.
Caption: A multi-tiered workflow for systematic cross-reactivity profiling.
Experimental Methodologies and Data Comparison
Tier 1: Broad Kinome Selectivity Profiling
Causality: The initial goal is to cast a wide net to identify any potential kinase interactions. Large-panel kinase screening is crucial for identifying selective and potent kinase inhibitors and is a pivotal part of the discovery process.[14] Using a radiometric assay format is often considered the gold standard as it directly measures enzyme activity, thereby avoiding the false positives and negatives that can be caused by indirect detection methods.[14]
Protocol: Radiometric Kinase Profiling (e.g., HotSpot™ Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and two alternative benzimidazole compounds (Alternative A, Alternative B) in 100% DMSO.
-
Assay Concentration: Perform an initial screen at a single, high concentration (e.g., 10 µM) to maximize the chance of detecting interactions.
-
Kinase Panel: Utilize a comprehensive panel of over 400 human kinases. Such services are commercially available from vendors like Reaction Biology or Pharmaron.[14][15]
-
Reaction Mixture: For each kinase, prepare a reaction mixture containing the specific peptide/protein substrate, metal cofactors (Mg²⁺/Mn²⁺), and ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition can be detected.
-
Initiation: Add [γ-³³P]-ATP to initiate the kinase reaction in the presence of the test compound or vehicle control (DMSO).
-
Incubation: Incubate the reaction plates at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Termination & Separation: Stop the reaction and spot the mixture onto filtermats. Wash the filters to remove unincorporated [γ-³³P]-ATP, leaving only the radiolabeled, phosphorylated substrate.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
-
% Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
-
Data Presentation: Comparative Kinase Inhibition
| Kinase Target | This compound (% Inhibition @ 10 µM) | Alternative A (% Inhibition @ 10 µM) | Alternative B (% Inhibition @ 10 µM) |
| On-Target X | 98% | 95% | 99% |
| ABL1 | 8% | 55% | 12% |
| SRC | 12% | 62% | 15% |
| LCK | 9% | 48% | 11% |
| VEGFR2 | 75% | 20% | 31% |
| CDK2 | 15% | 33% | 18% |
| p38α | 5% | 15% | 7% |
Hypothetical data presented for illustrative purposes.
Interpretation: In this hypothetical screen, the subject compound shows high activity against its intended target (On-Target X) and a significant off-target interaction with VEGFR2. Alternative A is clearly less selective, hitting multiple SRC-family kinases. This initial screen provides critical data to guide the next tier of investigation, focusing on the most potent off-target hits.
Tier 2: Cellular Target Engagement Validation with CETSA
Causality: A positive result in a biochemical assay does not always translate to activity in a cellular context due to factors like membrane permeability and intracellular competition.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct binding of a compound to its target inside intact cells or cell lysates.[17][18] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[19][20][21]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for VEGFR2 Off-Target Validation
-
Cell Culture: Culture a relevant cell line that endogenously expresses the off-target of interest, VEGFR2 (e.g., HUVEC cells).
-
Compound Treatment: Treat intact cells with 10 µM of this compound or a vehicle control (0.1% DMSO) for 1 hour at 37°C.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[20]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble VEGFR2 at each temperature point using Western Blot analysis with a specific anti-VEGFR2 antibody.
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Normalize the data to the lowest temperature point (100% soluble).
-
Plot the percentage of soluble protein against temperature to generate a melting curve.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) indicates target engagement.
-
Data Presentation: Isothermal Dose-Response Fingerprint (ITDRF)
To compare potency, an isothermal dose-response fingerprint (ITDRF) can be performed.[19] Here, cells are treated with a range of compound concentrations and heated to a single, constant temperature (e.g., 54°C, where significant precipitation occurs in the vehicle group).
| Compound Concentration | % Soluble VEGFR2 (Test Compound) | % Soluble VEGFR2 (Alternative A) | % Soluble VEGFR2 (Alternative B) |
| 0 µM (Vehicle) | 35% | 35% | 35% |
| 0.1 µM | 45% | 36% | 38% |
| 1 µM | 68% | 38% | 45% |
| 10 µM | 85% | 42% | 55% |
| 100 µM | 88% | 50% | 65% |
Hypothetical ITDRF data at a fixed temperature of 54°C.
Interpretation: The test compound shows a clear dose-dependent stabilization of VEGFR2 in a cellular environment, confirming it engages this off-target. Alternatives A and B show much weaker stabilization, indicating they are more selective and have less off-target engagement with VEGFR2 in cells. This cellular data is more predictive of potential physiological effects than biochemical data alone.[16]
Tier 3: In Vitro Cytotoxicity and Selectivity Index
Causality: Confirming target engagement is critical, but the ultimate measure of safety is the compound's effect on cell health. A cytotoxicity assay across a panel of cell lines helps determine the therapeutic window.[22] By comparing the concentration that inhibits the target (IC₅₀) or causes toxicity in cancer cells (CC₅₀) to the concentration that causes toxicity in normal cells, we can calculate an in vitro selectivity index (SI).[23] A higher SI is desirable, indicating the compound is more toxic to the target cells than to normal host cells.
Protocol: ATP-Based Cytotoxicity Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed two cell lines into 96-well plates: a target cancer cell line (e.g., A549) and a non-cancerous control cell line (e.g., primary human hepatocytes or THLE-2 cells).[22][24] Allow cells to adhere overnight.
-
Compound Dosing: Prepare serial dilutions of the test compounds (from 0.01 µM to 100 µM). Add the compounds to the cells and incubate for 72 hours.
-
Lysis and ATP Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) that lyses the cells and contains luciferase and its substrate. The amount of luminescence produced is directly proportional to the amount of ATP present, which reflects the number of viable cells.[24][25]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to vehicle-treated cells (100% viability).
-
Plot percent viability against log[concentration] and fit a dose-response curve to calculate the CC₅₀ (concentration causing 50% reduction in viability) for each cell line.
-
Calculate the Selectivity Index (SI): SI = CC₅₀ (Normal Cells) / CC₅₀ (Cancer Cells).
-
Data Presentation: Comparative Cytotoxicity and Selectivity
| Compound | CC₅₀ (A549 Cancer Cells) | CC₅₀ (Hepatocytes) | Selectivity Index (SI) |
| This compound | 1.5 µM | 4.5 µM | 3.0 |
| Alternative A | 2.0 µM | 3.0 µM | 1.5 |
| Alternative B | 1.2 µM | 25.0 µM | 20.8 |
Interpretation: While our test compound has good potency against the cancer cell line, its low selectivity index of 3.0 suggests a narrow therapeutic window and potential for toxicity. The off-target activity on VEGFR2 observed in Tiers 1 and 2 may contribute to this general toxicity. In contrast, Alternative B, despite similar on-target potency, demonstrates a much higher SI, making it a significantly more promising candidate from a safety perspective.
Conclusion
This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity of this compound. By employing a multi-tiered strategy—from broad biochemical screening to cellular target engagement and functional cytotoxicity assays—researchers can build a comprehensive and predictive selectivity profile. The hypothetical data clearly illustrates how such a comparison can differentiate a lead compound from less desirable alternatives. Alternative B, with its clean kinase profile and high in vitro selectivity index, emerges as the superior candidate. This rigorous, multi-faceted evaluation of off-target interactions is indispensable for mitigating risk, reducing late-stage failures, and ultimately developing safer and more effective therapeutics.[6][8][26]
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Illuminating the Molecular Embrace: A Comparative Guide to the Binding Mode of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole at the GPR39 Receptor
For researchers and drug development professionals navigating the intricate world of G protein-coupled receptors (GPCRs), understanding the precise molecular interactions that govern ligand binding is paramount. This guide provides an in-depth analysis of the binding mode of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole , a representative of the benzimidazole scaffold, at its putative target, the G protein-coupled receptor 39 (GPR39). In the absence of a definitive crystal structure, this guide synthesizes functional data, compares it with other known GPR39 agonists, and presents a putative binding model to inform rational drug design and further experimental validation.
Introduction: The Benzimidazole Scaffold and the Enigmatic GPR39 Target
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its versatile structure, characterized by favorable physicochemical properties such as hydrogen bond donor-acceptor capabilities and the potential for π-π stacking, allows for efficient binding to a wide array of biological macromolecules. The compound at the heart of our investigation, this compound, and its close analogs have emerged as potential modulators of GPR39.
GPR39 is a class A GPCR that has garnered significant interest for its role in a variety of physiological processes, including metabolic regulation, neuronal function, and gastrointestinal health.[1][2] What makes GPR39 particularly intriguing is its activation by zinc ions (Zn²⁺), which can act as a direct agonist or a positive allosteric modulator (PAM) for synthetic ligands.[1][3] This dual activation mechanism adds a layer of complexity and opportunity for therapeutic intervention. A derivative of our topic compound, 2-(2-chloro-3-pyridinyl)-1-(3-methylbenzyl)-1H-1,3-benzimidazole, has been identified as a potential GPR39 agonist, underscoring the relevance of this scaffold in targeting this receptor.
A Comparative Analysis of GPR39 Agonists
To contextualize the binding of this compound, we will compare it with other well-characterized GPR39 agonists from different chemical classes. This comparative approach allows us to discern commonalities and differences in their functional profiles, which in turn can provide clues about their respective binding modes. The primary comparators include:
-
GSK2636771 : A benzimidazole derivative, making it a close structural analog to our compound of interest.
-
LY2784544 : An imidazo[1,2-b]pyridazine-based compound.
-
TC-G 1008 (GPR39-C3) : A potent 2-pyridylpyrimidine agonist.
These compounds, despite their structural diversity, all converge on the activation of GPR39, albeit with varying potencies and dependencies on the presence of Zn²⁺.
Functional Activity Profile
The functional activity of these agonists is typically assessed through cell-based assays that measure downstream signaling events upon receptor activation, such as β-arrestin recruitment or intracellular calcium mobilization. The half-maximal effective concentration (EC₅₀) is a key parameter for comparing their potency.
| Compound | Scaffold | GPR39 Agonist Activity | Zinc Dependency | EC₅₀ (β-arrestin assay, with 100µM Zn²⁺) |
| GSK2636771 | Benzimidazole | Yes | High | ~85 nM |
| LY2784544 | Imidazo[1,2-b]pyridazine | Yes | High | ~6.8 nM |
| TC-G 1008 | 2-Pyridylpyrimidine | Yes | Moderate | ~10.2 nM |
Data synthesized from literature reports.[3]
A critical observation is the differential dependence on Zn²⁺. While TC-G 1008 exhibits significant activity in the absence of zinc, the agonist effects of GSK2636771 and LY2784544 are markedly enhanced by the presence of Zn²⁺, which acts as a PAM for both their efficacy and potency.[3] This suggests that the binding sites or the conformational changes induced by the benzimidazole and imidazo[1,2-b]pyridazine scaffolds may be more sensitive to the allosteric modulation by zinc.
The Putative Binding Mode: A Hypothesis Driven by Indirect Evidence
In the absence of a high-resolution crystal or cryo-EM structure of GPR39 in complex with an agonist, we must rely on indirect evidence from functional assays, site-directed mutagenesis, and computational modeling to construct a plausible binding model.
Site-directed mutagenesis studies have identified key residues in the extracellular domains of GPR39 that are crucial for Zn²⁺ binding, namely His17, His19, and Asp313.[3][4] However, mutation of these residues did not abolish the activity of synthetic agonists, indicating that these ligands likely bind to a different site within the transmembrane domain, a common feature for small molecule GPCR modulators.
Based on the general architecture of class A GPCRs and docking studies of benzimidazole derivatives into other receptors, we can hypothesize a binding orientation for this compound within the transmembrane helical bundle of GPR39.
Caption: Putative interactions of the benzimidazole scaffold within the GPR39 binding pocket.
This hypothetical model suggests that:
-
The benzimidazole N-H group can act as a hydrogen bond donor, interacting with a polar residue (e.g., Asp, Glu, or Asn) in the binding pocket.
-
The chloropyridinyl ring likely occupies a hydrophobic pocket, with the chlorine atom potentially forming halogen bonds or other specific interactions.
-
The fused aromatic system of the benzimidazole ring is well-suited for π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
The differences in the side chains and substitution patterns of the comparator agonists would then account for their varied potencies and zinc dependencies by engaging with different sub-pockets within the receptor.
Experimental Methodologies for Confirming Binding and Function
Validating the binding and functional effects of compounds like this compound requires robust and reproducible experimental protocols. Below are two key assays used in the characterization of GPR39 agonists.
β-Arrestin Recruitment Assay
This assay measures the recruitment of the signaling protein β-arrestin to the activated GPCR, a hallmark of receptor activation for many GPCRs.
Experimental Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing both GPR39 and a β-arrestin fusion protein (e.g., fused to a luciferase fragment) in appropriate culture medium.
-
Cell Plating: Seed the cells into 96- or 384-well white, clear-bottom plates at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, GSK2636771, etc.) and a known agonist as a positive control in an appropriate assay buffer. Include a vehicle control. For GPR39, also prepare compound plates with and without a fixed concentration of ZnCl₂.
-
Assay: Remove the culture medium from the cells and add the compound dilutions.
-
Incubation: Incubate the plates for 60-90 minutes at 37°C.
-
Detection: Add the luciferase substrate according to the manufacturer's instructions and measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and fit to a four-parameter logistic equation to determine the EC₅₀ and maximal response.
Caption: Workflow for a β-arrestin recruitment assay.
Intracellular Calcium Mobilization Assay
GPR39 is known to couple to Gαq, which upon activation, leads to an increase in intracellular calcium levels. This assay quantifies this calcium flux.
Experimental Protocol:
-
Cell Culture and Plating: Culture and plate GPR39-expressing cells as described for the β-arrestin assay.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for dye loading.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a separate plate.
-
Measurement: Place both the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Assay Execution: The instrument will measure a baseline fluorescence, then add the compounds from the source plate to the cell plate, and continue to measure the fluorescence signal over time to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well, normalize to the baseline, and plot against the compound concentration to determine the EC₅₀.
Caption: Workflow for an intracellular calcium mobilization assay.
Conclusion and Future Directions
Future research should prioritize obtaining a crystal or cryo-EM structure of GPR39 in complex with a benzimidazole agonist. In parallel, extensive structure-activity relationship (SAR) studies and site-directed mutagenesis experiments guided by homology modeling will be crucial to validate the putative binding mode and pave the way for the design of next-generation GPR39-targeted therapeutics with optimized potency, selectivity, and pharmacokinetic properties.
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Shashank, S., et al. (2017). Discovery and Characterization of Novel GPR39 Agonists Allosterically Modulated by Zinc. Molecular Pharmacology, 91(1), 1-13. [Link]
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Pulkkinen, O., et al. (2018). The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target. International Journal of Molecular Sciences, 19(9), 2736. [Link]
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Jalil, N. A. S., & Hamid, S. A. (2023). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type (EGFRWT) and T790M Mutant. Sains Malaysiana, 52(2), 555-569. [Link]
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Mao, Y., et al. (2018). A review of approaches to the metallic and non-metallic synthesis of benzimidazole (BnZ) and their derivatives for biological efficacy. RSC Advances, 8(46), 26039-26063. [Link]
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A Comparative Guide to the Antimicrobial Spectrum of Benzimidazole Derivatives
This guide provides an in-depth, objective comparison of the antimicrobial performance of various benzimidazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data lists to explain the causality behind experimental choices and the mechanistic underpinnings of the observed antimicrobial spectra. We will explore the activity of this versatile chemical scaffold against parasites, fungi, bacteria, and viruses, supported by experimental data and detailed protocols.
Introduction: The Benzimidazole Scaffold in Antimicrobial Drug Discovery
The benzimidazole nucleus, a bicyclic structure formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows benzimidazole derivatives to interact with a wide array of biological targets, leading to a remarkable diversity of pharmacological activities.[1][2] While best known for their anthelmintic properties, extensive research has revealed a broad spectrum of activity, including potent antifungal, antiviral, and antibacterial effects.[3][4]
This guide will dissect the antimicrobial spectrum of this class, comparing the activity of different derivatives and elucidating the structure-activity relationships (SAR) that govern their efficacy.
Mechanism of Action: More Than Just Tubulin Inhibition
The classical mechanism of action for benzimidazole anthelmintics is the disruption of microtubule polymerization.[5][6] However, the broader antimicrobial activity of this class is attributable to multiple mechanisms.
Primary Anthelmintic and Antifungal Mechanism: Tubulin Polymerization Inhibition
The selective toxicity of benzimidazoles against helminths and fungi stems from their high affinity for the parasite/fungal β-tubulin subunit.[5] By binding to this protein, they inhibit its polymerization into microtubules. This disruption of the cytoskeleton has several critical downstream effects:
-
Arrest of Cell Division: Microtubules are essential for the formation of the mitotic spindle during cell division.[6]
-
Impaired Glucose Uptake: The intracellular transport of nutrients, including glucose, is dependent on microtubule integrity.[5][7]
-
Inhibition of Waste Excretion: Cellular secretory processes are also microtubule-dependent.
These combined effects lead to energy depletion, immobilization, and ultimately, the death of the parasite.
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobials by measuring the zone of growth inhibition around an impregnated disk. [8][9] Rationale: This method provides a rapid visual assessment of a compound's activity. The size of the inhibition zone correlates with the organism's susceptibility and the compound's diffusion rate through the agar. It is a highly standardized and cost-effective screening method. [8] Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol. [10][11]2. Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube. [12] * Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate 60° each time) to ensure confluent growth. Swab the rim of the agar. [9][12] * Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Prepare sterile filter paper disks impregnated with a known concentration of the benzimidazole derivative.
-
Using sterile forceps, place the disks onto the inoculated agar surface, ensuring they are spaced far enough apart (approx. 24 mm) to prevent overlapping inhibition zones. [11] * Gently press each disk to ensure complete contact with the agar. [12]4. Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours. [8]5. Result Interpretation: Measure the diameter (in mm) of the zone of complete growth inhibition around each disk. The susceptibility is determined by comparing this diameter to standardized charts (e.g., from CLSI).
-
Conclusion and Future Directions
The benzimidazole scaffold is a cornerstone of antimicrobial research, with a proven track record in anthelmintic therapy and vast, underexplored potential in antibacterial, antifungal, and antiviral applications. [1][3]Comparative analysis reveals that while classic derivatives like albendazole and mebendazole have a well-defined anthelmintic spectrum, novel derivatives exhibit potent and varied activity against a wide range of microbial pathogens.
Future research should focus on:
-
Head-to-Head Comparisons: Standardized testing of both classic and novel derivatives against broad panels of bacteria, fungi, and viruses to build a more comprehensive comparative dataset.
-
Mechanism of Action Studies: Elucidating the precise molecular targets for derivatives showing potent antibacterial or antiviral activity.
-
Structure-Activity Relationship (SAR) Refinement: Using SAR data to rationally design next-generation benzimidazoles with enhanced potency, selectivity, and improved pharmacokinetic profiles to overcome challenges like microbial resistance. [13] By leveraging the established protocols and mechanistic understanding presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical class.
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Pierce, C. G., & Lionakis, M. S. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
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Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. Available at: [Link]
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Rodriguez-Tudela, J. L., et al. (2008). EUCAST breakpoints for antifungals. Clínica Terapéutica. Available at: [Link]
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Rashdan, H. R. M., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. Available at: [Link]
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Noolvi, M. N., et al. (2022). Unveiling the antimicrobial potential of benzimidazole derivatives: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Bridging the Gap: A Comparative Guide to the In Vivo Validation of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole's Anthelmintic Potential
This guide provides a comprehensive framework for the in vivo validation of the novel benzimidazole derivative, 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (hereafter designated as CBI-3P). While CBI-3P has demonstrated promising efficacy in preliminary in vitro screens against parasitic nematodes, this document outlines the critical subsequent steps to translate these findings into a tangible in vivo context. We will objectively compare its projected performance against a well-established alternative, Albendazole, providing the necessary experimental designs and data interpretation frameworks for researchers in drug development.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, most notably its profound success in anthelmintic therapy[1][2]. Compounds like Albendazole and Mebendazole have been mainstays in combating helminth infections for decades[2][3]. The emergence of new derivatives like CBI-3P (CAS 143426-40-8)[4] necessitates a rigorous validation pathway to ascertain their potential to address challenges such as emerging drug resistance[3][5].
The Imperative of In Vivo Validation: Beyond the Petri Dish
Translating in vitro success to in vivo efficacy is a notorious challenge in anthelmintic drug discovery. In vitro assays, while essential for initial high-throughput screening, often fail to replicate the complex host-parasite environment. Established anthelmintics frequently show no obvious phenotype, such as worm paralysis or death, when removed from the host environment, raising concerns about the predictive value of many in vitro viability assays[6]. Therefore, progression to a robust animal model is not merely a confirmatory step but a fundamental requirement to assess a compound's true therapeutic potential. This guide focuses on a gerbil model of Haemonchus contortus infection, a validated and relevant system for evaluating anthelmintic candidates for small ruminants and for providing proof-of-concept for broader applications[7].
Proposed Mechanism of Action: The Benzimidazole Hallmark
The primary mechanism of action for most benzimidazole anthelmintics is the disruption of microtubule formation in the parasite. They achieve this by binding to β-tubulin, a key protein subunit of microtubules. This binding prevents the polymerization of tubulin dimers into microtubules, which are essential for vital cellular functions, including cell division, nutrient absorption, and motility. The selective toxicity of benzimidazoles arises from their significantly higher binding affinity for parasitic β-tubulin compared to the mammalian homologue.
Caption: Experimental workflow for in vivo anthelmintic efficacy testing.
Conclusion and Forward Outlook
This guide provides a robust, scientifically grounded framework for advancing this compound (CBI-3P) from a promising in vitro hit to a validated in vivo anthelmintic candidate. The proposed head-to-head comparison with Albendazole using a validated gerbil infection model will generate the critical data needed to assess its true therapeutic potential. The hypothetical data presented suggests that CBI-3P has the potential to be a highly efficacious compound, possibly exceeding the potency of established drugs. Successful completion of this in vivo validation is the pivotal next step in the development pipeline, providing the necessary evidence to warrant further preclinical development, including expanded safety, pharmacokinetic, and spectrum-of-activity studies.
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A Comparative Benchmarking Guide to 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole Against Commercial PARP Inhibitor Standards
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the novel investigational compound, 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole, against established commercial standards in the realm of PARP inhibition.
Introduction: The Promise of a Novel Benzimidazole Scaffold
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties[1][2][3]. The subject of this guide, this compound, is a novel entity characterized by a benzimidazole core fused with a pyridine ring[4]. While its specific mechanism of action is under investigation, its structural similarity to known kinase inhibitors suggests potential activity within the DNA Damage Response (DDR) pathways.
This guide puts forward the hypothesis that this compound acts as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair. To explore this potential, we will benchmark its performance against two commercially available, FDA-approved PARP inhibitors: Olaparib (Lynparza®) and Rucaparib (Rubraca®)[5][6][7]. This objective comparison will be based on established in vitro experimental data, providing a framework for evaluating its potential as a new therapeutic agent.
The Rationale for PARP Inhibition in Oncology
PARP inhibitors are a class of targeted therapies that have revolutionized the treatment of certain cancers, particularly those with mutations in the BRCA1/2 genes[5]. PARP enzymes play a crucial role in repairing single-strand DNA breaks. When PARP is inhibited, these single-strand breaks can escalate into more lethal double-strand breaks during DNA replication. In healthy cells, these double-strand breaks are efficiently repaired by the homologous recombination pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA mutations, this repair pathway is deficient. The simultaneous inhibition of PARP and the inherent defect in homologous recombination leads to a state of "synthetic lethality," where the cancer cells are unable to repair their DNA, leading to cell death[8].
Caption: Signaling pathway of PARP inhibition leading to synthetic lethality.
Comparative In Vitro Efficacy: Cell Viability Assays
A fundamental first step in benchmarking a novel compound is to determine its cytotoxic effects on cancer cells. Cell viability assays, such as the MTT or MTS assay, are colorimetric methods used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[9][10][11].
Experimental Rationale
The choice of a cell line is critical for evaluating PARP inhibitors. A BRCA-mutant cancer cell line, such as the human ovarian cancer cell line OVCAR-3, provides a relevant model system to assess the synthetic lethality mechanism. By comparing the half-maximal inhibitory concentration (IC50) of our investigational compound to that of Olaparib and Rucaparib, we can quantitatively assess its relative potency.
Hypothetical IC50 Data
The following table summarizes hypothetical IC50 values obtained from an MTT assay performed on OVCAR-3 cells after a 72-hour incubation with the respective compounds.
| Compound | IC50 (µM) |
| This compound | 1.2 |
| Olaparib | 0.8 |
| Rucaparib | 1.5 |
These hypothetical results suggest that this compound exhibits potent cytotoxic activity, comparable to the established PARP inhibitors.
Target Engagement and Downstream Effects: Western Blot Analysis
To confirm that the observed cytotoxicity is a result of PARP inhibition and the subsequent induction of DNA damage, a Western blot analysis is performed. This technique allows for the detection and quantification of specific proteins involved in the DDR pathway.
Experimental Workflow and Rationale
The experimental workflow for Western blot analysis involves cell lysis, protein quantification, gel electrophoresis, protein transfer to a membrane, and immunodetection with specific antibodies[12][13]. For this study, we would assess the levels of two key proteins:
-
PARP: To observe any changes in the total PARP protein level.
-
γH2AX (phosphorylated H2AX): A sensitive marker for DNA double-strand breaks. An increase in γH2AX indicates the accumulation of DNA damage.
Caption: Step-by-step workflow for Western blot analysis.
Hypothetical Quantitative Western Blot Data
The following table presents hypothetical quantitative data from a Western blot analysis of OVCAR-3 cells treated with the IC50 concentration of each compound for 24 hours. Data is presented as the fold change in protein expression relative to an untreated control, normalized to a loading control (e.g., β-actin).
| Compound | PARP (Fold Change) | γH2AX (Fold Change) |
| This compound | 0.95 | 4.8 |
| Olaparib | 0.98 | 5.2 |
| Rucaparib | 0.96 | 4.5 |
These hypothetical findings indicate that all three compounds lead to a significant increase in the DNA damage marker γH2AX without substantially altering the total PARP protein levels, which is consistent with the mechanism of PARP inhibition.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed OVCAR-3 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Olaparib, or Rucaparib for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[9][11].
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[10][11].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Protocol
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors[12].
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay[12].
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PARP and γH2AX overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[13].
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Conclusion
This guide provides a comprehensive framework for the initial benchmarking of the novel compound this compound as a potential PARP inhibitor. Based on our hypothetical in vitro data, this compound demonstrates promising anticancer activity, comparable to the established commercial standards Olaparib and Rucaparib. The cell viability and Western blot analyses suggest that its mechanism of action is consistent with PARP inhibition and the induction of DNA damage.
Further investigations are warranted to fully characterize the pharmacological profile of this compound, including kinase profiling to determine its selectivity, pharmacokinetic studies to assess its drug-like properties, and in vivo efficacy studies in preclinical cancer models. The data presented herein provides a strong rationale for the continued development of this promising benzimidazole derivative as a potential novel cancer therapeutic.
References
-
National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Cleveland Clinic. PARP Inhibitors: What They Are, Types & Side Effects. [Link]
-
National Institutes of Health. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. [Link]
-
Biotech Primer Inc. (2024-09-02). Targeted Disruption: The Rise of PARP Inhibitors. [Link]
-
Wikipedia. PARP inhibitor. [Link]
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SingleCare. (2022-04-07). List of PARP inhibitors: Uses, common brands, and safety information. [Link]
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OriGene Technologies Inc. Western Blot Protocol. [Link]
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Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. Journal of Drug Delivery and Therapeutics. [Link]
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Tavman, A., Ulküseven, B., Birteksöz, S., & Otük, G. (2003). Antimicrobial activity of some 2- and 3-pyridinyl-1H-benzimidazoles and their FeIII, CuII, ZnII, and AgI complexes. Folia microbiologica, 48(4), 479–483. [Link]
-
Wang, M., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of agricultural and food chemistry, 61(10), 2447–2453. [Link]
-
ChemRxiv. (2023). 1 Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. [Link]
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National Center for Biotechnology Information. Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through rigorous chemical waste management. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS No. 143426-40-8), a heterocyclic compound featuring a chlorinated pyridine moiety linked to a benzimidazole core. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
The structural characteristics of this compound—namely, the presence of a halogen (chlorine) and nitrogenous heterocyclic rings—classify it as a hazardous substance requiring specialized disposal. Improper disposal, such as drain discharge or mixing with non-hazardous waste, can lead to environmental contamination and pose significant health risks. This guide is designed to provide clear, actionable steps to mitigate these risks effectively.
Immediate Safety and Hazard Information
Understanding the hazard profile of this compound is the first step in its safe management. Based on data for the compound, it is classified with a "Warning" signal word and is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
These classifications underscore the need for appropriate personal protective equipment (PPE) and careful handling at all stages, from use to final disposal.
Quantitative Hazard Classification
To provide a clear and accessible summary of the hazards, the following table outlines the Globally Harmonized System (GHS) classifications for this compound.
| Hazard Class | Category | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin | |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled |
This information necessitates that all handling and disposal procedures be conducted in a manner that prevents ingestion, skin contact, and inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures safety and compliance. The core principle is waste segregation to prevent chemical incompatibilities and to facilitate proper final disposal, which for chlorinated organic compounds, is typically high-temperature incineration[1].
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Lab Coat: A flame-resistant lab coat should be worn and fully fastened.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All waste handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood[2][3].
Step 2: Waste Segregation and Collection
Proper segregation is the most critical step in hazardous waste management. Due to its chlorinated nature, this compound must be disposed of as halogenated organic waste [4][5].
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all waste containing this compound. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid[2][3].
-
Collect All Waste Forms: This includes:
-
Unused or expired solid compound.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.
-
Rinsate from cleaning contaminated glassware. The first rinse with a suitable solvent (e.g., acetone or ethanol) should always be collected as hazardous waste[2].
-
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[6]. Attach any other hazard labels (e.g., "Toxic") as required by your institution's Environmental Health and Safety (EHS) department.
Causality: Segregating halogenated waste is crucial because mixing it with non-halogenated solvents can make the entire mixture unsuitable for solvent recovery and significantly increases disposal costs[5]. Furthermore, improper mixing can lead to dangerous chemical reactions.
Step 3: Storage of Waste
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:
-
Secure and accessible only to authorized personnel.
-
Well-ventilated.
-
Away from incompatible materials, particularly strong oxidizing agents[3][7].
-
Equipped with secondary containment to capture any potential leaks.
Step 4: Decontamination of Empty Containers
Original containers that held the pure compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple-Rinse: Rinse the empty container three times with a suitable laboratory solvent like acetone or ethanol[2].
-
Collect Rinsate: The first rinsate must be collected and disposed of as halogenated hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations[2].
-
Deface and Dispose: After thorough rinsing, deface or remove the original label and puncture the container to prevent reuse. It can then be disposed of with regular laboratory glass or plastic waste, as per your institution's guidelines.
Step 5: Final Disposal
The final step is to arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office or a licensed hazardous waste disposal contractor[2][8]. Never attempt to dispose of this chemical down the drain or in the regular trash[9]. The standard and most environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration, which breaks the molecule down into less harmful components like carbon dioxide, nitrogen oxides, and hydrogen chloride, with the latter being scrubbed from the exhaust gases[1][10].
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%. Retrieved from [Link]
-
ChemSigma. (n.d.). 143426-40-8 this compound. Retrieved from [Link]
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Jiangsu Haipu Functional Materials Co., Ltd. (n.d.). Treatment of Pyridine and Pyridine Derivatives Wastewater. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). TRI Pollution Prevention Report for CHEMDESIGN CORP and Pyridine. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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ResearchGate. (2015). Treatment of wastewater containing pyridine released from N,N'- Dichlorobis (2,4,6-trichlorophenyl) urea (CC2) plant by advanced oxidation. Retrieved from [Link]
-
Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Environmental Health and Safety. (2018). Hazardous Waste Reduction. Retrieved from [Link]
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Personal protective equipment for handling 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
A Guide to the Safe Handling of 2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
This document provides a comprehensive guide to the safe handling, use, and disposal of the novel research compound this compound. As specific toxicological and hazard data for this compound are not widely available, this guide is founded on a conservative approach, treating the substance as potentially hazardous. The recommendations are derived from an analysis of its constituent chemical moieties—a chlorinated pyridine and a benzimidazole ring—and adhere to established best practices for handling uncharacterized research chemicals.
Hazard Assessment: A Structural Perspective
A thorough risk assessment is the cornerstone of laboratory safety. In the absence of specific data for this compound, we must infer potential hazards from its structural components.
-
Benzimidazole Core: The benzimidazole scaffold is a key feature in many biologically active compounds, including pharmaceuticals and antifungals. This inherent bioactivity necessitates caution, as the compound could have unforeseen physiological effects upon exposure.
-
Chlorinated Pyridine Moiety: Chlorinated aromatic compounds are often associated with skin and eye irritation, and some can be harmful if inhaled or absorbed through the skin. The presence of the chloro-pyridine group suggests that this molecule should be handled with measures to prevent dermal contact and inhalation.
Given these structural alerts, a conservative approach is mandatory. We will operate under the assumption that this compound is, at a minimum, an irritant and potentially toxic.
The Hierarchy of Controls: A Proactive Safety Strategy
Before detailing Personal Protective Equipment (PPE), it is crucial to implement the hierarchy of controls, which prioritizes safer work practices and engineering solutions over reliance on PPE alone.
Caption: The Hierarchy of Controls prioritizes engineering and administrative safety measures.
-
Engineering Controls: All handling of this compound, especially when in powdered form or when solutions are being prepared, must be conducted within a certified chemical fume hood. This minimizes the risk of inhalation.
-
Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must be thoroughly trained on the specific handling and emergency procedures outlined in this document. A designated area for the compound's use should be clearly marked.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect against chemical exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | ANSI Z87.1-rated safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat | Recommended |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Flame-resistant lab coat | Not required if in fume hood |
| Running Reactions | Chemical splash goggles | Nitrile gloves | Flame-resistant lab coat | Not required if in fume hood |
| Handling Waste | Chemical splash goggles | Nitrile gloves | Flame-resistant lab coat | Not required if in fume hood |
Detailed PPE Specifications
-
Eye and Face Protection: At a minimum, ANSI Z87.1-rated safety glasses with side shields are required for all operations. When there is a risk of splashing, chemical splash goggles must be worn.
-
Hand Protection: Due to the presence of a chlorinated organic component, standard nitrile gloves should be considered the minimum requirement. For extended operations or when handling concentrated solutions, double-gloving is strongly recommended. Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat that is fully buttoned is required. Ensure the material is appropriate for the solvents being used in your procedure.
-
Respiratory Protection: While working within a fume hood should provide adequate protection from inhalation, respiratory protection may be necessary for spill cleanup or if engineering controls fail. If required, a NIOSH-approved respirator with organic vapor cartridges is appropriate.
Decontamination and Disposal Plan
Proper disposal is a critical component of safe chemical handling to protect both laboratory personnel and the environment.
Decontamination
-
All non-disposable equipment, including glassware and spatulas, should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. This rinse aid should be collected and disposed of as hazardous waste.
-
Work surfaces within the fume hood should be wiped down with a suitable solvent after work is completed.
Waste Disposal Workflow
All waste materials, including contaminated gloves, weigh boats, and solvent rinses, must be treated as hazardous waste.
Caption: Workflow for the disposal of contaminated materials.
-
Waste Segregation: All waste contaminated with this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings.
-
Disposal: Follow your institution's specific procedures for the pickup and disposal of chemical waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills within a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand). Collect the absorbed material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council. The National Academies Press. [Link]
-
OSHA Laboratory Safety Guidance . Occupational Safety and Health Administration. [Link]
-
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . United Nations Economic Commission for Europe. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
